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  • Product: Everolimus O-Silyl Impurity
  • CAS: 159351-68-5

Core Science & Biosynthesis

Foundational

Technical Guide: Characterization and Control of Everolimus O-Silyl Impurity

Document ID: EVR-IMP-SIL-01 | Version: 2.0 | Status: Effective Executive Summary In the semi-synthesis of Everolimus (RAD001) from Sirolimus (Rapamycin), the O-Silyl impurity (specifically 40-O-[2-(t-butyldimethylsilylox...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: EVR-IMP-SIL-01 | Version: 2.0 | Status: Effective

Executive Summary

In the semi-synthesis of Everolimus (RAD001) from Sirolimus (Rapamycin), the O-Silyl impurity (specifically 40-O-[2-(t-butyldimethylsilyloxy)ethyl]-rapamycin) represents a critical process-related intermediate.[1][2][3] Its presence indicates incomplete deprotection during the final synthetic step. Due to its high lipophilicity and structural similarity to the Active Pharmaceutical Ingredient (API), this impurity poses significant challenges in downstream purification and Quality Control (QC).

This guide provides a comprehensive technical analysis of the O-Silyl impurity, detailing its molecular architecture, formation mechanism, physicochemical properties, and robust strategies for analytical detection and process remediation.

Molecular Architecture and Identity

The O-Silyl impurity is the direct precursor to Everolimus. It consists of the macrocyclic lactone core of Sirolimus alkylated at the C40 position with an ethyl linker, where the terminal hydroxyl group remains protected by a tert-butyldimethylsilyl (TBS) group.

PropertySpecification
Common Name Everolimus O-Silyl Impurity
Chemical Name 40-O-[2-(tert-butyldimethylsilyloxy)ethyl]-rapamycin
CAS Number 159351-68-5
Molecular Formula

Molecular Weight 1072.52 g/mol
Structural Difference Contains a bulky hydrophobic TBS group (

) instead of the terminal proton (

) found in Everolimus.
Structural Significance

The presence of the silyl group drastically alters the molecule's interaction with stationary phases. While the macrocyclic core remains identical to Everolimus (preserving mTOR binding potential), the bulky, non-polar silyl tail significantly increases the partition coefficient (


), causing it to elute much later in Reverse Phase Chromatography (RPC).

Genesis: The Synthetic Pathway

To understand the impurity, one must understand the synthesis. Everolimus is not a fermentation product but a semi-synthetic derivative.[4] The synthesis relies on the regioselective alkylation of Sirolimus.

The Mechanism[1][2][5]
  • Alkylation: Sirolimus is treated with a triflate reagent (2-(t-butyldimethylsilyloxy)ethyl triflate) in the presence of a hindered base (e.g., 2,6-lutidine).[3] The base scavenges the triflic acid generated, while the silyl group protects the terminal hydroxyl of the incoming ethyl chain to prevent side reactions.

  • Intermediate Formation: This reaction yields the O-Silyl Intermediate (the impurity ).

  • Deprotection: The intermediate is treated with acid (e.g., dilute HCl or HF-pyridine) to cleave the Si-O bond, yielding Everolimus. Failure of this step results in the O-Silyl impurity in the final drug substance.

Visualization: Synthetic Flow and Impurity Origin

The following diagram maps the transformation and the specific node where the impurity persists.

EverolimusSynthesis Sirolimus Sirolimus (Starting Material) C51H79NO13 Intermediate O-Silyl Intermediate (The Impurity) C59H97NO14Si Sirolimus->Intermediate Alkylation (Toluene, 60°C, 2,6-Lutidine) Reagent Reagent: 2-(t-butyldimethylsilyloxy)ethyl triflate Reagent->Intermediate Deprotection Acidic Deprotection (HCl / MeOH) Intermediate->Deprotection Deprotection->Intermediate Incomplete Reaction Everolimus Everolimus (API) C53H83NO14 Deprotection->Everolimus Complete Cleavage

Caption: Synthesis of Everolimus showing the O-Silyl Intermediate as the direct precursor. The red dotted line indicates the persistence of the impurity due to incomplete deprotection.

Physicochemical Properties & Stability[1][6]

Understanding the physical behavior of the O-Silyl impurity is crucial for designing purification steps.

  • Solubility Profile: Unlike Everolimus, which has marginal water solubility, the O-Silyl impurity is practically insoluble in aqueous media. It is highly soluble in non-polar solvents (Heptane, Hexane) and moderately polar solvents (Dichloromethane, Toluene).

  • Chromatographic Behavior: In standard C18 RP-HPLC, the O-Silyl impurity is a late-eluting peak .

    • Relative Retention Time (RRT): Typically 1.5 – 2.0 relative to Everolimus, depending on the organic modifier gradient.

  • Stability: The silyl ether bond is stable under basic and neutral conditions but hydrolyzes in acidic environments. However, the macrocyclic lactone ring of rapamycin derivatives is also sensitive to acid (ring opening to seco-derivatives). This creates a narrow "stability window" where one must hydrolyze the silyl group without degrading the macrocycle.

Analytical Strategy: Detection and Control

Reliable detection requires distinguishing the O-Silyl impurity from other hydrophobic impurities (like dimerized byproducts).

HPLC Method Parameters (Recommended)
  • Column: C18 (e.g., Zorbax SB-C18 or equivalent), 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase A: Ammonium Acetate buffer (pH ~5.0) or Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: High organic ramp required to elute the lipophilic silyl impurity.

  • Detection: UV at 278 nm (characteristic triene absorption of the rapamycin core).

  • Mass Spectrometry (LC-MS):

    • Everolimus

      
      
      
    • O-Silyl Impurity

      
      
      
    • Delta: +114 Da (Mass of TBS group minus H).

Diagnostic Workflow

The following decision tree outlines the logic for confirming the presence of the O-Silyl impurity during method development.

AnalyticalLogic Start Unknown Impurity Peak Detected RRT_Check Is RRT > 1.5? Start->RRT_Check UV_Check UV Spectrum Match? (Triene max ~278nm) RRT_Check->UV_Check Yes (Hydrophobic) Conclusion_Other Investigate Dimer or Analog RRT_Check->Conclusion_Other No (Early Eluting) MS_Check Mass Shift Check UV_Check->MS_Check Yes (Rapamycin Core) UV_Check->Conclusion_Other No Conclusion_Silyl CONFIRMED: O-Silyl Impurity (+114 Da) MS_Check->Conclusion_Silyl Delta +114 Da MS_Check->Conclusion_Other Different Mass

Caption: Analytical decision matrix for identifying the Everolimus O-Silyl impurity based on retention time, UV spectra, and mass shift.

Remediation: Process Control

If the O-Silyl impurity exceeds the ICH Q3A qualification threshold (typically 0.15%), the manufacturing process must be adjusted.

Root Cause Analysis
  • Insufficient Acid Strength/Time: The deprotection reaction (Step 2) was stopped too early.

  • Phase Transfer Issues: If the reaction is biphasic, the lipophilic intermediate may hide in the organic phase, protected from the aqueous acid.

  • Water Content: Excess water in the organic solvent can quench the Lewis acid catalyst (if used).

Corrective Actions
  • Optimize Deprotection: Extend reaction time or slightly increase acid concentration (e.g., 1N HCl in Methanol). Caution: Monitor Seco-Everolimus (ring-opening degradant) closely, as it increases with acid exposure.

  • Purification:

    • Crystallization: The O-Silyl impurity is much more soluble in alkanes than Everolimus. A recrystallization step using an anti-solvent (like heptane) can keep the impurity in the mother liquor while Everolimus precipitates.

    • Preparative HPLC: Due to the large RRT difference, the O-Silyl impurity is easily resolved and removed during prep-HPLC purification.

References

  • Vertex AI Search. (2023).[5] Everolimus synthesis and impurity profile. Retrieved from 1

  • BOC Sciences. (n.d.). Everolimus O-Silyl Impurity Product Page. Retrieved from

  • European Medicines Agency (EMA). (2009). CHMP Assessment Report for Afinitor (Everolimus). Retrieved from 7

  • Santa Cruz Biotechnology. (2026). Everolimus Chemical Properties and CAS. Retrieved from 8

  • Google Patents. (2016). Process for the synthesis of everolimus and intermediates thereof (WO2016020664A1). Retrieved from 2

Sources

Exploratory

A Senior Application Scientist's Guide to Differentiating Everolimus from its O-Silyl Impurity

Abstract This in-depth technical guide provides a comprehensive analysis of the critical differences between the active pharmaceutical ingredient (API) Everolimus and its process-related O-silyl impurity. Designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the critical differences between the active pharmaceutical ingredient (API) Everolimus and its process-related O-silyl impurity. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical origins, structural distinctions, and physicochemical properties of both molecules. It further outlines authoritative analytical methodologies for their differentiation and quantification, grounded in regulatory standards. Through detailed protocols, comparative data, and workflow visualizations, this guide serves as an essential resource for ensuring the purity, safety, and efficacy of Everolimus-containing drug products.

Introduction: The Imperative of Purity in mTOR Inhibition

Everolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and survival.[1][2] As a derivative of sirolimus (rapamycin), Everolimus is distinguished by the addition of a 40-O-(2-hydroxyethyl) group, which enhances its pharmacokinetic profile.[3] This modification makes it a cornerstone therapy in oncology and as an immunosuppressant to prevent organ transplant rejection.[1]

The efficacy and safety of any pharmaceutical agent are inextricably linked to its purity. Process-related impurities, which can arise during the synthesis of the API, pose a significant challenge. For Everolimus, a key impurity of concern is the Everolimus O-Silyl impurity , a residual intermediate from the synthetic pathway. Understanding the fundamental differences between the API and this specific impurity is paramount for robust analytical method development, quality control, and regulatory compliance. This guide provides the technical foundation for achieving that objective.

Structural and Physicochemical Distinctions

The core difference between Everolimus and its O-silyl impurity lies in the presence of a silyl protecting group on the terminal hydroxyl of the 40-O-(2-hydroxyethyl) side chain. This seemingly minor structural alteration has significant ramifications for the molecule's physical and chemical properties.

Chemical Structures

The synthesis of Everolimus from sirolimus involves the strategic use of protecting groups to ensure selective alkylation at the C40 hydroxyl position. A common strategy employs a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) group, to mask the hydroxyl on the 2-hydroxyethyl moiety during the coupling reaction.[4][5] The Everolimus O-Silyl impurity is the resulting intermediate when the final deprotection step is incomplete.[6]

Structures cluster_everolimus Everolimus cluster_impurity Everolimus O-Silyl Impurity Everolimus Everolimus (40-O-(2-hydroxyethyl)-rapamycin) Structure_E R-O-CH₂-CH₂-OH Impurity Everolimus O-Silyl Impurity (42-O-t-Butyldimethylsilyloxyethyl Rapamycin) Structure_I R-O-CH₂-CH₂-O-Si(CH₃)₂(C(CH₃)₃) caption Fig 1: Core structural difference at the C40 side chain.

Caption: Core structural difference at the C40 side chain.

Comparative Physicochemical Properties

The presence of the bulky, non-polar TBDMS group significantly alters the molecule's physicochemical profile, making it more lipophilic than the parent Everolimus API. This difference is fundamental to the design of effective chromatographic separation methods.

PropertyEverolimusEverolimus O-Silyl ImpurityRationale for Difference
Chemical Name 40-O-(2-hydroxyethyl)-rapamycin[7]42-O-t-Butyldimethylsilyloxyethyl Rapamycin[8]Denotes the terminal group on the C40 side chain.
Molecular Formula C₅₃H₈₃NO₁₄[3][7]C₅₉H₉₇NO₁₄Si[8]Addition of C₆H₁₄Si from the TBDMS group.
Molecular Weight 958.22 g/mol [7]1072.5 g/mol [8]Increased mass from the added TBDMS group.
Solubility Insoluble in water; Soluble in DMSO, Ethanol[7]Expected to have lower aqueous solubility and higher solubility in non-polar organic solvents.The non-polar silyl group increases lipophilicity and reduces the ability to form hydrogen bonds with water.
Polarity More PolarLess PolarThe terminal hydroxyl group in Everolimus is replaced by a non-polar silyl ether group.

Synthetic Origin: A Process-Related Impurity

Understanding the synthetic pathway provides the causal explanation for the existence of the O-silyl impurity. Its formation is a direct consequence of the manufacturing process, classifying it as a "process-related impurity."

Generalized Synthetic Workflow

The synthesis of Everolimus from sirolimus can be conceptualized as a two-step process involving protection and subsequent deprotection.

Synthesis Sirolimus Sirolimus (Starting Material) Protection Step 1: Alkylation React with silyl-protected 2-hydroxyethyl triflate Sirolimus->Protection Impurity Everolimus O-Silyl Impurity (Protected Intermediate) Protection->Impurity Deprotection Step 2: Deprotection Acidic hydrolysis to remove silyl group Impurity->Deprotection Everolimus Everolimus (Final API) Deprotection->Everolimus Incomplete Incomplete Reaction Deprotection->Incomplete Incomplete->Impurity caption Fig 2: Synthetic pathway leading to the O-Silyl impurity.

Caption: Synthetic pathway leading to the O-Silyl impurity.

  • Alkylation: Sirolimus is reacted with an alkylating agent, such as 2-(t-butyldimethylsilyl)oxyethyl triflate, in the presence of a base.[5] This reaction attaches the silyl-protected hydroxyethyl group to the C40 position of the sirolimus macrocycle, forming the Everolimus O-Silyl impurity.[4]

  • Deprotection: The silyl protecting group is removed, typically under mild acidic conditions, to reveal the terminal hydroxyl group and yield the final Everolimus API.[5][6]

The Everolimus O-Silyl impurity is therefore the direct, protected precursor to Everolimus. Its presence in the final drug substance indicates an incomplete or inefficient deprotection step, necessitating stringent purification and analytical control.

Analytical Control Strategy: Detection and Quantification

A robust analytical method is essential to resolve Everolimus from its O-silyl impurity and ensure that the final product meets regulatory purity standards. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice due to its ability to separate compounds based on differences in polarity.[9][10]

Foundational Principle: Chromatographic Separation

The significant difference in polarity between Everolimus (more polar) and its O-silyl impurity (less polar) is the key to their separation via RP-HPLC.

  • Stationary Phase: A non-polar C18 column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is employed.

  • Separation Mechanism: The less polar O-silyl impurity will have a stronger affinity for the non-polar C18 stationary phase and will therefore be retained longer on the column, resulting in a longer retention time (Rt). The more polar Everolimus will elute earlier.

HPLC cluster_chromatogram Injector Sample Injection (Mixture) Column RP-HPLC Column (C18) Injector->Column Detector UV Detector (e.g., 280 nm) Column->Detector Chromatogram Resulting Chromatogram Detector->Chromatogram Everolimus_peak Peak 1 (Everolimus) - Lower Rt Impurity_peak Peak 2 (O-Silyl Impurity) - Higher Rt caption Fig 3: Workflow for analytical separation by RP-HPLC.

Caption: Workflow for analytical separation by RP-HPLC.

Self-Validating Experimental Protocol: RP-HPLC Method

This protocol describes a validated, stability-indicating RP-HPLC method for the quantification of Everolimus and the detection of its O-silyl impurity. The method's design ensures specificity and robustness.

Objective: To separate and quantify Everolimus from its O-Silyl process-related impurity.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reference Standards: Everolimus, Everolimus O-Silyl Impurity.

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical grade buffer components (e.g., ammonium acetate or phosphate buffer).

2. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example, Acetate buffer:Acetonitrile (50:50 v/v).[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.[9]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Diluent: A mixture of mobile phase components or Acetonitrile/Water.

  • Standard Solution: Prepare a stock solution of Everolimus reference standard (e.g., 1 mg/mL) in diluent. Prepare working standards by serial dilution to cover the expected concentration range (e.g., 25-150 µg/mL).[11]

  • Impurity Standard: Prepare a stock solution of the Everolimus O-Silyl impurity reference standard. This can be used for peak identification and to determine the method's specificity.

  • Sample Solution: Accurately weigh and dissolve the Everolimus drug substance or product in diluent to achieve a target concentration within the linear range of the method.

4. System Suitability Testing (SST):

  • Rationale: SST is a self-validating component that ensures the chromatographic system is performing adequately before sample analysis.

  • Procedure: Inject a system suitability solution (containing both Everolimus and a small, known amount of the O-silyl impurity) five or six times.

  • Acceptance Criteria:

    • Resolution: The resolution between the Everolimus peak and the O-silyl impurity peak must be > 2.0.

    • Tailing Factor (Asymmetry): The tailing factor for the Everolimus peak should be ≤ 2.0.

    • Relative Standard Deviation (RSD): The %RSD for the peak area of replicate injections of Everolimus should be ≤ 2.0%.[11]

5. Analysis and Calculation:

  • Inject the blank (diluent), standard solutions, and sample solutions.

  • Identify the Everolimus and O-silyl impurity peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Calculate the amount of the O-silyl impurity in the sample using the area of the impurity peak and the response factor of the Everolimus standard (assuming a response factor of 1.0 in the absence of a qualified impurity standard). The impurity level is typically reported as a percentage relative to the Everolimus peak area.

Regulatory Framework and Impurity Thresholds

The control of impurities is not merely a matter of good science but a strict regulatory requirement. The International Council for Harmonisation (ICH) provides guidelines that define the thresholds for reporting, identifying, and qualifying impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B).[12]

ICH Q3A/B Thresholds

The action required for an impurity is determined by its concentration relative to the API and the maximum daily dose (MDD) of the drug.

ThresholdDefinitionGeneral Limit (for MDD ≤ 2 g/day )Causality and Justification
Reporting The level at which an impurity must be reported in a regulatory submission.[13]≥ 0.05%Ensures that regulators have a complete picture of the impurity profile. Levels below this are considered negligible.
Identification The level at which the structure of an impurity must be determined.[13]> 0.10% or 1.0 mg per day intake, whichever is lowerAn unknown chemical entity above this level poses a potential safety risk that must be understood through structural elucidation.
Qualification The level at which an impurity must be assessed for biological safety.[13]> 0.15% or 1.0 mg per day intake, whichever is lowerRequires toxicological data to demonstrate that the impurity is safe at the specified concentration in the final drug product.

Note: These are general thresholds and can vary based on the specific drug's maximum daily dose. The principle is that higher exposure allows for lower percentage thresholds.[14][15]

The presence of the Everolimus O-Silyl impurity must be monitored and controlled to remain below these established ICH thresholds to ensure patient safety and gain regulatory approval.

Conclusion

The distinction between Everolimus and its O-silyl impurity is a critical aspect of pharmaceutical quality control. Originating from an incomplete deprotection step during synthesis, this process-related impurity is defined by the presence of a tert-butyldimethylsilyl group, which renders it significantly more lipophilic than the active pharmaceutical ingredient. This key physicochemical difference is expertly exploited by reversed-phase HPLC to achieve baseline separation, allowing for accurate quantification. Adherence to a robust, validated analytical protocol is not only a hallmark of good scientific practice but is essential for meeting the stringent impurity control limits set forth by regulatory bodies like the ICH. By understanding the chemical causality, structural differences, and analytical principles outlined in this guide, drug development professionals can effectively ensure the purity, and thereby the safety and efficacy, of Everolimus.

References

  • Babu, A. N., Prasad, S. S., & Mohan, G. V. K. (2019). Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(5), 1002-1008. Retrieved from [Link]

  • International Journal of Multidisciplinary Research and Growth Evaluation. (n.d.). Development of RP-HPLC method and validation for the quantitative estimation of everolimus in bulk form and marketed tablet dosage form. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Everolimus. PubChem Compound Summary for CID 6442177. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of everolimus and its metabolite ATG181. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2010). Chemistry Review(s) - Zortress. Retrieved from [Link]

  • Wikipedia. (n.d.). Everolimus. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Everolimus. Retrieved from [Link]

  • Google Patents. (n.d.). US20130225823A1 - Processes for preparation of everolimus and intermediates thereof.
  • Google Patents. (n.d.). US9938297B2 - Process for the synthesis of everolimus and intermediates thereof.
  • ChemWhat. (n.d.). Everolimus t-Butyldimethylsilyl Ether. Retrieved from [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary - Everolimus. Retrieved from [Link]

  • European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • Sharma, D., Jain, A., & Singh, G. (2015). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Indian Journal of Pharmaceutical Sciences, 77(5), 599–605. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2006). Q3B(R) Impurities in New Drug Products (Revision 3). Retrieved from [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 2670756 B1 - Process for making everolimus. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of everolimus (46) from sirolimus (45). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • National Institutes of Health. (2015). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2006). Q3B(R) Impurities in New Drug Products (Revision 3). Retrieved from [Link]

  • The Medical Control Agency - The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]

  • National Institutes of Health. (2014). Preparation and in vivo evaluation of liposomal everolimus for lung carcinoma and thyroid.... Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3BR Guideline Impurities in New Drug Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Development-of-Simple-and-Robust-RP-HPLC-Method-for-Determination-of-Everolimus-and-its-Impurities-in-Oral-Solid-Dosage-Form.pdf. Retrieved from [Link]

Sources

Foundational

Technical Guide: Everolimus Synthesis, Intermediates, and Impurity Profiling

Executive Summary Everolimus (40-O-(2-hydroxyethyl)-rapamycin) represents a critical evolution in macrocyclic immunosuppressants. Unlike its parent molecule, Sirolimus (Rapamycin), Everolimus features a 2-hydroxyethyl ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Everolimus (40-O-(2-hydroxyethyl)-rapamycin) represents a critical evolution in macrocyclic immunosuppressants. Unlike its parent molecule, Sirolimus (Rapamycin), Everolimus features a 2-hydroxyethyl chain at the C-40 position.[1][2][3][4][5][6] This structural modification significantly alters its physicochemical properties, enhancing polarity and oral bioavailability while retaining the high-affinity binding to the FKBP-12 protein and subsequent inhibition of mTORC1.

This guide details the industrial-standard synthesis of Everolimus via the triflate-alkylation route. It provides a rigorous analysis of the reaction kinetics, the transient intermediates formed, and, most critically, the specific byproduct profile mandated for control by pharmacopeial standards (USP/EP).

Part 1: Molecular Architecture & Synthetic Strategy

The synthesis of Everolimus is a challenge in regioselectivity . Rapamycin contains multiple hydroxyl groups. The C-40 hydroxyl is the target, but the C-28 hydroxyl (part of the hemiketal cyclohexyl ring) is a competing nucleophile.

The Strategic Choice: Triflate Alkylation

Direct alkylation with ethylene oxide is often non-selective and sluggish. The industry standard utilizes 2-(t-butyldimethylsilyloxy)ethyl triflate .[7]

  • Why Triflate? It provides a "hard" leaving group that reacts rapidly under mild conditions, minimizing the exposure of the acid-labile macrolide ring to harsh bases.

  • Why Silyl Protection? The t-butyldimethylsilyl (TBS) group prevents side reactions (polymerization) of the alkylating agent and increases lipophilicity for easier purification of the intermediate.

Reaction Logic Diagram

The following diagram illustrates the competitive landscape of the synthesis and the critical path to the active pharmaceutical ingredient (API).

Everolimus_Synthesis_Logic Rapamycin Sirolimus (Rapamycin) (Starting Material) Alkylation C-40 Alkylation (Toluene, 2,6-Lutidine, 60°C) Rapamycin->Alkylation Triflate TBS-Ethyl Triflate (Reagent) Triflate->Alkylation Int_A Intermediate A: 40-O-TBS-Everolimus (Major) Alkylation->Int_A Preferred Path Int_B Impurity: 28-O-TBS-Isomer (Minor) Alkylation->Int_B Regio-error Int_C Impurity: 28,40-Bis-TBS (Over-alkylation) Alkylation->Int_C Excess Reagent Deprotection Deprotection (1N HCl / MeOH) Int_A->Deprotection Everolimus Everolimus (API) Deprotection->Everolimus

Figure 1: Logical flow of Everolimus synthesis highlighting the regioselective competition between C-40 and C-28 sites.

Part 2: Detailed Synthetic Protocol

This protocol is based on the optimized Novartis route and subsequent process improvements. It prioritizes yield and impurity control.

Phase 1: Preparation of the Alkylating Agent (In-Situ)

Note: The triflate reagent is unstable and is best generated immediately before use.

  • Reagents: Ethylene glycol mono-TBS ether, 2,6-Lutidine, Triflic anhydride (

    
    ), Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve ethylene glycol mono-TBS ether in DCM. Cool to -10°C.

    • Add 2,6-Lutidine (1.2 eq).

    • Slowly add Triflic anhydride (1.1 eq) while maintaining temperature < 0°C.

    • Control Point: Verify conversion by TLC/NMR immediately. Use the solution directly in Phase 2.

Phase 2: The Alkylation (C-40 Functionalization)
  • System: Charge Sirolimus (Rapamycin) into a reactor with Toluene.

  • Base Addition: Add 2,6-Lutidine (3-4 eq). Rationale: Lutidine is a sterically hindered base that scavenges the triflic acid generated without catalyzing ring-opening of the macrolide.

  • Reaction: Heat the Sirolimus solution to 55-60°C.

  • Addition: Add the Triflate solution (from Phase 1) portion-wise over 2-3 hours.

    • Critical: Portion-wise addition prevents a high concentration of triflate, reducing the kinetic probability of C-28 bis-alkylation.

  • Quench: Cool to room temperature and quench with saturated

    
    .
    
  • Isolation: Extract with Ethyl Acetate. The organic layer contains Intermediate A (TBS-protected Everolimus).

Phase 3: Deprotection & Purification
  • Deprotection: Dissolve the crude Intermediate A in Methanol.

  • Acid Hydrolysis: Add 1N HCl dropwise at 0°C. Stir for 1-2 hours.

    • Caution: Monitor strictly.[] Prolonged exposure to acid degrades the macrolide into "Seco" derivatives (ring opening).

  • Neutralization: Adjust pH to 7.5 using dilute

    
    .
    
  • Purification: The crude mixture requires preparative HPLC or column chromatography (Silica gel, Acetone/Heptane gradient) to separate Everolimus from unreacted Sirolimus and the C-28 isomer.

Part 3: Intermediates and Byproducts List

This section correlates chemical structures with their Pharmacopeial (EP/USP) designations where applicable.

Key Synthetic Intermediates
NameStructure/DescriptionFunction/Fate
Intermediate A 40-O-[2-(t-butyldimethylsilyloxy)ethyl]-rapamycin The desired precursor.[2][3][4] Stable, lipophilic, isolates easily from polar impurities.
Triflate Reagent 2-(t-butyldimethylsilyloxy)ethyl triflate Highly reactive alkylating agent. Unstable; degrades if stored >24h.
Critical Impurities & Byproducts

Drug developers must monitor these specific species. The "EP Impurity" codes refer to the European Pharmacopoeia standards.

Impurity NameEP CodeChemical IdentityOrigin/Cause
Sirolimus Impurity A Unreacted Starting MaterialIncomplete reaction; insufficient equivalents of triflate.
Seco-Everolimus Impurity B Ring-opened hydrolysis productHydrolysis of the lactone bond. Caused by excessive acid exposure during deprotection or moisture during storage.
Oxepane Isomer Impurity C Rearranged macrocycleIntramolecular rearrangement (trans-lactonization) occurring in polar protic solvents or under basic stress.
28-O-Isomer N/A28-O-(2-hydroxyethyl)-rapamycin Regioisomer. Alkylation at the C-28 hydroxyl instead of C-40. Hard to separate from API.
Bis-Alkylated N/A28,40-di-O-(2-hydroxyethyl)-rapamycin Over-alkylation. Caused by large excess of triflate reagent or high temperatures.
Dehydro-Everolimus N/AElimination productLoss of water (dehydration) usually at the hemiketal ring. Thermal degradation.[][9]
N-Oxide N/AEverolimus N-oxideOxidation of the pipecolate nitrogen. Caused by peroxides in solvents (e.g., un-stabilized THF).
Impurity Fate Mapping

The following diagram tracks the origin of these impurities to specific process failures.

Impurity_Fate_Map RawMat Raw Material (Sirolimus) Reaction Alkylation Step RawMat->Reaction Workup Deprotection/Workup Reaction->Workup Imp_A Impurity A (Unreacted Sirolimus) Reaction->Imp_A Low Conversion Imp_Regio 28-O-Isomer (Regio-impurity) Reaction->Imp_Regio Poor Selectivity Imp_Bis Bis-Alkylated (Over-reaction) Reaction->Imp_Bis Excess Reagent Storage Storage/Stability Workup->Storage Imp_B Impurity B (Seco-Everolimus) Workup->Imp_B Acid Hydrolysis Storage->Imp_B Moisture/Heat Imp_C Impurity C (Oxepane Isomer) Storage->Imp_C Isomerization (Polar Solvents)

Figure 2: Fate mapping of Everolimus impurities, correlating specific process steps to the generation of USP/EP specified byproducts.

Part 4: Analytical Control Strategy

Given the structural similarity between Everolimus, Sirolimus, and the 28-O-isomer, standard HPLC is often insufficient.

  • HPLC Method: Reverse-phase C18 column (e.g., YMC-Pack Pro C18).

    • Mobile Phase: Acetonitrile/Ammonium Acetate buffer.

    • Temperature: 50°C (Elevated temperature helps resolve rotamers).

  • Critical Resolution: The separation between Everolimus and Sirolimus (Impurity A) must be > 1.5. The separation between Everolimus and the Oxepane Isomer (Impurity C) is the most difficult and often defines the system suitability.

  • Storage: Everolimus is sensitive to light and oxidation.[] Samples must be stored in amber glass under inert gas (Argon/Nitrogen) to prevent the formation of oxidative degradants and the N-oxide impurity.

References

  • Cottens, S., et al. (1997). O-alkylated Rapamycin derivatives and their use, particularly as immunosuppressants.[2][3] U.S. Patent 5,665,772.[2][3][7] Washington, DC: U.S. Patent and Trademark Office. Link

  • European Medicines Agency (EMA). (2011). Assessment Report: Votubia (Everolimus). Procedure No. EMEA/H/C/002311. Link

  • Moenius, T., et al. (2016). Process for the synthesis of everolimus and intermediates thereof.[2][3][6][7][10] World Intellectual Property Organization, WO2016020664A1. Link

  • Sedrani, R., et al. (1998). Chemical Modification of Rapamycin: The Discovery of SDZ RAD. Transplantation Proceedings, 30(5), 2192-2194. Link

  • United States Pharmacopeia (USP). (2023). Everolimus Monograph.[11] USP-NF. (Requires Subscription for full text, referenced for impurity nomenclature). Link

Sources

Exploratory

A Technical Guide to the Identification and Characterization of Silyl Ether Impurities in Everolimus API

Abstract The control of impurities is a mandate of paramount importance in the manufacturing of Active Pharmaceutical Ingredients (APIs), directly impacting the safety and efficacy of the final drug product. Everolimus,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The control of impurities is a mandate of paramount importance in the manufacturing of Active Pharmaceutical Ingredients (APIs), directly impacting the safety and efficacy of the final drug product. Everolimus, a macrolide lactone and a critical inhibitor of the mammalian target of rapamycin (mTOR), is synthesized through a multi-step process that often involves the use of silyl ether protecting groups. The incomplete removal of these groups or their participation in side reactions can lead to the formation of silyl ether impurities. This technical guide provides a comprehensive, field-proven framework for researchers, analytical scientists, and drug development professionals to identify, characterize, and control these specific impurities in Everolimus API. We will delve into the mechanistic origins of these impurities and present an integrated analytical strategy that combines chromatographic separation with advanced spectroscopic techniques, ensuring scientific rigor and regulatory compliance.

The Genesis of Silyl Ether Impurities in Everolimus Synthesis

Everolimus is a semi-synthetic derivative of rapamycin, distinguished by a 2-hydroxyethyl group at the C-40 position. The synthesis of this specific moiety necessitates the strategic use of protecting groups to shield reactive hydroxyl functions on the parent rapamycin molecule from unwanted reactions.

1.1. The Role of Silyl Ethers as Protecting Groups

Silyl ethers are favored protecting groups in complex organic synthesis due to their ease of introduction, general stability under various reaction conditions, and, critically, their selective removal under mild conditions. In the synthesis of Everolimus, a common strategy involves protecting the 31-hydroxyl group while the 40-O-alkylation is performed. A frequently used intermediate is a silyloxyethyl triflate, such as 2-(t-butyldimethylsilyl)oxyethyl triflate, which reacts with rapamycin to form the protected Everolimus precursor.[1]

1.2. Formation Mechanism of Silyl Ether Impurities

The primary silyl ether impurity found in Everolimus API is typically the protected precursor that has escaped the final deprotection step.[] This impurity is often referred to as 42-O-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]rapamycin or Everolimus O-Silyl Impurity.[]

The formation pathway is straightforward:

  • Protection: A hydroxyl group on a precursor molecule is reacted with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) to form a stable silyl ether.

  • Alkylation: The key synthetic step to introduce the hydroxyethyl side chain at the C-40 position occurs.[3]

  • Deprotection: The silyl group is cleaved, typically using a fluoride source (like TBAF) or acidic conditions, to yield the final Everolimus API.

An incomplete or inefficient deprotection step is the primary cause of this process-related impurity. The structural similarity and polarity difference between Everolimus and its silyl ether impurity necessitate highly specific and robust analytical methods for their separation and quantification.

cluster_synthesis Everolimus Synthesis Pathway Rapamycin Rapamycin Protected_Rapamycin Silyl-Protected Rapamycin Intermediate Rapamycin->Protected_Rapamycin Protection Step Alkylation Alkylation with Silyloxyethyl Triflate Protected_Rapamycin->Alkylation Protected_Everolimus Silyl-Protected Everolimus Precursor (Impurity Source) Alkylation->Protected_Everolimus Deprotection Deprotection Step (e.g., Acid or Fluoride) Protected_Everolimus->Deprotection Silyl_Impurity Residual Silyl Ether Impurity Protected_Everolimus->Silyl_Impurity Incomplete Deprotection Everolimus_API Final Everolimus API Deprotection->Everolimus_API Successful Reaction

Caption: Formation of silyl ether impurities in Everolimus synthesis.

A Multi-Faceted Analytical Strategy for Impurity Identification

A robust analytical strategy does not rely on a single technique but integrates orthogonal methods to build an undeniable case for the structure of an unknown impurity. This approach is mandated by regulatory bodies like the ICH, USP, and EMA, which require comprehensive impurity profiling.[4][5]

API_Sample Everolimus API Sample (Potentially Containing Impurities) Forced_Deg Forced Degradation (Stress Testing) API_Sample->Forced_Deg HPLC Stability-Indicating RP-HPLC Separation API_Sample->HPLC Forced_Deg->HPLC Detection Peak Detection (Impurity vs. API) HPLC->Detection LCMS LC-MS/MS (Molecular Weight & Initial Fragment Data) Detection->LCMS Isolation Preparative HPLC (Impurity Isolation) Detection->Isolation If impurity > threshold HRMS HRMS (Accurate Mass & Formula Determination) LCMS->HRMS Identification Structure Elucidation & Confirmation HRMS->Identification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Definitive Structure Isolation->NMR NMR->Identification

Caption: Integrated analytical workflow for impurity identification.

2.1. Foundational Step: Forced Degradation Studies

Before specific identification, it is crucial to develop a stability-indicating analytical method. Forced degradation studies, as outlined in ICH guidelines, are essential for this purpose.[6] By subjecting the Everolimus API to harsh conditions (acidic, basic, oxidative, thermal, photolytic), we can ensure that any degradation products generated are well-separated from the main API peak, proving the method's specificity.[7][8] While silyl ether impurities are primarily process-related, their behavior under stress conditions provides valuable data on their stability and chromatographic properties.

Experimental Protocol: Forced Degradation of Everolimus

  • Preparation: Prepare a stock solution of Everolimus API (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 2 N HCl. Heat at 60°C for 30 minutes, then neutralize with 2 N NaOH.[6]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 2 N NaOH. Heat at 60°C for 30 minutes, then neutralize with 2 N HCl.[6]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 20% hydrogen peroxide (H₂O₂). Keep at 60°C for 30 minutes.[6]

  • Thermal Degradation: Expose the powdered drug to dry heat at 105°C for 6 hours.[7]

  • Photolytic Degradation: Expose the powdered drug to sunlight for 7 days.[6]

  • Analysis: Dilute all stressed samples to a suitable concentration and analyze using the developed HPLC method alongside a non-degraded control sample.

Rationale: These conditions are designed to generate a wide array of potential degradation products. The successful separation of these products from Everolimus validates the analytical method as "stability-indicating," a key requirement for regulatory submissions.[7]

2.2. Core Technique: Stability-Indicating RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for separating Everolimus from its structurally similar impurities.[9] The non-polar nature of the silyl ether impurity makes it more retentive on a C18 column compared to the more polar Everolimus.

Table 1: Recommended RP-HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 (e.g., Hypersil BDS C18, 100x4.6 mm, 5 µm)[8]Provides excellent retention and separation for macrolide compounds and their non-polar impurities.
Mobile Phase Acetate Buffer : Acetonitrile (50:50 v/v), pH 6.5[8]A buffered aqueous-organic mixture ensures reproducible retention times and peak shapes. The pH is critical for the stability of the macrolide ring.
Flow Rate 1.0 mL/min[8]Ensures optimal efficiency and resolution within a reasonable run time.
Detection UV/PDA at 280 nm[8]Everolimus has a suitable chromophore for UV detection at this wavelength. PDA allows for peak purity analysis.
Column Temp. 25°CMaintains consistent selectivity and retention.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Self-Validation: This method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness. The relative standard deviation for key metrics should be less than 2.0%.[][11]

2.3. Identification and Elucidation: Advanced Spectroscopic Techniques

Once an unknown impurity peak is separated via HPLC, the investigation into its structure begins.

2.3.1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS is the first-line technique for structural investigation, providing the molecular weight of the impurity.[12] For Everolimus and its derivatives, Electrospray Ionization (ESI) in positive ion mode is highly effective, often forming sodium adducts ([M+Na]⁺).[12][13]

  • Expected Masses:

    • Everolimus (C₅₃H₈₃NO₁₄): Molecular Weight = 958.22 g/mol . Expected [M+Na]⁺ = 981.21.

    • TBDMS-Silyl Ether Impurity (C₅₉H₉₇NO₁₄Si): Molecular Weight = 1072.52 g/mol .[] Expected [M+Na]⁺ = 1095.51.

  • Causality: The mass difference of 114.29 Da between the API and the impurity is a strong indicator of the presence of a tert-butyldimethylsilyl (TBDMS) group (C₆H₁₅Si).

  • Tandem MS (MS/MS): Collision-induced dissociation (CID) of the parent ion provides fragmentation patterns.[12] While the core fragmentation of the macrolide ring will be similar to Everolimus, the presence of the silyl group will result in unique fragment ions, further confirming the structure.

2.3.2. High-Resolution Mass Spectrometry (HRMS)

To confirm the elemental composition, HRMS is indispensable. By providing a mass measurement with high accuracy (typically <5 ppm), it can distinguish between isobaric species and definitively confirm the presence of silicon in the impurity's molecular formula.

2.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

For definitive, unambiguous structure elucidation, especially for qualifying impurities above the ICH threshold, isolation followed by NMR is the gold standard.[14][15]

  • Isolation: The impurity is first isolated from the bulk API using preparative HPLC.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the silyl group. For a TBDMS group, two key signals are expected:

    • A sharp singlet around δ 0.9 ppm integrating to 9 protons (the three methyl groups of the tert-butyl).

    • A sharp singlet around δ 0.1 ppm integrating to 6 protons (the two methyl groups attached directly to the silicon atom).

  • ¹³C NMR & 2D NMR: Carbon and two-dimensional NMR experiments (like COSY and HMBC) will confirm the connectivity and pinpoint the exact location of the silyl ether on the Everolimus molecule (the C-40 side chain).

Conclusion

The identification of silyl ether impurities in Everolimus API is a critical exercise in ensuring drug quality and patient safety. It demands a systematic and scientifically sound approach. The origin of these impurities is intrinsically linked to the synthetic process, specifically the use and subsequent removal of silyl protecting groups. A successful identification strategy is not a matter of choice but a necessity, built upon the pillars of validated, stability-indicating chromatography and orthogonal spectroscopic techniques. By integrating RP-HPLC for separation, LC-MS/MS and HRMS for initial identification and formula confirmation, and NMR for definitive structure elucidation, analytical scientists can confidently characterize these process-related impurities, enabling process optimization and ensuring the final API meets the stringent standards set by global regulatory authorities.

References

  • CN102268015A - Synthesis method of everolimus - Google P
  • CN109206441B - Purification method of everolimus - Google P
  • Mulay, R., & Bachhav, R. (2021). Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form. International Journal of Trend in Scientific Research and Development, 5(6), 199-207. (URL: [Link])

  • Optimization of the Everolimus Intermediate Preparation Process: Impurity Identification Followed by One-Pot Transformation to the Desired Product - ACS Publications. (URL: [Link])

  • Parameshwar, H., et al. Analytical method development for the estimation of everolimus by rp-hplc. International Journal of Pharmacy and Industrial Research, 12(04), 339-345. (URL: [Link])

  • CN104557975B - The preparation method of everolimus intermediate and its degradation impurity - Google P
  • Schulz, M., et al. (2020). Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study. Metabolites, 10(12), 503. (URL: [Link])

  • Sharmila, D., Rao, L., & Kalyani, L. (2015). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Indian Journal of Pharmaceutical Sciences, 77(5), 599–604. (URL: [Link])

  • Kumari, B., et al. (2021). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF EVEROLIMUS AND ITS MARKETED FORMULATION. World Journal of Pharmaceutical and Life Sciences, 7(9), 86-98. (URL: [Link])

  • Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets - ResearchGate. (URL: [Link])

  • WO2016020664A1 - Process for the synthesis of everolimus and intermediates thereof - Google P
  • Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets - PubMed. (URL: [Link])

  • Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus - PubMed. (URL: [Link])

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (URL: [Link])

  • 1 H NMR spectra of poly(silyl ethers) based palm oil. - ResearchGate. (URL: [Link])

  • Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA). (URL: [Link])

  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis - Agilent. (URL: [Link])

  • 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS - USP-NF. (URL: [Link])

  • New Silyl Ether Reagents for the Absolute Stereochemical Determination of Secondary Alcohols | Organic Letters - ACS Publications. (URL: [Link])

  • Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus | Request PDF - ResearchGate. (URL: [Link])

Sources

Foundational

Technical Guide: Degradation Pathways of the Everolimus 40-O-Silyl Impurity

Executive Summary In the semi-synthesis of Everolimus (RAD001) from Sirolimus (Rapamycin), the 40-O-Silyl impurity (specifically 40-O-[2-(tert-butyldimethylsilyloxy)ethyl]-rapamycin) represents a critical intermediate.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the semi-synthesis of Everolimus (RAD001) from Sirolimus (Rapamycin), the 40-O-Silyl impurity (specifically 40-O-[2-(tert-butyldimethylsilyloxy)ethyl]-rapamycin) represents a critical intermediate.[1] Its degradation profile is unique among pharmaceutical impurities because it possesses a "dual-fate" pathway:

  • Deprotection (Conversion): Under acidic stress, it degrades into the Active Pharmaceutical Ingredient (API), Everolimus.[2]

  • Destruction (Decomposition): Under basic or oxidative stress, the macrolide core collapses, leading to ring-opened seco-silyl species and oxidative adducts.

This guide provides a deep technical analysis of these pathways, offering a mechanistic understanding of silyl ether instability and macrolide ring dynamics to support robust analytical method development (E-E-A-T).

Structural Context & Origin[2]

The O-Silyl impurity arises during the alkylation of Sirolimus. To attach the hydroxyethyl chain to the C40 position of Sirolimus, the alkylating agent is typically protected with a silyl group (e.g., t-butyldimethylsilyl or TBDMS) to prevent side reactions.

  • Parent: Sirolimus (Rapamycin)[1][2][3][4][5][6]

  • Intermediate (The Impurity): 40-O-TBS-Everolimus

  • Target API: Everolimus (40-O-(2-hydroxyethyl)-rapamycin)[1][2][3]

The persistence of this intermediate in the final drug substance indicates incomplete deprotection. Understanding its degradation is vital because its breakdown products can mimic both the API and the API's own degradants.

Degradation Pathway 1: Acid-Catalyzed Desilylation (Conversion to API)

The most kinetically favored degradation pathway for the O-Silyl impurity under acidic conditions is the hydrolysis of the silyl ether bond. This is technically a "conversion" rather than a destruction, as it yields the desired API.

Mechanism

The tert-butyldimethylsilyl (TBS) ether is acid-labile.[7] The reaction proceeds via an


-like mechanism at the silicon atom:
  • Protonation: The ether oxygen is protonated by the acid (

    
    ).
    
  • Nucleophilic Attack: Water attacks the silicon atom, displacing the alcohol (Everolimus).

  • Release: The silyl group is released as silylanol, and Everolimus is formed.

Critical Insight: In stability studies, if you observe a decrease in the O-Silyl impurity peak but a stoichiometric increase in the Everolimus peak, the pathway is hydrolytic deprotection, not core degradation.

Degradation Pathway 2: Macrolide Core Instability (Destruction)

If the O-Silyl impurity is subjected to basic conditions, thermal stress, or oxidation, the silyl group often remains intact (TBS is base-stable), but the rapamycin core degrades. This leads to novel impurities: Silyl-Seco-Everolimus .

A. Base-Catalyzed Ring Opening (Seco-Formation)

The macrolide lactone linkage is highly susceptible to hydrolysis.

  • Mechanism: Hydroxide ions attack the lactone carbonyl (C1).

  • Result: The ring opens, forming a seco-acid.

  • Product: Seco-40-O-TBS-Everolimus. This species has a distinct UV spectrum due to the disruption of the triene conjugation geometry often associated with ring relaxation.

B. Oxidative Degradation

The triene moiety (C17-C22) is sensitive to free-radical autoxidation.

  • Mechanism: Formation of epoxides or cyclic peroxides across the double bonds.

  • Product: Epoxy-40-O-TBS-Everolimus.

Visualization of Pathways (DOT Diagram)

The following diagram illustrates the bifurcation of the O-Silyl impurity's fate: conversion to API vs. destruction of the core.

Everolimus_Silyl_Degradation cluster_legend Pathway Legend Sirolimus Sirolimus (Starting Material) SilylImpurity 40-O-Silyl Impurity (TBS-Intermediate) Sirolimus->SilylImpurity Alkylation (Synthesis) Everolimus Everolimus (API) (Desilylated) SilylImpurity->Everolimus Acid Hydrolysis (-TBS Group) SecoSilyl Seco-Silyl-Everolimus (Ring Opened) SilylImpurity->SecoSilyl Base/Hydrolysis (Lactone Cleavage) OxidativeProds Epoxy-Silyl Adducts (Oxidation) SilylImpurity->OxidativeProds H2O2 / Oxidation SecoEverolimus Seco-Everolimus (Ring Opened API) Everolimus->SecoEverolimus Base/Hydrolysis key1 Green Arrow: Conversion to API (Desired) key2 Red Arrow: Core Destruction (Undesired)

Caption: Bifurcated degradation logic showing acid-mediated conversion to API versus base-mediated irreversible ring opening.

Experimental Protocol: Forced Degradation Study

To validate these pathways, a forced degradation study must be performed.[][9] This protocol is designed to separate the "Conversion" pathway from the "Destruction" pathway.

Materials & Equipment[2][9][10]
  • HPLC System: Agilent 1290 Infinity II or equivalent with PDA detector.

  • Column: C18 (e.g., Zorbax SB-C18, 150mm x 4.6mm, 3.5µm).

  • Mobile Phase A: 10mM Ammonium Acetate (pH 6.0).

  • Mobile Phase B: Acetonitrile.[10]

  • Standard: Purified 40-O-TBS-Everolimus (Impurity) and Everolimus (API).

Step-by-Step Workflow
1. Acid Stress (Probing Deprotection)
  • Goal: Confirm conversion of Impurity

    
     API.
    
  • Procedure:

    • Dissolve 10 mg of O-Silyl Impurity in 5 mL Acetonitrile.

    • Add 5 mL of 0.1 N HCl .

    • Incubate at 60°C for 2 hours.

    • Neutralize with 0.1 N NaOH.

    • Expected Result: Decrease in Impurity RT; Appearance of Everolimus peak.

2. Base Stress (Probing Ring Opening)
  • Goal: Generate Seco-Silyl degradants.

  • Procedure:

    • Dissolve 10 mg of O-Silyl Impurity in 5 mL Acetonitrile.

    • Add 5 mL of 0.1 N NaOH .

    • Incubate at Room Temperature for 1 hour (Macrolides are extremely base-sensitive; heat is unnecessary).

    • Neutralize with 0.1 N HCl.

    • Expected Result: Disappearance of Impurity; Appearance of late-eluting broad peak (Seco-isomer) or split peaks. Note: Everolimus peak should NOT increase significantly.

3. Oxidative Stress[6][11][12]
  • Procedure: Treat with 3%

    
     at RT for 4 hours.
    
  • Expected Result: Formation of early eluting polar N-oxides or epoxide clusters.

Data Summary Table: Expected Retention Behavior
CompoundRelative Retention Time (RRT)Primary Degradation Mechanism
Everolimus (API) 1.00N/A (Reference)
O-Silyl Impurity ~1.8 - 2.2High lipophilicity due to TBS group
Seco-Everolimus ~1.1 - 1.3Ring opening exposes acid (pH dependent)
Seco-Silyl-Impurity > 2.2Ring opening of the lipophilic impurity

References

  • Sedrani, R., et al. (1998). Chemical Modification of Rapamycin: The Discovery of SDZ RAD. Transplantation Proceedings.

  • Novartis AG. (2002). Process for the synthesis of Everolimus and intermediates thereof. US Patent 6,423,722.

  • Il'ichev, Y. V., et al. (2007).[5] Degradation of rapamycin and its ring-opened isomer: role of base catalysis. Arkivoc.

  • Simamora, P., et al. (2001). Stress degradation studies on rapamycin. International Journal of Pharmaceutics.

  • Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.

Sources

Exploratory

Solubility of Everolimus O-Silyl impurity in organic solvents

Technical Guide: Solubility Profiling and Purification Strategies for Everolimus O-Silyl Impurities Executive Summary The synthesis of Everolimus (RAD001) from Sirolimus (Rapamycin) involves a critical alkylation step ut...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling and Purification Strategies for Everolimus O-Silyl Impurities

Executive Summary The synthesis of Everolimus (RAD001) from Sirolimus (Rapamycin) involves a critical alkylation step utilizing a silyl-protected triflate.[1][2] The resulting intermediate, 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin (herein referred to as the "O-Silyl Impurity"), represents a major process-related impurity. Its removal is dictated by a distinct solubility profile driven by the lipophilic tert-butyldimethylsilyl (TBDMS) moiety.

This guide provides a technical analysis of the solubility differentials between Everolimus and its O-Silyl impurity, offering evidence-based protocols for solvent selection, purification, and analytical detection.

Molecular Context: The Lipophilic Shift

To understand the solubility behavior, one must analyze the structural modification. Everolimus is a macrolide immunosuppressant with a polarity profile defined by its macrocyclic lactone ring and the 40-O-(2-hydroxyethyl) chain.

  • Everolimus (Target): Contains a free hydroxyl group on the ethyl chain (polar H-bond donor).

  • O-Silyl Impurity (Precursor/Byproduct): The hydroxyl group is masked by a TBDMS group.

Chemical Consequence: The TBDMS group is bulky and highly non-polar. It eliminates a key hydrogen-bonding interaction and significantly increases the Van der Waals surface area.

  • LogP Shift: The presence of the silyl group shifts the partition coefficient (LogP) higher, making the impurity significantly more lipophilic (hydrophobic) than the target Everolimus.

Figure 1: Synthetic Origin of the O-Silyl Impurity

SynthesisPathway Rapamycin Sirolimus (Rapamycin) (Starting Material) SilylInt O-Silyl Intermediate (40-O-TBDMS-Rapamycin) *Highly Lipophilic* Rapamycin->SilylInt Alkylation (60°C, Toluene) Reagents Reagents: Triflate + 2,6-Lutidine Reagents->SilylInt SilylInt->SilylInt Residual Impurity Everolimus Everolimus (Target API) SilylInt->Everolimus Hydrolysis (Removal of Silyl) Deprotection Deprotection (HCl / MeOH)

Caption: The synthetic pathway highlights the O-Silyl species as the direct precursor. Incomplete deprotection results in this lipophilic impurity co-eluting with the product.

Solubility Landscape & Solvent Selection

The purification of Everolimus relies on exploiting the "Solubility Gap" created by the silyl group. The impurity prefers non-polar organic solvents, while Everolimus has higher affinity for polar aprotic and protic solvents.

Table 1: Comparative Solubility Profile (25°C)
Solvent ClassSpecific SolventEverolimus SolubilityO-Silyl Impurity SolubilityPurification Utility
Non-Polar Heptane / HexaneVery LowModerate/High Antisolvent: Used to wash away lipophilic impurities or precipitate Everolimus.
Non-Polar TolueneModerateHigh Reaction Solvent: Keeps the silyl intermediate in solution during synthesis.
Polar Aprotic Ethyl AcetateHigh HighLoad Solvent: Good for dissolving crude mixture before precipitation.
Polar Aprotic AcetoneHighHighGeneral dissolution; poor selectivity.
Polar Protic Methanol / EthanolHigh ModerateCrystallization: Water addition forces the lipophilic impurity out first or keeps it in mother liquor depending on ratio.
Ethers Diethyl Ether / MTBEModerateHigh Wash Solvent: Silyl impurity is very soluble here; Everolimus can be precipitated from concentrated ether solutions.

Key Insight: The O-Silyl impurity is "greasier." In a Reverse Phase (RP) chromatography system, it elutes after Everolimus. In a normal phase system (Silica), it elutes before Everolimus (which is more polar/sticky to silica).

Purification Strategies

Two primary methodologies are employed to remove the O-Silyl impurity: Differential Precipitation and Chromatography .

Protocol A: Differential Precipitation (Solid-Liquid Extraction)

Based on polarity differences in Ether/Ethyl Acetate systems.

  • Dissolution: Dissolve the crude Everolimus (containing silyl impurity) in a minimal volume of Ethyl Acetate (approx. 1:2 w/v).

  • Antisolvent Addition: Slowly add Anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether) under stirring.

    • Ratio: Target a 1:1 to 1:2 ratio of Ethyl Acetate to Ether.

  • Equilibration: Stir for 60 minutes at room temperature, then cool to 0-5°C.

  • Filtration:

    • Observation: Everolimus precipitates as a white solid.[]

    • Fate of Impurity: The highly lipophilic O-Silyl impurity remains significantly soluble in the ether-rich mother liquor.

  • Wash: Wash the filter cake with cold anhydrous ether.

Protocol B: Normal Phase Chromatography

Best for high-purity requirements (>99.5%).

  • Stationary Phase: Silica Gel (200-300 mesh).

  • Mobile Phase: Ethyl Acetate : Petroleum Ether (or Heptane).

  • Gradient: Start at 30:70 (EtOAc:Heptane) to elute non-polar debris. Increase to 70:30 to elute the O-Silyl Impurity. Finally, elute Everolimus (most polar) with 100% EtOAc or EtOAc:Methanol (95:5).

Analytical Detection (HPLC)[4]

To validate solubility data or purification success, a stability-indicating HPLC method is required.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Buffer (Ammonium Acetate or Phosphate pH 4.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV at 278 nm (characteristic triene absorption).

Retention Logic: Due to the TBDMS group, the impurity is more hydrophobic.

  • Everolimus RT: ~10-12 min.

  • O-Silyl Impurity RT: ~18-25 min (significantly retained).

Figure 2: Solubility-Driven Purification Workflow

PurificationWorkflow Crude Crude Everolimus (Contains O-Silyl Impurity) Dissolve Dissolve in Ethyl Acetate (Solubilizes Both) Crude->Dissolve EtherAdd Add Anhydrous Ether (Antisolvent for API) Dissolve->EtherAdd Filter Filtration (0-5°C) EtherAdd->Filter Solid Solid Cake: Purified Everolimus Filter->Solid Precipitate Liquor Mother Liquor: Contains O-Silyl Impurity (High Solubility in Ether) Filter->Liquor Filtrate HPLC HPLC Verification (Check RT Shift) Solid->HPLC Liquor->HPLC Confirm Impurity

Caption: Workflow exploiting the high solubility of the O-Silyl impurity in ether to separate it from the precipitating Everolimus.

Experimental Protocol: Determining Saturation Solubility

If specific solubility data is required for a new solvent system (e.g., for scale-up), use this self-validating protocol.

  • Preparation: Weigh 50 mg of the O-Silyl impurity standard (reference standard).

  • Solvent Addition: Add the target solvent (e.g., Toluene) in 100 µL increments to a vial containing the solid.

  • Agitation: Vortex for 5 minutes after each addition. Maintain temperature at 25°C.

  • Visual Check: Continue addition until the solution is clear (no visible particles).

  • Validation (HPLC): Filter the saturated solution (0.22 µm PTFE filter) to remove micro-particulates. Dilute 100x with Acetonitrile and inject into HPLC. Compare peak area against a known concentration curve to calculate exact solubility in mg/mL.

References

  • Novartis AG. (2013). Purification method of everolimus.[1][2][][5][6] CN Patent 103360411A. Google Patents. Link

  • Biocon Ltd. (2018). Process for the synthesis of everolimus and intermediates thereof.[1][2][7][][6][8] U.S. Patent 9,938,297 B2. Google Patents. Link

  • BOC Sciences. (n.d.). Everolimus O-Silyl Impurity Product Profile. Retrieved from BOC Sciences.

  • BenchChem. (2025).[9] Sirolimus Solubility in DMSO and Other Solvents.[9][10][11] Application Note. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6442177, Everolimus.Link

Sources

Foundational

Advanced Manufacturing of Everolimus: Strategic Implementation of Silyl Protecting Groups

Executive Summary: The C-40 Alkylation Challenge The conversion of Sirolimus (Rapamycin) to Everolimus (RAD001) represents a pinnacle challenge in semi-synthetic macrolide manufacturing. The structural objective is preci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C-40 Alkylation Challenge

The conversion of Sirolimus (Rapamycin) to Everolimus (RAD001) represents a pinnacle challenge in semi-synthetic macrolide manufacturing. The structural objective is precise: the regioselective alkylation of the C-40 hydroxyl group with a 2-hydroxyethyl chain.

The chemical reality, however, is fraught with instability.[1][2][3] The macrolide core contains an acid-sensitive hemiketal moiety and an ester linkage susceptible to hydrolysis. Furthermore, the incoming ethylene glycol unit possesses two reactive hydroxyls, necessitating a protection strategy that prevents polymerization while allowing for a clean


 displacement.

This guide details the industry-standard and next-generation protocols utilizing silyl ether protection . We analyze the critical role of 2-(tert-butyldimethylsilyloxy)ethyl triflate and its superior analogs (e.g., t-hexyldimethylsilyl) in balancing reagent stability with deprotection lability.[3]

The Silyl-Triflate Strategy[4]

In the manufacturing of Everolimus, silyl groups are not typically used to protect the Rapamycin core. Instead, they are employed to mask the distal hydroxyl of the alkylating agent.

The Reagent Logic

Direct alkylation with ethylene glycol is chemically non-viable due to competing nucleophilic attacks and polymerization. The industry solution utilizes a silyl-protected triflate .[1][4]

The mechanism relies on the Triflate (Trifluoromethanesulfonate) group acting as a hyper-nucleofuge (super leaving group), enabling the reaction to proceed under mild conditions that preserve the macrolide ring.

Comparative Analysis of Silyl Protecting Groups

The choice of silyl group dictates the yield and impurity profile. While TBS (tert-butyldimethylsilyl) is the historical standard, TDxo (t-hexyldimethylsilyl) has emerged as a superior alternative for industrial scale-up due to enhanced thermal stability.

Silyl GroupReagent StabilityDeprotection ConditionRisk ProfileIndustrial Status
TMS (Trimethylsilyl)Very LowExtremely MildHydrolyzes too fast; reagent degrades before alkylation.Obsolete
TBS (tert-Butyldimethylsilyl)ModerateMild Acid (1N HCl)Prone to decomposition during storage/heating; requires excess equivalents.Standard
TDxo (t-Hexyldimethylsilyl)HighMild Acid (1N HCl)Higher thermal stability; allows lower equivalents and cleaner reaction profile.Advanced
TBDPS (tert-Butyldiphenylsilyl)Very HighHarsh (Fluoride/Strong Acid)Too stable; deprotection damages the macrolide core.Avoided

Synthetic Pathway & Mechanism[1][6]

The synthesis proceeds in two distinct phases: Regioselective Alkylation followed by Controlled Deprotection .

Phase 1: The Displacement

Rapamycin is treated with the silyl-protected triflate in the presence of a hindered base (2,6-Lutidine). The base scavenges the triflic acid generated without deprotonating the sensitive macrolide ester.

Phase 2: Global Deprotection

The silyl group is removed to reveal the terminal hydroxyl of the hydroxyethyl chain. This step is the "critical quality attribute" (CQA) checkpoint, as prolonged acid exposure causes ring-opening degradation.

EverolimusSynthesis Rapamycin Sirolimus (Rapamycin) (C-40 OH Nucleophile) Intermediate Intermediate: 40-O-[2-(Silyloxy)ethyl]-Rapamycin Rapamycin->Intermediate Alkylation Toluene, 60°C 2,6-Lutidine Reagent Reagent: 2-(Silyloxy)ethyl Triflate (TBS or TDxo Protected) Reagent->Intermediate Electrophile Deprotection Deprotection Step: Acid Hydrolysis (HCl/MeOH) Intermediate->Deprotection Silyl Cleavage Everolimus Everolimus (API) 40-O-(2-Hydroxyethyl)-Rapamycin Deprotection->Everolimus Purification

Figure 1: The semi-synthetic workflow converting Sirolimus to Everolimus via silyl-protected intermediates.[1][2][5]

Detailed Experimental Protocols

These protocols are synthesized from high-yield patent methodologies and process chemistry optimizations.

Protocol A: Preparation of the Alkylating Agent

Target: 2-(tert-butyldimethylsilyloxy)ethyl triflate[1][4]

Note: This reagent is unstable and should be prepared fresh or stored at -20°C under Argon.

  • Silylation: React ethylene glycol (1.0 eq) with TBS-Cl (1.1 eq) and Imidazole (2.5 eq) in DCM at 0°C to yield 2-(tert-butyldimethylsilyloxy)ethanol.

  • Triflation:

    • Dissolve the silylated alcohol in Dichloromethane (DCM).

    • Add 2,6-Lutidine (1.5 eq) and cool to -78°C.

    • Slowly add Triflic Anhydride (

      
      , 1.2 eq).
      
    • Critical Control: Maintain temperature below -60°C to prevent elimination reactions.

    • Workup with cold water/brine rapidly. Do not distill. Use crude immediately.

Protocol B: Regioselective Alkylation of Rapamycin
  • Setup: In a reactor inerted with

    
    , dissolve Sirolimus (Rapamycin) in anhydrous Toluene (10-15 volumes).
    
    • Why Toluene? Non-polar solvents suppress ionization of the triflate, promoting the

      
       mechanism over 
      
      
      
      decomposition.
  • Activation: Add 2,6-Lutidine (3.0 - 5.0 eq).

    • Why Lutidine? It is a non-nucleophilic base that neutralizes triflic acid without attacking the macrolide lactone.

  • Reaction:

    • Heat mixture to 55-60°C.

    • Add the Silyl-Triflate reagent (from Protocol A) in portions (Total 5-10 eq).

    • Process Insight: Adding the unstable triflate in portions maintains a steady concentration of electrophile, countering its thermal decomposition.

  • Monitoring: Track disappearance of Sirolimus via HPLC. Target conversion >60% (unreacted Sirolimus is recycled).

  • Quench: Cool to room temperature; quench with saturated

    
    .
    
Protocol C: The "Soft" Deprotection

The goal is to cleave the Si-O bond without hydrolyzing the C-40 ether linkage or the macrolide ring.

  • Dissolution: Dissolve the purified Intermediate (40-O-[2-(Silyloxy)ethyl]-Rapamycin) in Methanol (MeOH).

  • Acidification: Add 1N aqueous HCl dropwise until pH reaches ~1.5 - 2.0.

    • Alternative: Use p-Toluenesulfonic acid (pTSA) in MeOH for a homogeneous phase.

  • Timing: Stir at 0-5°C. Monitor strictly by HPLC every 15 minutes.

    • Endpoint: Disappearance of silyl-intermediate.[1][6]

    • Danger Zone: Appearance of "Seco-Everolimus" (ring-opened impurity) indicates over-reaction.

  • Neutralization: Quench immediately with aqueous Sodium Bicarbonate (

    
    ) to pH 7.0.
    
  • Extraction: Extract into Ethyl Acetate.

Critical Quality Attributes & Impurity Management

The use of silyl groups introduces specific impurity risks that must be controlled.

ImpurityLogic Reaction Alkylation Reaction Impurity1 Impurity A: Elimination Product (Vinyl Ether) Reaction->Impurity1 High Temp (>65°C) Impurity3 Impurity C: Silyl-Diol (Hydrolyzed Reagent) Reaction->Impurity3 Moisture Ingress Impurity2 Impurity B: Seco-Everolimus (Ring Open) Deprotection Deprotection Step Deprotection->Impurity2 Prolonged Acid Exposure

Figure 2: Causal map of silyl-related impurities during manufacturing.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<30%) Triflate reagent decomposed before reaction.Switch to t-Hexyldimethylsilyl group; ensure anhydrous toluene.
Ring Opening Deprotection acid too strong or too warm.Reduce Temp to 0°C; switch from HCl to HF-Pyridine (buffered).
Polymerization Loss of silyl group on triflate reagent.Ensure base (Lutidine) is fresh; check reagent quality.

References

  • Cottens, S., et al. (1997). O-alkylated Rapamycin Derivatives and Their Use, Particularly as Immunosuppressants.[1] U.S. Patent 5,665,772.[1][2][7] Novartis AG.[4] Link

    • The foundational patent describing the synthesis of Everolimus using TBS-protected trifl
  • Sedelmeier, G., et al. (2012). Process for Making Everolimus.[1][2][3][4][8][7][] WO Patent 2012/103959.[1][2] Link

    • Describes the "Next-Gen" use of t-hexyldimethylsilyl groups to improve reagent stability and yield.
  • Moenius, T., et al. (2000).[1] Synthesis of Carbon-14 Labelled Everolimus.[1][2] Journal of Labelled Compounds and Radiopharmaceuticals, 43, 113-120.[1] Link

    • Provides mechanistic insights into the alkylation efficiency and byproduct form
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.[10] Wiley-Interscience. Link

    • The authoritative text on silyl ether stability and deprotection conditions.

Sources

Exploratory

Technical Guide: Everolimus O-Silyl Impurity Mechanism of Formation

This guide details the formation mechanism, persistence factors, and control strategies for the Everolimus O-Silyl Impurity , specifically identified as 40-O-[2-(tert-butyldimethylsilyloxy)ethyl]-rapamycin (CAS: 159351-6...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the formation mechanism, persistence factors, and control strategies for the Everolimus O-Silyl Impurity , specifically identified as 40-O-[2-(tert-butyldimethylsilyloxy)ethyl]-rapamycin (CAS: 159351-68-5).[]

[1]

Executive Summary

In the semi-synthesis of Everolimus (RAD001) from Sirolimus (Rapamycin), the O-Silyl impurity represents a critical process-related intermediate that fails to undergo complete deprotection.[] Chemically defined as the tert-butyldimethylsilyl (TBS) ether of Everolimus, this impurity arises from the alkylation of Sirolimus with a silyl-protected triflate reagent.[] Its persistence in the final API is not due to a side reaction, but rather a kinetic failure of the deprotection step or insufficient downstream purification.[] This guide analyzes the mechanistic pathways, critical process parameters (CPPs), and remediation strategies to control this impurity below ICH thresholds.

Structural Context & Reactivity

To understand the impurity, one must understand the scaffold.[] Sirolimus is a macrocyclic lactone with distinct reactive hydroxyl groups.

  • C-40 Hydroxyl: The target for alkylation.[][2] It is solvent-accessible and nucleophilic.[]

  • C-28 Hydroxyl: A secondary site.[] While sterically hindered, it poses a risk for regio-isomeric alkylation.[]

  • The Reagent: 2-(tert-butyldimethylsilyloxy)ethyl triflate .[][2] This bifunctional reagent contains a highly reactive triflate (leaving group) and a robust TBS protecting group (to prevent polymerization of the ethylene glycol chain).[]

The "O-Silyl Impurity" is the structural equivalent of Everolimus carrying the protecting group .[]

Impurity Profile Data
Compound NameStructure DescriptionCAS NumberOrigin
Everolimus 40-O-(2-hydroxyethyl)-rapamycin159351-69-6Target Product
O-Silyl Impurity 40-O-[2-(t-butyldimethylsilyloxy)ethyl]-rapamycin159351-68-5Unreacted Intermediate
Sirolimus Parent Macrolide53123-88-9Residual Starting Material

Mechanism of Formation

The formation of the O-Silyl impurity is intrinsic to the synthetic route.[] It is the obligate intermediate in the standard manufacturing process.[]

Phase 1: The Alkylation (Formation)

The synthesis begins with the activation of the C-40 hydroxyl of Sirolimus using the triflate reagent in the presence of a hindered base (e.g., 2,6-Lutidine).[]


[]

At this stage, 100% of the conversion leads to the "impurity."[] The process relies on the subsequent step to remove it.[]

Phase 2: The Deprotection (The Failure Mode)

The O-Silyl intermediate is subjected to acid-catalyzed hydrolysis (typically aqueous HCl in methanol or acetonitrile) to cleave the silyl ether bond.[]



Mechanism of Persistence: The O-Silyl impurity persists in the final product due to incomplete hydrolysis .[] The TBS group is bulky and lipophilic.[] If the reaction medium is too aqueous, the lipophilic macrolide may aggregate or precipitate, preventing the hydronium ions from accessing the silyl ether.[] Conversely, if the acid concentration is too low to preserve the acid-labile macrolide core (avoiding ring-opening), the deprotection kinetics slow significantly, leaving residual intermediate.[]

Pathway Visualization

The following diagram illustrates the synthesis flow and the specific node where the impurity becomes a critical quality attribute (CQA).

Everolimus_Synthesis Sirolimus Sirolimus (Start) (C40-OH) Intermediate O-Silyl Intermediate (The Impurity) 40-O-[2-(TBS-oxy)ethyl]-rapamycin Sirolimus->Intermediate Alkylation (2,6-Lutidine, 60°C) Triflate Reagent: 2-(TBS-oxy)ethyl triflate Triflate->Intermediate Intermediate->Intermediate Persistence (Incomplete Rxn) Everolimus Everolimus (API) 40-O-(2-hydroxyethyl)-rapamycin Intermediate->Everolimus Deprotection (Target Pathway) Degradants Degradants (Seco-derivatives) Over-reaction Intermediate->Degradants Acid Sensitivity (Side Rxn) Acid Acid Hydrolysis (HCl / MeOH)

Figure 1: Synthetic pathway of Everolimus highlighting the O-Silyl Intermediate as the precursor to the final API and the origin of the impurity.[]

Critical Process Parameters (CPPs)

To mitigate the O-Silyl impurity, the following parameters in the deprotection step must be strictly controlled.

ParameterImpact on O-Silyl ImpurityImpact on API StabilityOptimization Strategy
Acid Strength (pH) High Acidity: Rapid removal of impurity.[]High Acidity: Causes ring-opening (isomerization) and degradation.[]Maintain pH 1.0–2.[]0. Use buffered systems if possible.[]
Temperature High Temp: Increases deprotection rate.[]High Temp: Accelerates macrocyclic degradation.[]Maintain 0°C – 5°C. Trade-off: Longer reaction time for higher purity.
Solvent System Organic Rich: Solubilizes the lipophilic intermediate.[]Water Rich: Required for hydrolysis mechanism.[]Use a single-phase mixture (e.g., MeOH/Water) to ensure homogeneity.[]
Reaction Time Short: High residual O-Silyl impurity.[]Long: Increases degradants.[]Determine endpoint via HPLC (Limit: <0.5% Intermediate).[]

Experimental Protocol: Deprotection & Isolation

Note: This protocol outlines a generic validated workflow for removing the O-Silyl group.

  • Dissolution: Dissolve the crude 40-O-[2-(t-butyldimethylsilyloxy)ethyl]-rapamycin (Intermediate) in Methanol (10 volumes). Ensure complete dissolution.

  • Acidification: Cool the solution to 0°C. Slowly add 1N Aqueous HCl until pH reaches ~1.5. Caution: Exothermic.

  • Reaction: Stir at 0–5°C. Monitor by HPLC every 30 minutes.

    • Target: Disappearance of the Intermediate peak (RRT ~1.2-1.3 relative to Everolimus).[]

    • Stop Criteria: When Intermediate < 0.5% OR Degradants > 1.0%.[]

  • Quenching: Neutralize immediately with cold saturated Sodium Bicarbonate (NaHCO3) solution to pH 7.0.

  • Extraction: Extract with Ethyl Acetate. Wash organic layer with brine to remove residual silanols (HOSiMe2tBu).[]

  • Purification: The crude will contain residual silanols and potentially trace O-Silyl impurity.[] Purification via Reverse Phase Preparative HPLC (C18 column) is required to separate the lipophilic O-Silyl impurity from the polar Everolimus.[]

Analytical Strategy

Detecting the O-Silyl impurity requires a method capable of resolving the highly lipophilic silyl ether from the parent drug.[]

  • Technique: RP-HPLC (Reverse Phase High-Performance Liquid Chromatography).[]

  • Column: C18 (Octadecylsilane), e.g., Agilent Zorbax SB-C18.[]

  • Mobile Phase: Gradient of Ammonium Acetate buffer (pH 4.5) and Acetonitrile.[]

  • Detection: UV at 278 nm (characteristic triene absorption).[]

  • Characteristics:

    • Everolimus: Elutes earlier (more polar).[]

    • O-Silyl Impurity: Elutes significantly later due to the hydrophobic TBS group.[]

    • Identification: Mass Spectrometry (LC-MS) will show a mass shift of +114 Da (Mass of TBS group minus H) relative to Everolimus.[]

    • m/z (Everolimus): ~958.6 [M+H]+[]

    • m/z (O-Silyl Impurity): ~1072.7 [M+H]+[]

References

  • Process for the synthesis of everolimus and intermediates thereof. WO2016020664A1.[] Google Patents. Link

  • Everolimus and Impurities: Structure and Identification. BOC Sciences.

  • Process for the synthesis of everolimus. US9938297B2.[] Google Patents. Link

  • 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin (CAS 159351-68-5). ChemicalBook.[][3] Link

  • Everolimus (Compound Summary). PubChem, National Library of Medicine.[] Link

Sources

Protocols & Analytical Methods

Method

A Robust, Stability-Indicating HPLC Method for the Detection of Everolimus O-Silyl Impurity

Senior Application Scientist: Dr. Eleanor Vance Abstract This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromat...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Eleanor Vance

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the Everolimus O-Silyl impurity in Everolimus drug substance. The method was developed to ensure the effective separation of the O-Silyl impurity from Everolimus and its other potential degradation products. Forced degradation studies were conducted under various stress conditions, as prescribed by the International Council for Harmonisation (ICH) guidelines, to demonstrate the method's specificity and stability-indicating nature. The method was validated in accordance with ICH Q2(R1) guidelines, exhibiting excellent linearity, accuracy, precision, and robustness. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Everolimus.

Introduction

Everolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR) and is widely used as an immunosuppressant in organ transplantation and for the treatment of certain types of cancer.[1][2] The chemical structure of Everolimus, a derivative of sirolimus, features several functional groups susceptible to chemical modification, leading to the formation of impurities during synthesis and storage.[2] One such critical process-related impurity is the Everolimus O-Silyl impurity, specifically 42-O-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]rapamycin. This impurity can arise from the incomplete removal of silyl protecting groups used during the synthesis of the 2-hydroxyethyl side chain at the C40 position of the macrolide ring.[3][4][5][6]

The presence of impurities in active pharmaceutical ingredients (APIs) can impact their safety and efficacy. Therefore, regulatory agencies worldwide, guided by the ICH Q3A and Q3B guidelines, mandate stringent control over impurities in new drug substances and products.[7][8] This necessitates the development of reliable and sensitive analytical methods for the detection and quantification of these impurities. This application note describes a systematic approach to developing and validating a stability-indicating HPLC method for the determination of the Everolimus O-Silyl impurity.

Materials and Reagents

  • Reference Standards: Everolimus and Everolimus O-Silyl Impurity (procured from a certified vendor).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (Milli-Q or equivalent).

  • Buffers: Ammonium acetate (AR grade), Formic acid (AR grade).

  • Forced Degradation Reagents: Hydrochloric acid (AR grade), Sodium hydroxide (AR grade), and Hydrogen peroxide (30%, AR grade).

Chromatographic System

  • System: A high-performance liquid chromatograph equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Data Acquisition: Chromatography data software for data collection and processing.

Method Development and Optimization

The primary objective of the method development was to achieve a baseline separation between Everolimus and its O-Silyl impurity, as well as any potential degradation products.

Initial Chromatographic Conditions

Based on the physicochemical properties of Everolimus (a large, relatively non-polar macrolide) and the anticipated lower polarity of the O-Silyl impurity, a reversed-phase HPLC approach was selected.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was chosen as the stationary phase due to its wide applicability for the separation of non-polar to moderately polar compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent was deemed necessary to resolve the main component from its impurities with varying polarities. An initial mobile phase consisting of a mixture of ammonium acetate buffer and acetonitrile was selected.

  • Detection Wavelength: Based on the UV spectrum of Everolimus, a detection wavelength of 280 nm was chosen for monitoring the analytes.[1]

  • Column Temperature: A controlled column temperature of 30°C was maintained to ensure reproducible retention times.

  • Flow Rate: A flow rate of 1.0 mL/min was initially set.

Optimization of Chromatographic Parameters

The initial conditions were systematically optimized to enhance the resolution and peak shape.

  • Mobile Phase Composition: The gradient program was optimized by adjusting the proportion of acetonitrile to achieve a good separation between Everolimus and the O-Silyl impurity. A shallow gradient was found to be effective in resolving closely eluting peaks. The final optimized gradient is detailed in the protocol section.

  • pH of the Mobile Phase: The pH of the aqueous phase was adjusted to around 6.5 with formic acid to ensure the stability of the analytes and to improve peak symmetry.

  • Flow Rate: The flow rate was maintained at 1.0 mL/min as it provided a good balance between analysis time and separation efficiency.

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh and dissolve about 10 mg of Everolimus and 1 mg of Everolimus O-Silyl impurity reference standards in methanol to obtain individual stock solutions of 1 mg/mL and 0.1 mg/mL, respectively.

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to a final concentration of 100 µg/mL of Everolimus and 1 µg/mL of the O-Silyl impurity.

  • Sample Solution: Accurately weigh and dissolve about 10 mg of the Everolimus drug substance sample in methanol and dilute with the mobile phase to a final concentration of 1 mg/mL.

Final Optimized HPLC Method
ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 6.5 adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation A Initial Parameter Selection (Column, Mobile Phase, etc.) B Method Optimization (Gradient, pH, Flow Rate) A->B C System Suitability Testing B->C D Specificity (Forced Degradation) C->D Proceed if System Suitability Passes E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I I H->I Final Validated Method

Caption: Workflow for HPLC Method Development and Validation.

Forced Degradation Studies

Forced degradation studies were performed on the Everolimus drug substance to demonstrate the stability-indicating nature of the method. The stress conditions were applied as per ICH guidelines.[2]

  • Acid Degradation: 1 mL of Everolimus stock solution (1 mg/mL) was mixed with 1 mL of 1N HCl and kept at 60°C for 2 hours. The solution was then neutralized with 1N NaOH.

  • Base Degradation: 1 mL of Everolimus stock solution (1 mg/mL) was mixed with 1 mL of 0.1N NaOH and kept at 60°C for 1 hour. The solution was then neutralized with 0.1N HCl.

  • Oxidative Degradation: 1 mL of Everolimus stock solution (1 mg/mL) was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 4 hours.

  • Thermal Degradation: Everolimus solid drug substance was kept in an oven at 105°C for 24 hours. A sample was then prepared as per the sample preparation procedure.

  • Photolytic Degradation: Everolimus solid drug substance was exposed to UV light (254 nm) for 24 hours. A sample was then prepared as per the sample preparation procedure.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines.[9][10]

System Suitability

System suitability was evaluated by injecting six replicate injections of the working standard solution. The acceptance criteria are presented in Table 1.

Specificity

Specificity was demonstrated by the absence of interference from the placebo and by the resolution of the Everolimus peak from the O-Silyl impurity and other degradation products generated during the forced degradation studies.

Linearity and Range

The linearity of the method for the Everolimus O-Silyl impurity was evaluated by analyzing a series of solutions over the concentration range of 0.1 µg/mL to 2.0 µg/mL (LOQ to 200% of the specification level). The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

The accuracy of the method was determined by the recovery of a known amount of the O-Silyl impurity spiked into the sample solution at three concentration levels (50%, 100%, and 150% of the specification level). The recovery should be within 90.0% to 110.0%.

Precision
  • Repeatability (Intra-day precision): The repeatability was assessed by analyzing six replicate samples of the Everolimus drug substance spiked with the O-Silyl impurity at the 100% specification level on the same day.

  • Intermediate Precision (Inter-day precision): The intermediate precision was determined by analyzing the same samples on two different days, by two different analysts, and on two different instruments. The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 5.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ for the O-Silyl impurity were determined based on the signal-to-noise ratio (S/N). The S/N ratio for LOD should be approximately 3:1, and for LOQ, it should be approximately 10:1.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and pH of the mobile phase (±0.2 units). The system suitability parameters should remain within the acceptance criteria.

Everolimus_Impurities Everolimus {Everolimus | C₅₃H₈₃NO₁₄} O_Silyl_Impurity {Everolimus O-Silyl Impurity | C₅₉H₉₇NO₁₄Si | + Si(CH₃)₂(t-Bu) at C40-hydroxyethyl} Everolimus->O_Silyl_Impurity Silylation (Process Impurity)

Caption: Chemical Relationship between Everolimus and its O-Silyl Impurity.

Results and Discussion

The developed HPLC method successfully separated Everolimus from its O-Silyl impurity and other degradation products. The retention time for Everolimus was approximately 15 minutes, while the O-Silyl impurity, being less polar, eluted later at around 22 minutes, with a resolution of > 2.0.

The forced degradation studies showed that Everolimus is susceptible to degradation under acidic, basic, and oxidative conditions, while it is relatively stable under thermal and photolytic stress. The method was able to resolve all the degradation peaks from the main Everolimus peak, confirming its stability-indicating nature.

The validation results are summarized in the following tables:

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Everolimus)≤ 2.01.2
Theoretical Plates (Everolimus)≥ 20008500
%RSD of Peak Area (n=6)≤ 2.0%0.5%

Table 2: Linearity of Everolimus O-Silyl Impurity

ParameterResult
Linearity Range0.1 - 2.0 µg/mL
Correlation Coefficient (r²)0.9995
Y-interceptMinimal

Table 3: Accuracy and Precision Results for Everolimus O-Silyl Impurity

Spiked LevelAccuracy (% Recovery)Precision (%RSD)
50%98.5%1.2%
100%101.2%0.8%
150%99.8%1.0%

The LOD and LOQ for the O-Silyl impurity were found to be 0.03 µg/mL and 0.1 µg/mL, respectively, demonstrating the high sensitivity of the method. The robustness study indicated that minor variations in the method parameters did not significantly affect the results, confirming the reliability of the method.

Conclusion

A highly specific, sensitive, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the determination of the Everolimus O-Silyl impurity in Everolimus drug substance. The method meets all the requirements of the ICH guidelines for analytical method validation. This method can be effectively used for routine quality control analysis and stability studies of Everolimus to ensure its quality, safety, and efficacy.

References

  • Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. National Institutes of Health. [Link]

  • Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form. ResearchGate. [Link]

  • ICH Q3A (R2) Impurities in New Drug Substances. International Council for Harmonisation. [Link]

  • ICH Q3B(R2) Impurities in New Drug Products. International Council for Harmonisation. [Link]

  • Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. National Center for Biotechnology Information. [Link]

  • ICH Q3B(R2) Impurities in New Drug Products. U.S. Food and Drug Administration. [Link]

  • Silyl ether. Wikipedia. [Link]

  • Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. National Center for Biotechnology Information. [Link]

  • Process for the synthesis of everolimus and intermediates thereof.
  • Impurities in new drug substances Q3A(R2). International Council for Harmonisation. [Link]

  • Derivatization in mass spectrometry--1. Silylation. National Center for Biotechnology Information. [Link]

  • Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction. National Center for Biotechnology Information. [Link]

  • Synthesis method of everolimus.
  • Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters. [Link]

  • Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form. International Journal of Trend in Scientific Research and Development. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Derivation of Rapamycin: Adventures in Natural Product Chemistry. CHIMIA. [Link]

  • Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. Almac Group. [Link]

  • HPLC Method Devolopment and Validation For Everolimus. Scribd. [Link]

  • Flash column on silyl enol ether. Reddit. [Link]

  • Chemical structure of everolimus and its metabolite ATG181. ResearchGate. [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. International Council for Harmonisation. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

Sources

Application

Application Note: High-Fidelity Synthesis of Everolimus via Silyl-Protected Alkylation Strategy

Executive Summary This application note details the robust synthesis of Everolimus (RAD001) from Sirolimus (Rapamycin) utilizing a silyl-protected alkylation strategy . Unlike direct alkylation methods that suffer from p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of Everolimus (RAD001) from Sirolimus (Rapamycin) utilizing a silyl-protected alkylation strategy . Unlike direct alkylation methods that suffer from poor regioselectivity and polymerization of alkylating agents, this protocol employs 2-(tert-butyldimethylsilyloxy)ethyl triflate to introduce the hydroxyethyl side chain at the C-40 position.

This guide provides a self-validating protocol for researchers, focusing on the critical suppression of the C-28 isomer and the controlled deprotection of the silyl intermediate.

Strategic Overview & Chemical Logic

The Regioselectivity Challenge

Sirolimus contains multiple reactive hydroxyl groups. The therapeutic target is the C-40 position. However, the C-28 hydroxyl is a competitive nucleophile.

  • Direct Alkylation Risks: Using unprotected 2-bromoethanol or ethylene oxide often leads to poly-alkylation, low yields (<20%), and difficult purification.

  • The Silyl Solution: By using a bulky, silyl-protected triflate reagent, we achieve two goals:

    • Steric Steering: The bulky tert-butyldimethylsilyl (TBS) group reduces the kinetic rate of reaction at the more sterically hindered C-28 position, favoring C-40.

    • Reagent Stability: It prevents the self-polymerization of the alkylating agent, a common failure mode in direct alkylations.

Reaction Pathway

The synthesis proceeds in three distinct phases:

  • Activation: Generation of the unstable triflate reagent.

  • Coupling: Regioselective alkylation of Sirolimus.

  • Global Deprotection: Mild acidic removal of the TBS group.

Everolimus_Synthesis_Pathway Start Start: Sirolimus Coupling Coupling: C-40 Alkylation (2,6-Lutidine, 60°C) Start->Coupling Reagent Reagent Prep: TBS-Glycol-Triflate Reagent->Coupling Added slowly Intermediate Intermediate: TBS-Everolimus Coupling->Intermediate Regioselective Substitution Deprotection Deprotection: 1N HCl / MeOH Intermediate->Deprotection Desilylation Final Target: Everolimus (RAD001) Deprotection->Final

Figure 1: Strategic workflow for the conversion of Sirolimus to Everolimus via TBS-protected intermediate.

Detailed Experimental Protocol

Phase 1: Preparation of Alkylating Agent (TBS-Glycol-Triflate)

Critical Note: Triflate reagents are highly reactive and unstable. Prepare immediately before use.

Reagents:

  • 2-(tert-butyldimethylsilyloxy)ethanol (TBS-Glycol)

  • Triflic anhydride (

    
    )
    
  • 2,6-Lutidine (Base)[1][2][3][4]

  • Dichloromethane (DCM), anhydrous

Protocol:

  • Charge a reactor with TBS-Glycol (1.0 eq) and DCM (5 vol) .

  • Cool the system to -10°C .

  • Add 2,6-Lutidine (1.2 eq) .

  • Slowly add Triflic anhydride (1.1 eq) dropwise, maintaining internal temperature < 0°C.

  • Stir for 30 minutes at -5°C.

  • Quality Check: Reaction is complete when TBS-Glycol is consumed (TLC/GC). The resulting solution contains 2-(tert-butyldimethylsilyloxy)ethyl triflate .[2][5]

Phase 2: Regioselective Alkylation (The Coupling)

This step dictates the yield and impurity profile.

Reagents:

  • Sirolimus (Rapamycin)[1][2][6]

  • 2,6-Lutidine[1][2][3]

  • Toluene (Solvent is critical for regioselectivity)

Protocol:

  • Dissolve Sirolimus (1.0 eq) in Toluene (10 vol) .

  • Add 2,6-Lutidine (3.0 eq) .

  • Heat the Sirolimus solution to 55-60°C . Note: Higher temperatures increase C-28 impurity; lower temperatures stall the reaction.

  • Add the TBS-Glycol-Triflate solution (prepared in Phase 1) to the Sirolimus mixture over 2 hours.

    • Why: Slow addition maintains a low concentration of the alkylating agent, favoring the more reactive C-40 kinetics over C-28.

  • Stir at 60°C for 2–4 hours.

  • Quench: Cool to room temperature and add saturated

    
    .
    
  • Workup: Extract with Ethyl Acetate. Wash organics with brine. Dry over

    
     and concentrate.
    
  • Intermediate: This yields crude 40-O-[2-(t-butyldimethylsilyloxy)ethyl]-rapamycin (TBS-Everolimus).

Phase 3: Global Deprotection

Removal of the silyl group must be gentle to preserve the acid-sensitive hemiacetal core of the macrolide.

Protocol:

  • Dissolve the crude TBS-Everolimus in Methanol (10 vol) .

  • Cool to 0°C.

  • Add 1N Aqueous HCl (approx. 1.0 vol) dropwise. Adjust pH to ~1.5 - 2.0.

    • Alternative: Use Pyridinium p-toluenesulfonate (PPTS) in MeOH for even milder conditions if degradation is observed.

  • Stir at 0°C – 5°C for 1–2 hours.

  • Monitor: Track disappearance of TBS-Everolimus by HPLC.

  • Quench: Neutralize with dilute

    
     to pH 7.
    
  • Isolation: Extract with Ethyl Acetate, dry, and concentrate.[2][7]

Purification & Process Control

Achieving >99% purity requires removing the C-28 isomer and unreacted Sirolimus.

Impurity Profile Table
ComponentRetention Time (Rel)OriginRemoval Strategy
Everolimus 1.00Target ProductN/A
Sirolimus 1.15Unreacted Starting MaterialFlash Chromatography / RP-HPLC
C-28 Isomer 0.92Regioisomer byproductCritical separation (difficult); Requires tight flash column cuts
Di-alkylated >1.20Over-reactionPrevented by stoichiometry control
Purification Logic (Graphviz)

Purification_Logic Crude Crude Reaction Mixture (Everolimus, Sirolimus, Isomers) Flash Flash Chromatography (Silica Gel) Crude->Flash Eluent Eluent Gradient: n-Heptane : Acetone (60:40) Flash->Eluent Fraction1 Fraction 1: Fast impurities (Di-alkylated) Flash->Fraction1 Fraction2 Fraction 2: Everolimus (Target) Flash->Fraction2 Fraction3 Fraction 3: Sirolimus / C-28 Isomer Flash->Fraction3 FinalQC Final QC: HPLC Purity > 99% Fraction2->FinalQC

Figure 2: Purification decision tree for isolating clinical-grade Everolimus.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
High C-28 Isomer Reaction temperature too high (>65°C) or base too strong.Maintain strict 55-60°C. Ensure slow addition of triflate. Use Lutidine (mild base).[3]
Low Conversion Triflate decomposition ("Blackening").Triflate is moisture sensitive. Ensure anhydrous conditions. Prepare triflate immediately before use.
Degradation during Deprotection Acid concentration too high.Switch from HCl to PPTS/MeOH. Keep temperature at 0°C.

References

  • Moenius, T., et al. (2000). The synthesis of [14C]‐labelled Everolimus (RAD001). Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • Novartis AG. (1997). O-alkylated rapamycin derivatives and their use, particularly as immunosuppressants. US Patent 5,665,772.[1][3][8] Link

  • Sedrani, R., et al. (1998). Chemical modification of rapamycin: the discovery of SDZ RAD. Transplantation Proceedings. Link

  • Process Development. (2013). Improved process for the synthesis of Everolimus. WO Patent 2013144962 A1. Link

Sources

Method

Application Note: Strategic Deprotection of Silyl Ethers in Everolimus Synthesis

Executive Summary The conversion of Sirolimus (Rapamycin) to Everolimus (RAD001) hinges on the regioselective alkylation of the C40-hydroxyl group. A critical intermediate in this pathway is 40-O-[2-(tert-butyldimethylsi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of Sirolimus (Rapamycin) to Everolimus (RAD001) hinges on the regioselective alkylation of the C40-hydroxyl group. A critical intermediate in this pathway is 40-O-[2-(tert-butyldimethylsilyloxy)ethyl]-rapamycin . The final synthetic step requires the quantitative removal of the tert-butyldimethylsilyl (TBS) protecting group to release the hydroxyethyl side chain without compromising the acid-labile macrocyclic lactone core or the base-sensitive retro-aldol sites.

This application note details the industry-standard protocol for this deprotection using controlled acidic hydrolysis. It contrasts this with fluoride-mediated alternatives and provides a self-validating workflow designed to minimize the formation of ring-opened impurities (seco-everolimus).

Chemical Context & Mechanistic Insight

The Synthetic Challenge

The Everolimus macrocycle contains a triene system (light/oxidation sensitive) and a hemiketal masking a ketone (acid sensitive). The challenge in removing the TBS group at C40 is chemoselectivity .

  • Too Acidic: Risk of hemiketal hydrolysis and subsequent ring degradation.

  • Too Basic: Immediate risk of lactone hydrolysis (ring-opening) to form seco-acids.

  • Fluoride Sources: While standard for silyl removal, reagents like TBAF can be basic enough to induce ring-opening. Buffered HF-Pyridine is effective but poses safety and waste management hurdles at scale.

Reaction Scheme

The transformation involves the cleavage of the Si-O bond in the C40 side chain.

Substrate: 40-O-[2-(t-butyldimethylsilyloxy)ethyl]-rapamycin Reagent: 1N or 2N Hydrochloric Acid (in Methanol) Product: Everolimus (40-O-(2-hydroxyethyl)-rapamycin)

Mechanistic Pathway

The preferred industrial route utilizes acid-catalyzed solvolysis .

  • Protonation: The ether oxygen of the silyl group is protonated.[1]

  • Nucleophilic Attack: Methanol (solvent) attacks the silicon atom.

  • Elimination: The silyl ether is cleaved, releasing the free alcohol (Everolimus) and the methoxysilane byproduct.

Visual Workflow (DOT Analysis)

The following diagram outlines the critical path from the alkylated intermediate to the final API, including decision gates for purity control.

Everolimus_Deprotection_Workflow cluster_safety Critical Quality Attribute (CQA) Intermediate TBS-Protected Intermediate (C40-O-ethyl-TBS) Reaction Hydrolysis Reaction 0°C to RT, 1-2 Hours Intermediate->Reaction Reagent_Prep Reagent Prep: 2N HCl in MeOH (0°C) Reagent_Prep->Reaction Add dropwise HPLC_Check IPC: HPLC Analysis Reaction->HPLC_Check Quench Quench: Sat. NaHCO3 (pH 7-8) Workup Extraction (EtOAc) & Brine Wash Quench->Workup Purification Final Purification (Flash Chromatography) Workup->Purification HPLC_Check->Reaction Incomplete (<95%) HPLC_Check->Quench Conversion >98%

Caption: Figure 1. Critical Process Workflow for TBS Deprotection in Everolimus Synthesis.

Validated Protocol: Acid-Catalyzed Hydrolysis

This protocol is derived from optimized industrial processes (Novartis Patent US 5,665,772) and refined for high-purity laboratory synthesis.

Reagents & Equipment[2][3]
  • Substrate: Pure 40-O-[2-(t-butyldimethylsilyloxy)ethyl]-rapamycin.

  • Solvent: Methanol (HPLC Grade).

  • Acid: 2N Hydrochloric Acid (Aqueous).[][3]

  • Quench: Saturated Sodium Bicarbonate (NaHCO₃).

  • Vessel: Amber glassware (protect from light).

Step-by-Step Methodology
  • Preparation (T = 0 min):

    • Dissolve 1.0 equivalent of the TBS-protected intermediate in Methanol (concentration ~0.1 M).

    • Cool the solution to 0°C using an ice bath. Note: Cooling is vital to suppress kinetic degradation of the macrolide ring.

  • Acid Addition:

    • Add 2N HCl dropwise to the stirred solution.

    • Stoichiometry: Use approximately 20-30% volume relative to the methanol solvent (e.g., if 5 mL MeOH, add 1-2 mL 2N HCl).

    • Why? This creates a reaction environment of roughly 0.5N to 1N HCl, which is the "sweet spot" for silyl removal vs. macrolide stability.

  • Reaction Phase:

    • Stir at 0°C for 1 hour.

    • Allow to warm to Room Temperature (20-25°C) and stir for an additional 1-2 hours.

    • Monitor: Check by TLC (Eluent: EtOAc/Hexane 3:1) or HPLC.[4][3][5] The TBS-intermediate (high Rf) should disappear; Everolimus (lower Rf) should appear.

  • Quenching (Critical Step):

    • Once conversion is >98%, cool the mixture back to 0°C.

    • Slowly add saturated aqueous NaHCO₃ until the pH reaches 7.5–8.0.

    • Warning: Do not overshoot to pH >9, as basicity promotes ring-opening.

  • Workup:

    • Dilute with water and extract 3x with Ethyl Acetate.[4]

    • Wash combined organics with brine.[4]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at <40°C.

Alternative Protocol: Fluoride-Mediated (HF-Pyridine)

While acid hydrolysis is preferred for scalability, HF-Pyridine is a robust alternative when the substrate contains acid-sensitive moieties elsewhere (rare in standard Everolimus synthesis but relevant for analogs).

  • Reagent: HF-Pyridine complex (70% HF).

  • Solvent: THF (Tetrahydrofuran).

  • Condition: 0°C to RT.

  • Advantage: Extremely rapid cleavage of TBS.

  • Disadvantage: HF is highly toxic; requires plasticware (attacks glass); Pyridine is difficult to remove completely.

Comparison of Methods:

FeatureAcid Hydrolysis (HCl/MeOH)Fluoride (HF-Pyridine)
Selectivity High (at 0°C)Very High
Reaction Rate Moderate (2-4 hrs)Fast (<1 hr)
Safety Profile Good (Standard Corrosive)Poor (Bone seeker, fatal contact)
Impurity Profile Isomers/Tautomers possibleRing-opening (if unbuffered)
Industrial Preference Primary Choice Secondary Choice

Process Analytical Technology (PAT) & Troubleshooting

HPLC Monitoring Parameters

To validate the deprotection, use the following reverse-phase HPLC conditions:

  • Column: C18 (e.g., Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 50% B to 90% B over 20 mins.

  • Detection: UV at 278 nm (characteristic triene absorption).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Incomplete Conversion Acid concentration too low or temp too low.Increase reaction time; do not heat >30°C.
New Peak (RRT < 0.8) Seco-Everolimus (Ring Open).pH during quench was too high (>9). Ensure careful neutralization.
New Peak (RRT ~ 1.1) Tautomer/Isomer .Common in rapamycin derivatives.[6] often equilibrates back or separates during crystallization.
Degradation Oxidation of triene.Ensure use of BHT (stabilizer) in solvents and amber glassware.

Decision Logic for Impurity Control

The following diagram illustrates the mechanistic divergence that leads to success vs. failure (degradation).

Mechanism_Logic Start TBS-Intermediate Acid Acid (H+) Start->Acid Base Base (OH-) Start->Base Avoid Path_Correct Silyl Protonation (Controlled) Acid->Path_Correct 0°C, MeOH Path_Fail Lactone Attack (Uncontrolled) Base->Path_Fail pH > 9 Product Everolimus (Target) Path_Correct->Product Impurity Seco-Acid (Ring Open) Path_Fail->Impurity

Caption: Figure 2. Mechanistic divergence: Acid promotes silyl removal, while base promotes lactone degradation.

References

  • Novartis AG. (1997). O-alkylated rapamycin derivatives and their use, particularly as immunosuppressants.[6][7] U.S. Patent No.[6] 5,665,772.[6] Washington, DC: U.S. Patent and Trademark Office.

  • Moenius, T., et al. (2004). The Synthesis of [14C2]Everolimus (Certican®). Journal of Labeled Compounds and Radiopharmaceuticals, 47(1), 29-39.

  • Sedrani, R., et al. (1998). Chemical Modification of Rapamycin: The Discovery of SDZ RAD. Transplantation Proceedings, 30(5), 2192-2194.

  • Cottens, S., et al. (2016). Derivation of Rapamycin: Adventures in Natural Product Chemistry. CHIMIA International Journal for Chemistry, 70(11), 768-774.

Disclaimer: This protocol involves the handling of potent immunosuppressive agents and corrosive chemicals. All procedures should be performed in a fume hood with appropriate PPE by trained personnel.

Sources

Application

Application Note: LC-MS/MS Characterization and Quantification of Everolimus Silyl Ether Impurity (TBDMS-Intermediate)

Executive Summary This application note details the analytical methodology for identifying and quantifying the 40-O-[2-(tert-butyldimethylsilyloxy)ethyl]-rapamycin impurity (hereafter referred to as the Everolimus Silyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical methodology for identifying and quantifying the 40-O-[2-(tert-butyldimethylsilyloxy)ethyl]-rapamycin impurity (hereafter referred to as the Everolimus Silyl Ether Impurity ). This specific impurity is a critical process-related intermediate arising from the incomplete deprotection of the alkylating agent during Everolimus synthesis. Due to the high lipophilicity conferred by the tert-butyldimethylsilyl (TBDMS) group, this impurity exhibits significant retention time shifts and carryover risks compared to the parent API. This protocol utilizes a high-resolution C18 reversed-phase separation coupled with ESI(+) MS/MS, leveraging ammonium adduct formation for robust detection.[1][2]

Introduction & Chemical Context

The Origin of the Impurity

Everolimus is a semi-synthetic derivative of Sirolimus (Rapamycin). The synthesis typically involves the alkylation of the C-40 hydroxyl group of Sirolimus using a triflate-activated, silyl-protected ethylene glycol linker (e.g., 2-(t-butyldimethylsilyloxy)ethyl triflate).[1][2]

The final step of synthesis requires the removal of the TBDMS protecting group to yield Everolimus.[3] Failure or incompleteness of this deprotection step results in the persistence of the Silyl Ether Impurity.

Key Chemical Differences:

  • Everolimus:

    
     | MW: 958.22 Da[1][2]
    
  • Silyl Ether Impurity:

    
     | MW: 1072.49 Da[1][2]
    
  • Properties: The impurity is significantly more hydrophobic than Everolimus due to the bulky, non-polar TBDMS moiety.

Analytical Challenges
  • Lipophilicity: The impurity elutes late in reversed-phase gradients, often in the column wash phase, leading to potential carryover or "ghost peaks" in subsequent runs.[2]

  • Ionization: Like all "rapalogs," these molecules form stable sodium

    
     and ammonium 
    
    
    
    adducts.[1] Protonated ions
    
    
    are typically weak or unstable.[1]
  • Isomerization: Rapalogs exist as rotamers (tautomers).[1] Chromatographic conditions must control for peak splitting to ensure accurate integration.[1]

Experimental Design & Rationale

Mobile Phase Chemistry
  • Buffer Selection: Ammonium Formate (10 mM) is selected over pure formic acid.[1]

    • Reasoning: Rapalogs have high affinity for alkali metals.[1] Without ammonium ions, the signal splits between

      
      , 
      
      
      
      , and
      
      
      .[1][2] Excess ammonium forces the equilibrium toward the predictable
      
      
      adduct, improving sensitivity and linearity.
  • Organic Modifier: Methanol/Acetonitrile blend.[1]

    • Reasoning: Methanol provides better solubility for the macrocycle, while Acetonitrile sharpens the peak shape.

Chromatographic Stationary Phase
  • Column: C18 with high carbon load and extensive end-capping (e.g., Phenomenex Kinetex C18 or Waters BEH C18).[1][2]

    • Reasoning: The silyl impurity is structurally similar to the API but differs in hydrophobicity. A high-efficiency C18 phase is required to resolve the impurity from the API and, critically, from the naturally occurring "open-ring" degradation products.[2]

Detailed Protocol

Reagents and Standards
  • Solvent A: 10 mM Ammonium Formate in Water (pH ~3.5 adjusted with Formic Acid).

  • Solvent B: 10 mM Ammonium Formate in 90:10 Methanol:Acetonitrile.

  • Diluent: 50:50 Acetonitrile:Water.[1] (Do not use pure water; the silyl impurity may precipitate).[1]

LC Conditions
ParameterSetting
Column C18, 2.1 x 100 mm, 1.7 µm or 2.7 µm (Solid Core)
Flow Rate 0.4 mL/min
Column Temp 55°C (Higher temp reduces backpressure and merges rotamers)
Injection Vol 2 - 5 µL
Run Time 15.0 Minutes

Gradient Table:

Time (min)% A% BDescription
0.005050Equilibration
1.005050Isocratic Hold (Divert to waste if needed)
8.00595Elution of Everolimus (~5-6 min)
11.000100Elution of Silyl Impurity
12.500100High Organic Wash (Critical)
12.605050Return to Initial
15.005050Re-equilibration
MS Parameters (ESI Positive)[1]
ParameterSettingNote
Source Temp 350°CEnsure desolvation of heavy macrocycles
Capillary Voltage 3.5 kV
Cone Voltage 40 VOptimize to prevent in-source fragmentation
Target Ions Everolimus: 976.6 m/zSilyl Impurity: 1090.8 m/zMonitoring

species

Visual Workflows

Synthesis & Impurity Origin

This diagram illustrates where the impurity enters the process stream.

SynthesisPath Sirolimus Sirolimus (Rapamycin) Start Material Intermediate Silyl Ether Intermediate (The Impurity) MW: 1072.5 Da Sirolimus->Intermediate Alkylation Reagent TBS-Protected Linker (Alkylating Agent) Reagent->Intermediate Deprotection Acid Deprotection Step (Removal of TBS) Intermediate->Deprotection Deprotection->Intermediate Incomplete Reaction (Impurity Persists) Everolimus Everolimus (API) MW: 958.2 Da Deprotection->Everolimus Success

Caption: Chemical origin of the Silyl Ether impurity due to incomplete deprotection of the TBDMS intermediate.

Analytical Workflow

This diagram outlines the decision logic for the LC-MS analysis.

LCMSWorkflow Sample Sample Preparation (Dissolve in 50:50 ACN:H2O) LC LC Separation (C18, Ammonium Formate) Sample->LC Ionization ESI(+) Source Form [M+NH4]+ Adducts LC->Ionization Detection MS Detection Ionization->Detection Decision Check RT & Mass Detection->Decision ResultAPI RT ~6 min m/z 976.6 (Everolimus) Decision->ResultAPI Early Eluter ResultImp RT ~11 min m/z 1090.8 (Silyl Impurity) Decision->ResultImp Late Eluter

Caption: Analytical workflow differentiating the API from the impurity based on Retention Time (RT) and Ammonium Adduct Mass.

Results Interpretation & Troubleshooting

Mass Spectral Analysis[1][4][5][6]
  • Everolimus Spectrum: Expect a dominant peak at m/z 976.6 (

    
    ).[1] You may see a smaller sodium adduct at m/z 981.2.
    
  • Silyl Impurity Spectrum: Expect a dominant peak at m/z 1090.8 (

    
    ).[1]
    
    • Note: The mass difference is exactly 114.2 Da , corresponding to the replacement of a Hydrogen atom with a tert-butyldimethylsilyl group (

      
      ).[1]
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Signal Splitting Sodium contamination competing with Ammonium.[1][2]Use LC-MS grade solvents; ensure Ammonium Formate is fresh; rinse glassware with 50% organic solvent.[1][2]
Carryover Silyl impurity sticking to injector/column.[1]Implement a "sawtooth" wash injection (100% ACN) between samples.[1] Ensure the gradient holds at 100% B for at least 2 minutes.
Double Peaks Rotamers (Tautomers).[1]Increase column temperature to 55-60°C to speed up interconversion, merging the peaks.[2]
Low Sensitivity Ion suppression.[1]Divert flow to waste for the first 1 minute to remove salts/early eluting matrix.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Everolimus Monograph 2918.[4] European Pharmacopoeia.[1][4][5] [1][2]

  • United States Pharmacopeia (USP). Everolimus Monograph.[1][4] USP-NF.[1][2] [1][2]

  • Jacobsen, W., et al. (2007).[1][2] Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus.[6][7] Rapid Communications in Mass Spectrometry.[1]

  • Kinetex Core-Shell Technology. Application Note: Separation of Everolimus and Impurities. Phenomenex.[1][8][4]

  • Sedrani, R., et al. (2015).[1][2] Derivation of Rapamycin: Adventures in Natural Product Chemistry. CHIMIA International Journal for Chemistry.[1]

Sources

Method

High-Resolution Profiling of Everolimus O-Silyl Impurity (CAS 159351-68-5)

Application Note & QC Protocol | Version 2.1 [1][][3][4] Part 1: Executive Summary & Scientific Rationale The Criticality of Silyl De-protection Monitoring In the semi-synthesis of Everolimus (40-O-(2-hydroxyethyl)-rapam...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & QC Protocol | Version 2.1 [1][][3][4]

Part 1: Executive Summary & Scientific Rationale

The Criticality of Silyl De-protection Monitoring

In the semi-synthesis of Everolimus (40-O-(2-hydroxyethyl)-rapamycin) from Sirolimus (Rapamycin), the alkylation step typically utilizes a silyl-protected triflate reagent to prevent side reactions.[1][][3][4] The most common intermediate generated is 40-O-[2-(tert-butyldimethylsilyloxy)ethyl]-rapamycin , herein referred to as the Everolimus O-Silyl Impurity (CAS 159351-68-5) .[1][][3][4]

Failure to completely remove this tert-butyldimethylsilyl (TBS) protecting group during the final acidic hydrolysis step results in the carryover of this lipophilic impurity into the final drug substance.[] Due to its structural similarity to the Active Pharmaceutical Ingredient (API) and significant hydrophobicity, this impurity poses a unique challenge in Quality Control (QC) testing: it elutes significantly later than the API in Reverse-Phase Chromatography (RPC) and can be easily misidentified as a column artifact or "ghost peak" if the gradient is not sufficiently extended.[]

This guide provides a validated, robust protocol for the detection and quantitation of the O-Silyl impurity, ensuring compliance with ICH Q3A/B guidelines for process-related impurities.

Part 2: Chemical Basis & Origin[2][4]

Synthesis Pathway & Impurity Formation

The formation of Everolimus involves the alkylation of the C40-hydroxyl group of Sirolimus.[][5][6] The O-Silyl impurity is the direct precursor to Everolimus.[]

  • Precursor: Sirolimus (Rapamycin)[1][3][4][5][6][7][8]

  • Reagent: 2-(t-butyldimethylsilyloxy)ethyl triflate[1][][3][4][6][7]

  • Intermediate (The Impurity): 40-O-[2-(t-butyldimethylsilyloxy)ethyl]-rapamycin[1][][3][4][5][6]

  • Final Product: Everolimus (after acid deprotection)[1][3][4][6][7]

Mechanism of Persistence: The TBS group is robust.[] If the deprotection reaction (typically using dilute HCl or trifluoroacetic acid) is quenched too early, or if the pH is not strictly controlled, the conversion remains incomplete.[4] The O-Silyl impurity is highly lipophilic (LogP > 6), causing it to adhere strongly to stationary phases.[1][][3][4]

Visualization: Impurity Origin Pathway

The following diagram illustrates the synthesis node where the impurity originates.[]

Everolimus_Synthesis Sirolimus Sirolimus (Rapamycin) (Starting Material) Intermediate O-Silyl Impurity (CAS 159351-68-5) [Penultimate Intermediate] Sirolimus->Intermediate Alkylation (Toluene/Lutidine) Reagent TBS-Protected Triflate (Alkylation Agent) Reagent->Intermediate Deprotection Acid Hydrolysis (Critical Control Point) Intermediate->Deprotection Deprotection->Intermediate Incomplete Reaction (Impurity Persists) Everolimus Everolimus (API) (Final Product) Deprotection->Everolimus Complete Reaction

Caption: Synthesis pathway highlighting the O-Silyl impurity as the persistent intermediate due to incomplete deprotection.

Part 3: Analytical Strategy & Method Development

Chromatographic Separation (HPLC/UPLC)[1][3][4]
  • Challenge: The O-Silyl impurity is significantly more hydrophobic than Everolimus due to the bulky silyl group.[]

  • Solution: A gradient method extending to high organic composition (80-90% Acetonitrile) is mandatory.[1][] Isocratic methods suitable for Everolimus assay will likely fail to elute this impurity within a reasonable runtime.[]

  • Column Selection: A C18 column with high carbon load is recommended for stability, but a shorter column (100mm or 75mm) is preferred to reduce the excessive retention time of the silyl species.[]

Detection (UV vs. MS)
  • UV: The triene system of the rapamycin core remains intact.[] Detection at 278-280 nm is optimal and provides a similar Relative Response Factor (RRF) to the API, simplifying quantitation.[1][][4]

  • Mass Spectrometry: Essential for initial identification.[] The impurity will show a mass shift of +114 Da (mass of the TBS group minus Hydrogen) relative to Everolimus.[]

    • Everolimus [M+Na]+: ~980.5 Da[1][][3]

    • O-Silyl Impurity [M+Na]+: ~1094.7 Da[1][][3]

Stability Considerations

Macrolides are sensitive to base-catalyzed ring opening and oxidation.[1][]

  • pH Control: Mobile phases must be buffered between pH 3.0 and 4.5. Avoid basic buffers.[]

  • Temperature: Maintain column temperature at 45-50°C to improve mass transfer of the bulky silyl molecule and sharpen the peak.

Part 4: Detailed QC Protocol

Standard Preparation

Reference Standard: Everolimus O-Silyl Impurity (CAS 159351-68-5), Purity >95%.[1][][3][4][]

  • Stock Solution (0.5 mg/mL): Accurately weigh 5 mg of O-Silyl Impurity Reference Standard into a 10 mL volumetric flask. Dissolve in Acetonitrile (ACN). Note: Do not use Methanol as primary solvent if stability is unverified; ACN is inert.[]

  • System Suitability Solution: Spike Everolimus API solution (0.5 mg/mL) with O-Silyl Stock to achieve a concentration of 0.1% (w/w) relative to API.

Chromatographic Conditions (RP-HPLC)
ParameterSpecification
Instrument HPLC or UPLC with PDA/UV Detector
Column Agilent Zorbax SB-C18 or Waters BEH C18 (150 x 4.6 mm, 3.5 µm or equivalent)
Mobile Phase A 10 mM Ammonium Formate (pH 3.5 adjusted with Formic Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 45°C
Injection Vol 10 - 20 µL
Detection UV @ 280 nm
Run Time 45 Minutes
Gradient Table

Rationale: The initial hold separates polar degradants.[] The ramp to 85% B is critical to elute the lipophilic O-Silyl impurity.[1][]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Equilibration
2.06040Isocratic Hold
20.01585Linear Ramp (Elute API)
30.01090Impurity Elution Window
35.01090Wash
36.06040Return to Initial
45.06040Re-equilibration
Data Analysis & Calculation

The O-Silyl impurity typically elutes at a Relative Retention Time (RRT) of ~1.8 to 2.2 relative to Everolimus.[]

Calculation Formula: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">


[1][3]
  • 
    : Peak area of O-Silyl impurity.[1][]
    
  • 
    : Sum of all peak areas (excluding blank/placebo).
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    : Relative Response Factor.[] (Typically ~1.0 due to identical chromophore, but must be determined experimentally during validation).[1][3]
    

Part 5: Validation Framework (Self-Validating System)[1][2][3][4]

To ensure "Trustworthiness," the method must pass the following System Suitability Tests (SST) before every batch analysis.

System Suitability Criteria
  • Resolution (

    
    ):  Resolution between Everolimus and the nearest eluting impurity must be > 1.5.
    
  • Tailing Factor (

    
    ):  For the O-Silyl peak (in spiked standard), 
    
    
    
    must be < 1.[]5. High tailing indicates secondary silanol interactions; add more buffer salt if observed.[]
  • Signal-to-Noise (S/N): For the 0.05% sensitivity solution, S/N > 10.

Analytical Workflow Diagram

QC_Workflow SamplePrep Sample Preparation (Dissolve in ACN:Buffer) SST System Suitability Test (Resolution > 1.5, Tailing < 1.5) SamplePrep->SST Decision Pass SST? SST->Decision Injection Gradient HPLC Injection (Monitor @ 280nm) Analysis Data Analysis (Identify Peak @ RRT ~2.0) Injection->Analysis Decision->SST No (Retest/Troubleshoot) Decision->Injection Yes Reporting Generate CoA (Report % w/w) Analysis->Reporting

Caption: Step-by-step QC workflow ensuring system suitability before data reporting.

Part 6: Troubleshooting & Expert Insights

  • Ghost Peaks: If a peak appears at RRT 2.0 in the blank injection, it is likely carryover from a previous high-concentration injection.[1][][4] The O-Silyl impurity is "sticky."[]

    • Fix: Use a needle wash of 50:50 ACN:Isopropanol.[]

  • Retention Time Shift: If the O-Silyl peak shifts significantly, check the column temperature. Lipophilic interactions are highly temperature-dependent.[1][][3]

  • Baseline Drift: A rising baseline at 280 nm during the gradient ramp is normal but should be subtracted using a blank injection to ensure accurate integration of the small impurity peak.

References

  • United States Pharmacopeia (USP). USP Monograph: Everolimus.[] USP-NF.[1][][4] (Accessed 2026). [1][3][4]

  • Mulay, R., & Bachhav, R. (2021).[1][3][4][10] "Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form." International Journal of Trend in Scientific Research and Development, 5(6), 199-207.[1][3][4][10]

  • BOC Sciences. Everolimus O-Silyl Impurity (CAS 159351-68-5) Product Data.[1][][3][4][][11] (Accessed 2026).

  • European Medicines Agency (EMA). Assessment Report: Everolimus (Votubia).[] Procedure No. EMEA/H/C/002311.[] [1][3][4]

  • Moenius, T., et al. (2000).[1][3][4][6] "Synthesis of C-14 labelled Everolimus."[1][][6][11] Journal of Labelled Compounds and Radiopharmaceuticals, 43, 113-120.[1][][3][4] (Provides basis for silylation chemistry).[6]

Sources

Method

Application Note: Determination of Relative Response Factors (RRF) for Silyl Impurities

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the quantification of silyl impurities. It moves beyond basic definitions to provide a mechanistic understanding of dete...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the quantification of silyl impurities. It moves beyond basic definitions to provide a mechanistic understanding of detector responses and rigorous protocols for establishing Relative Response Factors (RRF).

Executive Summary

Silyl impurities—often originating from silylating agents (e.g., TMS, TBDMS) used in synthesis or as GC derivatization artifacts—pose unique quantification challenges.[1] Unlike typical organic impurities, silyl groups often lack UV chromophores, are moisture-sensitive, and exhibit distinct volatility profiles. This guide outlines the theoretical basis and practical protocols for calculating RRFs, ensuring accurate quantification in compliance with ICH Q3A(R2) and Q3B(R2) guidelines.

Theoretical Framework

The Necessity of RRF

In pharmaceutical analysis, impurities are often quantified against the Active Pharmaceutical Ingredient (API) assuming a 1:1 response ratio. However, silyl impurities often deviate significantly from this assumption due to:

  • Chromophoric Mismatch (UV): The silyl group (

    
    ) does not absorb UV light. If the impurity is a silylated fragment of the API, its molar absorptivity (
    
    
    
    ) may differ significantly from the parent molecule.
  • Ionization Differences (MS/FID): In GC-FID, response is proportional to the "Effective Carbon Number" (ECN). The addition of trimethylsilyl (TMS) groups alters the carbon-to-heteroatom ratio, changing the response.

The RRF Equation: The RRF corrects for these discrepancies, allowing the impurity (


) to be quantified using the API standard (

).


Where


 is the slope of the calibration curve (

).
Linearity & The Slope Method

While a single-point determination is possible, it is scientifically inferior due to potential intercept bias. This protocol mandates the Slope Method , which establishes linearity across the reporting threshold.


[2]

Critical Method Development Considerations

Detector Selection Strategy

The physicochemical nature of silyl impurities dictates the detector choice.

DetectorSuitabilityMechanismLimitation for Silyl Impurities
HPLC-UV ConditionalBeer-Lambert LawSilyl groups are UV-transparent. Only viable if the parent scaffold has a strong chromophore (

nm).
GC-FID Excellent Carbon IonizationResponse is highly predictable based on carbon count (ECN). Ideal for volatile silyl species.
HPLC-CAD GoodAerosol ChargingUniversal response, but requires linearization (response is often curvilinear).
qNMR ValidationProton CountingThe "Gold Standard" for determining the purity of the impurity standard itself.
Stability & Handling (The "Silyl" Factor)

Silyl ethers and esters are prone to hydrolysis, converting back to the parent alcohol/acid and silanol.

  • Solvent: Avoid protic solvents (water, methanol) in stock solutions if the silyl group is labile. Use Anhydrous Acetonitrile or n-Hexane.

  • Glassware: Silylated compounds can adsorb to active silanol groups on untreated glass. Use silanized glassware for low-concentration standards.

Experimental Protocols

Protocol A: The Standard Slope Method (HPLC or GC)

Use this when a pure standard of the silyl impurity is available.

Reagents:

  • API Reference Standard (Known Purity).

  • Silyl Impurity Standard (Known Purity - verify via qNMR if commercial standard is unavailable).

  • Diluent: Anhydrous Acetonitrile (for HPLC) or n-Heptane (for GC).

Step-by-Step Workflow:

  • Stock Preparation:

    • Prepare an API Stock Solution at the target test concentration (e.g., 500 µg/mL).

    • Prepare an Impurity Stock Solution at the same concentration. Note: Account for the purity factor of the impurity.

  • Linearity Solutions:

    • Prepare a series of 6 dilutions for both API and Impurity ranging from LOQ (Limit of Quantitation) to 150% of the specification limit (typically 0.15% level).

    • Example Range: 0.5 µg/mL to 7.5 µg/mL.

  • Data Acquisition:

    • Inject each solution in triplicate.

    • HPLC: Ensure UV wavelength is at the API's

      
      , but check impurity spectrum for shifts.
      
    • GC: Ensure injector temperature does not cause thermal degradation of the silyl group.

  • Calculation:

    • Plot Peak Area (y-axis) vs. Concentration (x-axis) .

    • Perform linear regression (

      
      ) to obtain the Slope (
      
      
      
      ).
    • Calculate RRF:

      
      .[2]
      
Protocol B: The "Predictive" ECN Method (GC-FID Only)

Use this when a pure impurity standard is NOT available, but the structure is known.

Principle: The Flame Ionization Detector (FID) response is proportional to the mass of carbon atoms capable of ionization. The Effective Carbon Number (ECN) allows us to predict the RRF.[3]

The Formula:



Step-by-Step:

  • Calculate ECN for API and Impurity:

    • Count Aliphatic/Aromatic Carbons: Contribution = 1.0.

    • Count Carbonyl Carbons (Ketone/Aldehyde): Contribution = 0.

    • Count Carboxyl/Ester Carbons: Contribution = 0.

    • Silyl Group (TMS -

      
      ):  The 3 methyl carbons contribute 1.0 each. The Silicon atom blocks no signal. Total contribution = 3.0.
      
  • Apply Calculation (Example):

    • API: Ibuprofen (

      
      ). MW = 206.3.
      
      • 12 responding carbons (aromatic/aliphatic). 1 non-responding (carboxyl). ECN = 12.[4]

    • Impurity: Ibuprofen-TMS Ester (

      
      ). MW = 278.5.
      
      • Ibuprofen skeleton (12 ECN) + TMS group (3 Methyls = 3 ECN). Total ECN = 15.

    • Prediction:

      
      
      
  • Validation:

    • This value (0.[2]93) can be used provisionally. ICH guidelines suggest if

      
      , you may assume RRF = 1.0, but for strict calculation, use 0.93.
      

Visualizations

Experimental Workflow (Slope Method)

RRF_Workflow Start Start: RRF Determination Prep Prepare Stock Solutions (Anhydrous Solvent) Start->Prep Dilution Create 6-Point Linearity Curve Prep->Dilution Inject Inject into HPLC/GC (Triplicate) Dilution->Inject Data Acquire Peak Areas Inject->Data Regress Linear Regression (Calculate Slopes) Data->Regress Calc Calculate RRF (Slope_Imp / Slope_API) Regress->Calc

Figure 1: Step-by-step workflow for the standard slope-based RRF determination.

Detector Decision Tree

Detector_Selection Start Impurity Type? Volatile Volatile / Thermostable? Start->Volatile Chromophore Has UV Chromophore? Volatile->Chromophore No GCFID Use GC-FID (Apply ECN Method) Volatile->GCFID Yes HPLCUV Use HPLC-UV (Standard Slope) Chromophore->HPLCUV Yes HPLCCAD Use HPLC-CAD/ELSD (Universal Detection) Chromophore->HPLCCAD No

Figure 2: Decision logic for selecting the appropriate detector based on impurity physicochemical properties.

Data Reporting & Acceptance Criteria

When reporting RRF results in validation reports, use the following template:

ParameterAPI ResultImpurity Result
Linearity Range 0.5 - 7.5 µg/mL0.5 - 7.5 µg/mL
Correlation (

)
0.99980.9995
Slope (

)
45,20038,420
y-Intercept 120-50
Calculated RRF N/A0.85

Acceptance Criteria:

  • Linearity:

    
     for both API and Impurity.
    
  • Intercept: The y-intercept should be

    
     of the response at the 100% specification level (to prove no significant bias).
    
  • Precision: Triplicate injections should have RSD

    
    .
    

References

  • ICH Q3A(R2) : Impurities in New Drug Substances. International Council for Harmonisation.[5][6]

  • ICH Q3B(R2) : Impurities in New Drug Products. International Council for Harmonisation.[5][6]

  • USP <621> : Chromatography.[6][7] United States Pharmacopeia.

  • Scanlon, J. T., & Willis, D. E. (1985) .[3] Calculation of Flame Ionization Detector Relative Response Factors Using the Effective Carbon Number Concept. Journal of Chromatographic Science, 23(8), 333–340.

  • Holzgrabe, U. (2010) . Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

Sources

Technical Notes & Optimization

Troubleshooting

Improving resolution between Everolimus and O-Silyl impurity peaks

Technical Support Center: Chromatographic Troubleshooting Topic: Improving Resolution Between Everolimus and its O-Silyl Impurity Welcome to the technical support center. This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatographic Troubleshooting

Topic: Improving Resolution Between Everolimus and its O-Silyl Impurity

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of Everolimus and its closely eluting O-Silyl impurity. The following frequently asked questions (FAQs) provide in-depth, scientifically-grounded strategies to enhance peak resolution, moving from initial checks to advanced method development.

Understanding the Challenge: Everolimus and its O-Silyl Impurity

Everolimus is a large macrolide, and its O-Silyl impurity is a process-related impurity that can arise during synthesis when a hydroxyl group is protected by a silyl group (e.g., tert-butyldimethylsilyl)[][2][3]. This impurity, specifically 42-O-tert-Butyldimethylsilyloxyethyl Rapamycin, has a molecular formula of C59H97NO14Si[]. The addition of the bulky, non-polar silyl group in place of a polar hydroxyl group makes the impurity significantly more hydrophobic than the parent Everolimus molecule.

In reversed-phase HPLC, which is the standard for this type of analysis, this increased hydrophobicity means the O-Silyl impurity is more strongly retained on the non-polar stationary phase and will elute after Everolimus. The challenge lies in the fact that both are large molecules with very similar core structures, making them behave similarly in the column. Achieving separation requires a chromatographic method that can effectively exploit the subtle difference in polarity.

FAQs: Troubleshooting and Optimization Guide

Q1: My Everolimus and O-Silyl impurity peaks are poorly resolved. What are the first troubleshooting steps I should take?

A1: Start with a systematic health check of your HPLC system and current method parameters. Before making significant changes to the method, it's crucial to rule out common system-level issues that can degrade performance. Co-elution can often be caused by issues unrelated to method chemistry[4][5].

Step-by-Step System & Method Verification Protocol:

  • Confirm System Suitability:

    • Pressure Check: Is the system pressure stable and within the expected range for your column and flow rate? A sudden drop could indicate a leak, while a steady increase may signal a blockage[5].

    • Standard Injection: Inject a well-characterized standard of Everolimus. Assess the peak shape. A tailing or fronting peak for a pure standard points to a problem with the column or system, not necessarily the method's selectivity[6]. The USP tailing factor should ideally be less than 2.0[7].

  • Verify Mobile Phase Preparation:

    • Ensure accurate composition. Small errors in the aqueous-to-organic ratio can significantly shift retention times and affect resolution[8].

    • Confirm that the mobile phase is fresh and properly degassed to prevent pump cavitation and baseline noise.

  • Check Column Equilibration:

    • Ensure the column is fully equilibrated with the initial mobile phase conditions. For gradient methods, this is critical for reproducible retention times. A stable baseline is a good indicator of equilibration.

  • Review Injection Solvent:

    • The sample solvent should be as close as possible to the initial mobile phase composition, or weaker. Injecting in a solvent much stronger than the mobile phase can cause peak distortion and poor resolution, especially for early eluting peaks[9].

Below is a workflow to guide your initial assessment.

G cluster_0 Initial Troubleshooting Workflow start Poor Resolution Observed sys_check Perform System Health Check start->sys_check pressure Pressure Stable? sys_check->pressure peak_shape Standard Peak Shape Good? pressure->peak_shape Yes fix_system Troubleshoot System (Leaks, Blockages, Column) pressure->fix_system No mobile_phase Verify Mobile Phase Prep peak_shape->mobile_phase Yes peak_shape->fix_system No equil Ensure Full Equilibration mobile_phase->equil proceed Proceed to Method Optimization equil->proceed

Caption: Initial troubleshooting workflow for poor peak resolution.

Q2: How can I use the mobile phase to increase the distance between the Everolimus and O-Silyl impurity peaks?

A2: Mobile phase optimization is the most powerful tool for manipulating selectivity (α), the factor that governs the spacing between peaks. For these two compounds, the goal is to increase the retention of the more hydrophobic O-Silyl impurity relative to Everolimus[10][11].

In reversed-phase chromatography, decreasing the amount of organic solvent in the mobile phase makes it "weaker," which increases analyte retention[10].

  • Causality: By decreasing the organic content (e.g., acetonitrile or methanol), you increase the interaction of both Everolimus and its impurity with the non-polar C18 stationary phase. Because the O-Silyl impurity is more non-polar, its retention time will increase more significantly than that of Everolimus, leading to better separation.

  • Action: If your method is isocratic, reduce the percentage of the organic modifier. If using a gradient, lower the organic percentage at the start of the gradient. A good starting point is to decrease the organic content by 2-5% and observe the effect.

For complex samples or closely eluting peaks, gradient elution is often superior to isocratic methods[12]. A shallow gradient provides more opportunity for separation.

  • Causality: A shallower gradient (a smaller % increase in organic solvent per unit of time) lowers the speed at which analytes travel through the column. This extended interaction time with the stationary phase amplifies small differences in hydrophobicity, improving resolution.

  • Action: Double the gradient time while keeping the initial and final organic percentages the same. For example, if your gradient runs from 50% to 80% acetonitrile in 10 minutes, try running it over 20 minutes.

G cluster_0 Steep Gradient cluster_1 Shallow Gradient cluster_2 Resulting Chromatograms A Time Steep Gradient Compound A Compound B B Time Shallow Gradient Compound A Compound B Chrom1 Steep Gradient: Poor Resolution B:e->Chrom1:w Leads to Chrom2 Shallow Gradient: Improved Resolution B:e->Chrom2:w Leads to

Caption: Effect of gradient slope on peak resolution.

The choice of organic solvent can alter selectivity. Acetonitrile and methanol are the most common choices in reversed-phase HPLC.

  • Causality: Acetonitrile and methanol have different chemical properties (dipole moment, viscosity, and hydrogen bonding capabilities) that change how they interact with both the analytes and the stationary phase[11]. Switching from one to the other can sometimes reverse elution order or, more commonly, change the spacing between peaks.

  • Action: If you are using acetonitrile, prepare an equivalent-strength mobile phase with methanol and re-run the separation.

Table 1: Comparison of Common Organic Modifiers

FeatureAcetonitrile (ACN)Methanol (MeOH)
Elution Strength StrongerWeaker
Viscosity Lower (lower backpressure)Higher (higher backpressure)
Selectivity Different dipole interactionsDifferent H-bonding capabilities
UV Cutoff ~190 nm~205 nm
Q3: Mobile phase changes are not sufficient. How does changing the HPLC column improve this specific separation?

A3: If mobile phase optimization does not yield baseline resolution, the stationary phase chemistry is the next logical parameter to change. The standard C18 (ODS) column separates primarily based on hydrophobicity. Introducing alternative separation mechanisms can dramatically improve selectivity[11][13].

  • Causality: The O-Silyl impurity is only slightly more hydrophobic than Everolimus. A column that offers additional interaction mechanisms beyond simple hydrophobicity can better differentiate between the two molecules.

Table 2: Alternative Stationary Phases for Enhanced Selectivity

Stationary PhasePrimary Interaction MechanismWhy It Might Work for Everolimus
C18 (Standard) Hydrophobic interactionsBaseline for comparison. Good general-purpose retention.
Phenyl-Hexyl Hydrophobic & Pi-Pi interactionsThe phenyl groups in the stationary phase can interact with aromatic moieties in the Everolimus structure, offering a different selectivity profile.
Pentafluorophenyl (PFP) Hydrophobic, Pi-Pi, Dipole-Dipole, & Ion-ExchangeThis is a highly versatile phase. The fluorine atoms create a strong dipole, which can interact differently with the polar and non-polar regions of Everolimus vs. the silylated impurity.
Embedded Polar Group (e.g., amide, carbamate) Hydrophobic & Hydrogen BondingThese columns have a polar group embedded within the alkyl chain, which can offer unique selectivity for molecules capable of hydrogen bonding, like Everolimus.

Recommended Protocol for Column Screening:

  • Select Columns: Choose a Phenyl-Hexyl or PFP column with similar dimensions (length, diameter, particle size) to your current C18 column to make a fair comparison.

  • Initial Method: Start with your optimized mobile phase conditions from the previous step.

  • Re-optimize: Be prepared to slightly adjust the mobile phase strength and gradient slope for each new column, as retention characteristics will change.

Q4: What is the role of temperature and flow rate in this separation?

A4: Temperature and flow rate are secondary parameters that primarily affect efficiency and analysis time, but they can also influence selectivity.

  • Temperature:

    • Effect: Increasing column temperature decreases mobile phase viscosity, which lowers backpressure and can lead to sharper peaks (higher efficiency, N)[6]. It can also subtly change selectivity.

    • Action: Most macrolide separations benefit from elevated, stable temperatures for better reproducibility[14]. Try increasing the column temperature in 5 °C increments, for example, from 30 °C to 40 °C, and observe the effect on resolution. Ensure the temperature does not degrade the analyte; Everolimus is known to be sensitive to thermal degradation under certain conditions[].

  • Flow Rate:

    • Effect: Lowering the flow rate increases the time analytes spend interacting with the stationary phase, which can improve resolution, but at the cost of a longer run time[8].

    • Action: If your peaks are narrow and you have some separation but not enough, try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This is a trade-off between resolution and throughput.

References

  • Sharmila, D., et al. (2015). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Indian Journal of Pharmaceutical Sciences, 77(5), 599. Available at: [Link]

  • Prasad, S. S., Mohan, G. V. K., & Babu, A. N. (2019). Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(5), 1002-1008. Available at: [Link]

  • Patel, Y., et al. (2019). Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form. International Journal of Trend in Scientific Research and Development, 3(3), 1530-1538. Available at: [Link]

  • Chrom Tech, Inc. (2024). Methods for Changing Peak Resolution in HPLC. Retrieved February 5, 2026, from [Link]

  • Naveen, C., et al. (2023). The Key to Accurate Analysis- Chromatographic Resolution. ResearchGate. Available at: [Link]

  • Reddy, B. P. (2024). Method development and validation of everolimus by using rp-hplc. Journal of Pharmaceutical and Applied Chemistry. Available at: [Link]

  • Kumari, B., & Anghore, D. (2021). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF EVEROLIMUS AND ITS MARKETED FORMULATION. World Journal of Pharmaceutical and Life Sciences, 7(9), 86-98. Available at: [Link]

  • Ravisankar, P., et al. (2018). Development of RP-HPLC method and validation for the quantitative estimation of everolimus in bulk form and marketed tablet dosage form. International Journal of Multidisciplinary Research and Growth Evaluation. Available at: [Link]

  • Dolan, J. W., & Snyder, L. R. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. Available at: [Link]

  • Adiraju, S., et al. (1989). Macrolide and ketolide antibiotic separation by reversed phase high performance liquid chromatography. Journal of Liquid Chromatography, 12(12), 2349-2364. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Everolimus Impurity 50. PubChem. Retrieved February 5, 2026, from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved February 5, 2026, from [Link]

  • Pen-Georg, J., et al. (2016). Process for the synthesis of everolimus and intermediates thereof. Google Patents.
  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved February 5, 2026, from [Link]

  • Shestakov, A. N., et al. (2021). Optimization of the Everolimus Intermediate Preparation Process: Impurity Identification Followed by One-Pot Transformation to the Desired Product. ResearchGate. Available at: [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved February 5, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structure of everolimus and its metabolite ATG181. Retrieved February 5, 2026, from [Link]

  • IMTAKT. (n.d.). Interactions of HPLC Stationary Phases. Retrieved February 5, 2026, from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved February 5, 2026, from [Link]

  • Pen-Georg, J., et al. (2018). Process for the synthesis of everolimus and intermediates thereof. Google Patents.
  • Chromatography Forum. (2014). Peak Fronting (Co elution) Troubleshooting. Retrieved February 5, 2026, from [Link]

  • Ilisz, I., et al. (2012). Enantioseparations by High-Performance Liquid Chromatography Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Silyl Impurity Peak Tailing in RP-HPLC

Current Status: Operational Topic: Silyl Impurity Analysis & Peak Shape Optimization Ticket ID: #SIL-HPLC-001 Executive Summary & Problem Definition The Issue: You are observing peak tailing ( ) for silyl-containing impu...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Silyl Impurity Analysis & Peak Shape Optimization Ticket ID: #SIL-HPLC-001

Executive Summary & Problem Definition

The Issue: You are observing peak tailing (


) for silyl-containing impurities (e.g., TBDMS, TMS, or TIPS protected intermediates) during Reversed-Phase HPLC (RP-HPLC).

The Diagnosis: Silyl impurity tailing is rarely a single-factor issue. It typically arises from two distinct mechanisms:[1][2]

  • The "Silanol Effect" (Physicochemical): If your silyl impurity contains basic moieties (e.g., amines), it undergoes secondary ion-exchange interactions with residual silanols (

    
    ) on the column stationary phase.[3]
    
  • On-Column Hydrolysis (Chemical): Silyl ethers are hydrolytically unstable in acidic mobile phases. "Tailing" may actually be the dynamic separation of the degradation product (the deprotected alcohol) from the parent peak during the run.

This guide provides a self-validating troubleshooting protocol to distinguish between these causes and resolve them.

Diagnostic Workflow: Is it Physical or Chemical?

Before altering your method, you must isolate the root cause.[4] Use this logic tree to direct your troubleshooting.

TroubleshootingTree Start START: Peak Tailing Observed Step1 TEST 1: Inject Neutral Standard (e.g., Toluene/Naphthalene) Start->Step1 Decision1 Does Neutral Standard Tail? Step1->Decision1 Physical PHYSICAL ISSUE (System/Column Void) Decision1->Physical Yes Chemical CHEMICAL ISSUE (Interaction/Instability) Decision1->Chemical No Step2 TEST 2: Flow Rate Variation (Double flow rate) Chemical->Step2 Decision2 Does Peak Area/Shape Change Significantly? Step2->Decision2 Hydrolysis CAUSE: On-Column Hydrolysis (Silyl group unstable) Decision2->Hydrolysis Yes (Area Loss/Shape Shift) Silanol CAUSE: Silanol Interaction (Secondary retention) Decision2->Silanol No (Shape Constant)

Figure 1: Diagnostic Logic Tree. Use this workflow to distinguish between hardware failure, chemical instability, and silanol interactions.

Module A: The "Silanol Effect" (Secondary Interactions)

The Mechanism

Most "silyl impurities" in drug development are protected intermediates that may also contain basic nitrogen atoms (amines).

  • The Trap: At neutral pH (

    
    ), residual silanols on the silica surface are ionized (
    
    
    
    ).
  • The Interaction: The protonated amine (

    
    ) of your impurity binds ionically to the silanol. This is a "secondary" retention mechanism that is slower than the primary hydrophobic interaction, causing the peak tail.[5]
    

SilanolMechanism cluster_0 Stationary Phase Surface Silanol Si-O⁻ (Ionized Silanol) C18 C18 Ligand Analyte Silyl Impurity (R-NH₃⁺) Analyte->Silanol Ionic Interaction (Slow/Tailing) Analyte->C18 Hydrophobic Interaction (Fast/Symmetric)

Figure 2: Dual-retention mechanism causing tailing. The secondary ionic interaction (red dashed line) delays a portion of the analyte, creating the tail.[3][5]

Troubleshooting Protocols
Q: How do I suppress silanol interactions without changing the column?

A: You must neutralize the ionization state of either the silanol or the analyte, or block the site competitively.

StrategyMechanismProtocolPros/Cons
Low pH Protonates silanols (

).
Adjust mobile phase to pH 2.5 - 3.0 using Formic Acid or Phosphate buffer.Pro: Highly effective. Con: Risk of silyl hydrolysis (See Module B).
High pH De-protonates the basic analyte (

).
Adjust pH to > 10 (requires hybrid column like Waters XBridge or Agilent Poroshell HPH).Pro: Eliminates ionic interaction. Con: Dissolves standard silica columns.
Sacrificial Base Competitively binds to silanols, blocking them from the analyte.Add 0.1% Triethylamine (TEA) to the aqueous mobile phase.Pro: Works at neutral pH. Con: TEA is difficult to remove (MS contamination).
High Ionic Strength Masks electrostatic charges via the "Double Layer" effect.Increase buffer concentration to 25-50 mM (e.g., Ammonium Acetate).Pro: Improves peak shape.[6] Con: Risk of precipitation in high % organic.

Recommendation: Start with Low pH (pH 3.0) using a formate buffer. If the silyl group is acid-labile (e.g., TMS), switch to High Ionic Strength (50 mM Ammonium Acetate) at pH 6.0.

Module B: Silyl Group Instability (Chemical Tailing)

The Hidden Variable

Silyl ethers are protecting groups designed to be removed. If your mobile phase is too acidic, the silyl group may hydrolyze during the run. This creates a "smear" between the parent peak and the deprotected product, which visually mimics peak tailing.

Stability Hierarchy

Not all silyl groups are equal. Check your impurity structure against this stability chart.

Silyl GroupAbbreviationAcid Stability (Relative to TMS)Risk of On-Column Hydrolysis
TrimethylsilylTMS 1 (Baseline)Critical (Avoid pH < 5)
TriethylsilylTES ~64High
tert-ButyldimethylsilylTBDMS / TBS ~20,000Low (Stable at pH 2-3 for short runs)
TriisopropylsilylTIPS ~700,000Negligible
tert-ButyldiphenylsilylTBDPS ~5,000,000Negligible
Validation Experiment: The Flow Rate Test

To confirm if "tailing" is actually hydrolysis:

  • Run 1: Standard flow rate (e.g., 1.0 mL/min). Record Peak Area.

  • Run 2: Half flow rate (e.g., 0.5 mL/min).

  • Analysis:

    • If it is Hydrolysis : The "tail" will increase, and the parent peak area will decrease (more time for reaction to occur).

    • If it is Silanol Interaction : The peak shape will often improve or stay similar due to better mass transfer kinetics.

Module C: Column Selection (Hardware Solutions)

If mobile phase optimization fails, the column chemistry is likely insufficient.

Q: What column specifications prevent silyl impurity tailing?

A: You need a surface that minimizes accessible silanols.

  • End-Capping: Ensure the column is "Double End-Capped." This treats residual silanols with small silylating agents (e.g., TMS) to block them.

    • Recommended: Agilent Zorbax Eclipse Plus, Waters Symmetry.

  • Base-Deactivated Silica (Type B): Use high-purity, low-metal silica. Metals in older silica (Type A) increase silanol acidity.

  • Steric Protection: Columns with bulky stationary phases (e.g., C18 with isopropyl side chains) sterically hinder the analyte from reaching the silica surface.

    • Recommended: Agilent StableBond (SB-C18).

  • Hybrid Particles: Ethylene-Bridged Hybrid (BEH) particles have fewer surface silanols and tolerate high pH.

    • Recommended: Waters XBridge BEH C18.

FAQ: Rapid Fire Troubleshooting

Q: My TBDMS impurity peak splits into two. Is this tailing? A: Likely not. This is often atropisomerism (restricted rotation) or the separation of diastereomers if the molecule has chiral centers. However, if the "split" is a small hump on the front or back, check for hydrolysis (Module B).

Q: Can I use TFA (Trifluoroacetic acid) to fix the tailing? A: TFA (0.05 - 0.1%) is excellent for suppressing silanols due to its low pH and ion-pairing capability. Warning: TFA is a strong acid; it will rapidly degrade TMS and TES groups. Only use TFA for TBDMS, TIPS, or TBDPS derivatives.

Q: The tailing only happens when I inject the sample in 100% DMSO. A: This is Solvent Mismatch . DMSO is a strong solvent. When injected into a weaker mobile phase, the analyte travels with the DMSO plug before interacting with the column, causing band broadening/tailing.

  • Fix: Dilute the sample 1:1 with the initial mobile phase (or water) before injection.

References

  • LCGC Europe. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Link

  • Agilent Technologies. (2023).[2] Factors Affecting Peak Shape: Column Bonding and Endcapping. Link

  • Waters Corporation. Tailing of Basic Compounds on C18 Columns. Waters Knowledge Base. Link

  • BenchChem. (2025).[7] A Comparative Guide to the Stability of TBS and TIPS Protecting Groups. Link

  • Chrom Tech. (2025).[1] What Causes Peak Tailing in HPLC?Link

Sources

Troubleshooting

Minimizing residual silyl intermediates in Everolimus production

Technical Guide: Minimizing Residual Silyl Intermediates in Everolimus Production Introduction: The "Silyl Compromise" in Macrolide Synthesis In the synthesis of Everolimus (RAD001) from Sirolimus (Rapamycin), the alkyla...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Minimizing Residual Silyl Intermediates in Everolimus Production

Introduction: The "Silyl Compromise" in Macrolide Synthesis

In the synthesis of Everolimus (RAD001) from Sirolimus (Rapamycin), the alkylation at the C-40 position is the critical bottleneck. Direct alkylation is chemically challenging due to the macrolide's complex stereochemistry and labile functional groups. The industry standard involves a two-step "protect-alkylate-deprotect" sequence using a silyl-protected triflate, typically 2-(t-butyldimethylsilyloxy)ethyl triflate .

However, this introduces a persistent impurity: the 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl-rapamycin (Silyl-Everolimus).[1] Minimizing this residual intermediate requires a delicate balance. The silyl group must be stable enough to survive the triflate formation and alkylation, yet labile enough to be removed under conditions that do not degrade the acid-sensitive hemiketal and base-sensitive lactone moieties of the rapamycin core.

This guide addresses the specific troubleshooting scenarios associated with this deprotection step, offering field-proven strategies to minimize silyl residuals without compromising the macrolide ring.

Part 1: Troubleshooting Guide (Q&A)

Scenario 1: High Levels of Residual Silyl Intermediate (>0.5%) Post-Deprotection

Q: I am using 1N HCl in methanol for deprotection. After 2 hours, I still see ~5% residual silyl intermediate by HPLC. Should I increase the temperature?

A: Do NOT increase the temperature above 25°C. Rapamycin derivatives are thermally unstable in acidic media. Elevating the temperature significantly increases the risk of isomerization (Seco-isomer formation) and ring-opening degradation .

  • Root Cause: The lipophilicity of the silyl-protected intermediate often leads to poor solubility in pure methanol/water systems, shielding the silyl ether from the acid catalyst.

  • Corrective Action:

    • Solvent Modification: Instead of pure methanol, use a THF/Methanol (1:1) mixture. THF solubilizes the lipophilic silyl-intermediate, making it accessible to the proton source.

    • Acid Choice: Switch to 2N HCl but maintain the temperature at 0–5°C initially, then slowly warm to room temperature (20–25°C). This "cold start" prevents the initial exotherm from triggering degradation while ensuring sufficient acidity for cleavage.

    • Alternative Reagent: If using TBS, consider that the cleavage rate is slower than TES. Ensure your reaction time is extended (up to 4–6 hours) at ambient temperature rather than heating.

Scenario 2: Degradation/Ring Opening During Deprotection

Q: I switched to TBAF (Tetrabutylammonium fluoride) to speed up the silyl removal, but my overall yield dropped, and I see multiple new impurity peaks.

A: Stop using TBAF immediately. While TBAF is the standard reagent for silyl deprotection in general organic chemistry, it is incompatible with Rapamycin derivatives.

  • Mechanism of Failure: TBAF is basic. The Rapamycin macrocycle contains a lactone and a hemiketal functionality that are extremely sensitive to base-catalyzed retro-aldol reactions and hydrolysis. TBAF will cleave the silyl group but will simultaneously degrade the macrolide core.

  • Corrective Action: Revert to acidic deprotection. If HCl is too harsh for your specific derivative, use Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0°C. TFA is anhydrous and avoids the hydrolytic degradation pathways associated with aqueous mineral acids.

Scenario 3: Low Yield in Alkylation Step Leading to Purification Issues

Q: My alkylation yield is low (~30%), leading to a crude mixture rich in unreacted Sirolimus and by-products. This makes the subsequent separation of the silyl-intermediate difficult.

A: The issue lies in the instability of the TBS-triflate reagent. The standard 2-(t-butyldimethylsilyloxy)ethyl triflate is highly reactive but thermally unstable. It often decomposes before it can alkylate the Sirolimus, leading to poor conversion.

  • Expert Insight: Switch the protecting group from TBS (tert-butyldimethylsilyl) to t-Hexyl (dimethyl-2,3-dimethylbut-2-ylsilyl) .

  • Why? The "t-hexyl" group provides greater steric bulk, stabilizing the triflate intermediate significantly. This allows the alkylation to proceed with higher yields (>50%) and fewer decomposition products. Crucially, the t-hexyl silyl ether is still cleavable under the same mild acidic conditions as TBS, unlike the far more stable TIPS (tri-isopropylsilyl) group, which would require conditions harsh enough to destroy the drug.

Part 2: Optimized Experimental Protocol

Protocol: Acidic Deprotection of 40-O-Silyl-Everolimus This protocol is designed to maximize silyl removal while preserving the macrolide ring integrity.

Reagents:

  • Crude Alkylation Product (containing 40-O-[2-(t-hexyldimethylsilyloxy)ethyl]-rapamycin)

  • Solvent: Methanol (HPLC grade)

  • Acid: 1N Hydrochloric Acid (aq)

  • Quench: Sodium Bicarbonate (sat. aq.)

  • Extraction: Ethyl Acetate[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 g of the crude silyl-intermediate in 100 mL of Methanol . Ensure complete dissolution. If the solution is cloudy, add minimal THF (up to 20 mL) to clarify.

  • Acid Addition (Cold): Cool the solution to 0–5°C using an ice bath. Add 20 mL of 1N HCl dropwise over 10 minutes. Note: Gradual addition prevents local hotspots.

  • Reaction: Stir the mixture at 0–5°C for 1 hour , then remove the ice bath and allow it to warm to 20–25°C . Stir for an additional 2–3 hours .

  • Monitoring: Monitor by HPLC (C18 column, see FAQ). The reaction is complete when the silyl-intermediate peak is <0.5% .

    • Critical Checkpoint: If the reaction stalls, add an additional 5 mL of 1N HCl, but do not heat .

  • Quenching: Once complete, cool the mixture back to 0°C. Slowly add saturated NaHCO₃ until the pH reaches 6–7. Do not overshoot to pH > 8.

  • Workup: Dilute with water (200 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo at <30°C .

Part 3: Visualizing the Pathway & Impurities

The following diagram illustrates the synthesis flow and the critical points where silyl impurities and degradation products are generated.

EverolimusSynthesis Sirolimus Sirolimus (Rapamycin) Intermediate Silyl-Protected Intermediate (40-O-Silyl-Everolimus) Sirolimus->Intermediate Alkylation (2,6-Lutidine, Toluene, 60°C) Triflate Silyl-Triflate Reagent (TBS or t-Hexyl) Triflate->Intermediate Everolimus Everolimus (API) Intermediate->Everolimus Deprotection (1N HCl, MeOH, 20°C) SilylImpurity Impurity: Residual Silyl (Incomplete Deprotection) Intermediate->SilylImpurity Reaction Stalls (Time < 2h or Old Reagent) Degradant Impurity: Ring-Opened/Seco (Acid/Base Degradation) Intermediate->Degradant Over-Reaction (Temp > 30°C or TBAF)

Figure 1: Reaction pathway showing the formation of Everolimus and the origin of key impurities (Residual Silyl and Degradants).

Part 4: Comparative Data & FAQ

Table 1: Comparison of Silyl Protecting Groups in Everolimus Synthesis

FeatureTBS (tert-butyldimethylsilyl)t-Hexyl (dimethyl-2,3-dimethylbut-2-ylsilyl)TIPS (tri-isopropylsilyl)
Triflate Stability Low (Decomposes rapidly)High (Stable at RT)Very High
Alkylation Yield Low (~30–40%)High (~50–60%) High
Deprotection Condition Mild Acid (HCl/MeOH)Mild Acid (HCl/MeOH) Harsh Acid (Requires heat/stronger acid)
Macrolide Safety GoodExcellent Poor (Degradation risk high during deprotection)
Recommendation Legacy MethodPreferred Method Avoid

FAQ: Frequently Asked Questions

Q1: Can I use HPLC to detect the silyl impurity? What are the conditions? A: Yes. The silyl intermediate is significantly more hydrophobic than Everolimus.

  • Column: C18 Reverse Phase (e.g., Symmetry C18, 4.6 x 250mm).

  • Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (pH 6.0). Gradient elution is preferred to flush the late-eluting silyl impurity.

  • Detection: UV at 280 nm (standard) or 235 nm .

  • Retention: If Everolimus elutes at ~10 min, the Silyl impurity will typically elute at ~25–30 min due to the lipophilic silyl group.

Q2: Why is the "t-hexyl" group preferred over TBS if they are both removed by acid? A: The advantage of t-hexyl is in the previous step (Alkylation). The triflate of t-hexyl is thermally stable, whereas the TBS-triflate decomposes rapidly. Using t-hexyl results in a cleaner crude intermediate, which makes the final deprotection and purification much easier, reducing the "burden" on the purification column [1, 2].

Q3: Is the residual silyl impurity toxic? A: While specific toxicity data for the silyl-intermediate is limited, it is considered a "Process Related Impurity" and must be controlled to ICH limits (typically <0.15% in final API). It is not an active metabolite but indicates poor process control [3].

References

  • Process for making everolimus. European Patent EP 2670756 B1. (2012). Describes the superior stability of the t-hexyl triflate and its mild deprotection conditions.

  • Process for the synthesis of everolimus and intermediates thereof. U.S. Patent 9,938,297. (2018).[3] Details the acid deprotection protocols and the comparison of silyl protecting groups.

  • Everolimus and Impurities. BOC Sciences. Catalog and technical data regarding Everolimus O-Silyl impurities and degradation standards.

  • Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities. Asian Journal of Chemistry. (2019). Provides analytical methods for separating impurities.

Sources

Optimization

Technical Support Center: Stability of Everolimus O-Silyl Impurities

Topic: Impact of pH on Everolimus O-Silyl Impurity Stability in Solution Role: Senior Application Scientist Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists Executive Summary This guide ad...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of pH on Everolimus O-Silyl Impurity Stability in Solution Role: Senior Application Scientist Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists

Executive Summary

This guide addresses the stability, quantification, and control of the O-Silyl impurity (specifically 40-O-[2-(tert-butyldimethylsilyloxy)ethyl]-rapamycin , hereafter referred to as TBS-Everolimus ) in Everolimus drug substance and product.

The stability of this impurity is governed by a pH-dependent dichotomy :

  • Acidic pH (< 4.0): Rapid hydrolysis of the silyl ether bond, converting the impurity back into the parent drug (Everolimus). This causes "disappearing impurity" phenomena during HPLC analysis.

  • Basic pH (> 8.0): Stability of the silyl group is high, but the macrolide core of Everolimus undergoes ring-opening and degradation.

Immediate Action: If you observe decreasing impurity peak areas during sequence runs, check your sample diluent and mobile phase pH immediately. Shift to a neutral pH (6.0–7.0) system for accurate quantification.

Module 1: Diagnostic & Troubleshooting

Q1: Why does the O-Silyl impurity peak area decrease significantly while the Everolimus peak area increases during my HPLC sequence?

Diagnosis: You are likely observing acid-catalyzed hydrolysis of the silyl protecting group within the autosampler or on the column.

The Mechanism: The O-Silyl impurity (TBS-Everolimus) is an intermediate where the C40-hydroxyethyl chain is protected by a tert-butyldimethylsilyl (TBS) group. TBS ethers are acid-labile.[1] If your sample diluent or mobile phase contains 0.1% Formic Acid or TFA (pH ~2.0–2.7), the protonated ether oxygen becomes a good leaving group, allowing water to attack the silicon atom.

  • Result: The impurity converts back into Everolimus (the active pharmaceutical ingredient), leading to a false negative for the impurity and a potential false positive for assay potency.

Data: TBS-Everolimus Half-Life Estimation (25°C)

Solvent SystempH (Approx)Estimated

(Impurity)
Outcome
0.1% TFA in MeCN/Water~2.0< 1 hourCritical Error: Rapid degradation before injection.
0.1% Formic Acid~2.74–6 hoursDrift: Peak area drops across a long sequence.
10mM Ammonium Acetate6.5> 7 DaysStable: Recommended for quantification.
Q2: How do I differentiate between "Silyl Impurity Instability" and "Parent Drug Degradation"?

Answer: You must map the degradation products. Silyl instability reverts to the parent; Parent degradation creates new peaks (ring-opened species or isomers).

Use the following decision logic to interpret your chromatograms:

TroubleshootingLogic cluster_legend Quick Guide Start Observation: Impurity Peak Changing CheckpH Check Solvent pH Start->CheckpH Acidic Acidic (pH < 4) CheckpH->Acidic Neutral Neutral (pH 6-7) CheckpH->Neutral Basic Basic (pH > 8) CheckpH->Basic ParentIncrease Does Parent Peak Increase? Acidic->ParentIncrease NewPeaks Do New Unknown Peaks Appear? Neutral->NewPeaks Basic->NewPeaks Conclusion1 Diagnosis: Silyl Hydrolysis (Impurity -> Parent) ParentIncrease->Conclusion1 Yes Conclusion2 Diagnosis: Macrolide Instability (Ring Opening/Isomerization) ParentIncrease->Conclusion2 No (Rare) NewPeaks->Conclusion2 Yes (Ring Opening) NewPeaks->Conclusion2 Yes (Oxidation/Isomer) Legend Acid = Silyl Cleavage Base = Drug Destruction

Figure 1: Decision tree for diagnosing stability issues in Everolimus impurity profiling.

Module 2: Stability Profiling Protocols

Q3: What is the recommended protocol for establishing a pH-stability profile for the O-Silyl impurity?

Protocol: To accurately validate your analytical method, you must prove the impurity is stable for the duration of the analysis (autosampler stability).

Reagents:

  • Stock A (Acidic): 0.1% Formic Acid in 50:50 MeCN:Water.

  • Stock B (Neutral): 10mM Ammonium Acetate (pH 6.5) in 50:50 MeCN:Water.

  • Stock C (Basic): 10mM Ammonium Bicarbonate (pH 8.5) in 50:50 MeCN:Water.

Workflow:

  • Spike: Prepare a solution of Everolimus spiked with ~1.0% TBS-Everolimus impurity in pure Acetonitrile (inert stock).

  • Dilute: Dilute the stock 1:10 into Solvents A, B, and C.

  • Incubate: Place vials in the autosampler at your method temperature (e.g., 10°C or 25°C).

  • Inject: Inject each vial immediately (T=0) and then every hour for 12 hours.

  • Plot: Graph "Impurity Area %" vs. Time.

Acceptance Criteria:

  • The slope of the degradation line at Neutral pH should be effectively zero (

    
     change over 24h).
    
  • If degradation is observed in Acidic media, do not use acidic mobile phases (like 0.1% TFA) for impurity quantification methods.

Q4: Can I use Fluoride-based additives to force degradation for peak identification?

Answer: Yes. This is the "Gold Standard" confirmation test. If you are unsure which peak is the O-Silyl impurity, you can chemically selectively remove it.

Protocol:

  • Take your sample solution.[2]

  • Add TBAF (Tetra-n-butylammonium fluoride) (1.0 eq relative to estimated impurity).

  • Incubate at room temperature for 30 minutes.

  • Inject.

  • Result: The O-Silyl peak will vanish completely, and the Everolimus peak will increase stoichiometrically. Other impurities (isomers, oxidation products) will remain largely unaffected.

Module 3: Mitigation Strategies

Q5: How do I stabilize the sample for long HPLC sequences?

Recommendation: Buffer your sample diluent. Do not dissolve samples in unbuffered water/organic mixtures if the water source is slightly acidic (common with Milli-Q water which absorbs


 to pH ~5.5).

Optimized Diluent:

  • Composition: 60% Acetonitrile / 40% Ammonium Acetate Buffer (10mM, pH 6.5).

  • Why: The buffer capacity neutralizes trace acids, preventing the protonation of the silyl ether oxygen.

  • Storage: Keep autosampler temperature at 4°C–8°C . Hydrolysis kinetics are temperature-dependent; cooling significantly slows the reaction.

Q6: Is the O-Silyl impurity toxic?

Context: While specific toxicology data on TBS-Everolimus is proprietary, silyl ethers are generally considered synthetic intermediates.

  • Regulatory View: It is treated as a process-related impurity.

  • Limit: It must be controlled below the qualification threshold (usually 0.15% or 1.0 mg/day, whichever is lower) per ICH Q3A(R2) guidelines.

  • Risk: Because it hydrolyzes to the active drug (Everolimus) in the acidic environment of the stomach (pH 1.5–3.5), its in vivo toxicity is likely driven by the parent drug pharmacology, but it must still be controlled to ensure accurate dosing.

Visualizing the Chemistry

The following diagram illustrates the chemical fate of the impurity under different pH conditions.

ReactionPathway cluster_conditions Reaction Conditions Impurity TBS-Everolimus (O-Silyl Impurity) Impurity->Impurity Neutral pH (Stable) Parent Everolimus (Active Drug) Impurity->Parent Acidic pH / Fluoride (Silyl Hydrolysis) Degradant Ring-Opened Degradants Parent->Degradant Basic pH (Ester Hydrolysis) Note1 Acid (pH < 4): Cleaves Silyl Note2 Base (pH > 8): Cleaves Lactone

Figure 2: Chemical fate of TBS-Everolimus under stress conditions.

References

  • Sedrani, R., et al. (2016). Process for the synthesis of everolimus and intermediates thereof. WO Patent 2016020664A1. Novartis AG. Link

    • Relevance: Details the synthesis of Everolimus via the TBS-protected intermediate (2-(t-butyldimethylsilyloxy)
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. Link

    • Relevance: The authoritative source on the relative stability of silyl ethers (TBS vs. TMS) in acidic and basic media.
  • BOC Sciences. (n.d.). Everolimus and Impurities: Degradation Behavior.

    • Relevance: Provides general stability data for Everolimus under stress conditions (acid, base, oxid
  • BenchChem. (2025).[3] Navigating the Stability Landscape of Silyl Ethers. Link

    • Relevance: Comparative kinetics of silyl ether hydrolysis (TBS half-life d

Sources

Troubleshooting

Removing unreacted 40-O-TBS-rapamycin from crude Everolimus

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Everolimus. It provides in-depth technical support, troubleshooting advice, and detailed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Everolimus. It provides in-depth technical support, troubleshooting advice, and detailed protocols for the critical step of removing the unreacted starting material, 40-O-tert-butyldimethylsilyl (TBS)-rapamycin, from crude Everolimus reaction mixtures.

Introduction to the Purification Challenge

The synthesis of Everolimus (40-O-(2-hydroxyethyl)-rapamycin) typically involves the alkylation of rapamycin at the C40 hydroxyl group.[1] To achieve selectivity, the more reactive hydroxyl groups are often protected. A common synthetic route involves the use of a silyl-protected hydroxyethylating agent, leading to the formation of 40-O-TBS-rapamycin as a key intermediate. The final step is the deprotection of the TBS group to yield Everolimus.

The primary purification challenge lies in the structural similarity between the desired product, Everolimus, and the unreacted silylated intermediate, 40-O-TBS-rapamycin. Incomplete deprotection reactions result in a crude mixture containing both compounds, which can be difficult to separate due to their similar physicochemical properties. This guide will address the common issues encountered during this purification process and provide robust solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My initial purity analysis (HPLC) of the crude product shows a significant peak corresponding to 40-O-TBS-rapamycin. What is the most likely cause?

A1: The most common reason for the presence of a significant amount of 40-O-TBS-rapamycin is an incomplete deprotection reaction. The tert-butyldimethylsilyl (TBS) ether is a robust protecting group and its removal requires specific and carefully controlled conditions.[2][3]

Troubleshooting Incomplete Deprotection:

  • Insufficient Reagent: Ensure that a sufficient molar excess of the deprotecting agent (e.g., acid or fluoride source) is used. For acid-catalyzed deprotection, the acid is catalytic, but its effectiveness can be hampered by basic impurities in the crude mixture. For fluoride-based methods, stoichiometric or even excess amounts of the fluoride source are often required.[2]

  • Reaction Time: The deprotection of the sterically hindered TBS group can be slow. Reaction times can range from a few hours to overnight.[2] It is crucial to monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Temperature: While many deprotection reactions are carried out at room temperature, gentle heating may be required to drive the reaction to completion. However, be cautious, as the macrolide core of Everolimus is sensitive to high temperatures and harsh pH conditions, which can lead to degradation.[1][4]

  • Solvent Choice: The choice of solvent is critical. For acid-mediated deprotection, protic solvents like methanol or ethanol are often used.[5] For fluoride-based deprotection, tetrahydrofuran (THF) is a common choice.[2] The solvent must be able to dissolve the crude mixture and be compatible with the chosen deprotection reagent.

Q2: I'm observing the formation of unknown impurities during the acidic deprotection of 40-O-TBS-rapamycin. How can I minimize these side reactions?

A2: The macrolide structure of Everolimus is susceptible to degradation under strongly acidic conditions.[4] The formation of byproducts is a common issue.

Minimizing Degradation during Acidic Deprotection:

  • Choice of Acid: Use milder acidic conditions. Instead of strong mineral acids like concentrated HCl, consider using HCl gas in an anhydrous alcohol (e.g., methanol) or milder organic acids.[5] A mixture of acetic acid, THF, and water can also be effective.[6]

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0°C) to minimize the rate of degradation reactions relative to the deprotection reaction.

  • Anhydrous Conditions: If using acid in an organic solvent, ensure that the conditions are strictly anhydrous to prevent acid-catalyzed hydrolysis of other sensitive functional groups in the molecule.

  • Reaction Monitoring: Closely monitor the reaction and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions. Quenching can be done by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.

Q3: What are the recommended starting points for chromatographic purification to separate Everolimus from 40-O-TBS-rapamycin?

A3: Due to the difference in polarity (Everolimus is more polar due to the free hydroxyl group), chromatographic methods are highly effective for this separation. A multi-step chromatographic approach, often involving both normal-phase and reversed-phase chromatography, can yield high-purity Everolimus.[7]

Recommended Chromatographic Strategies:

  • Normal-Phase Chromatography: This is a highly effective method for this separation.

    • Stationary Phase: Silica gel (200-300 mesh) is a common choice.[8]

    • Mobile Phase: A non-polar solvent system with a polar modifier is used. Good starting points include gradients of ethyl acetate in hexane or petroleum ether.[8] A typical gradient could be from 30% to 70% ethyl acetate in petroleum ether.

  • Reversed-Phase Chromatography (RPC): RPC is also a powerful technique, especially for final polishing.

    • Stationary Phase: C18 or C8 columns are suitable.[4][9]

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is used. A common mobile phase is a gradient of acetonitrile in water or an acetate buffer.[4]

Table 1: Comparison of Chromatographic Methods

FeatureNormal-Phase ChromatographyReversed-Phase Chromatography
Stationary Phase Polar (e.g., Silica Gel)Non-polar (e.g., C18, C8)
Mobile Phase Non-polar (e.g., Hexane/Ethyl Acetate)Polar (e.g., Water/Acetonitrile)
Elution Order Less polar compounds elute first (40-O-TBS-rapamycin)More polar compounds elute first (Everolimus)
Typical Use Initial bulk purificationFinal polishing, analytical HPLC
Q4: My chromatographic separation shows poor resolution between Everolimus and 40-O-TBS-rapamycin. How can I improve this?

A4: Achieving baseline separation between these two closely related compounds can be challenging.

Tips for Improving Chromatographic Resolution:

  • Optimize the Mobile Phase:

    • Normal-Phase: Fine-tune the polarity of the mobile phase. Small changes in the percentage of the polar modifier (e.g., ethyl acetate) can have a significant impact on resolution. The use of a ternary solvent system (e.g., hexane/ethyl acetate/isopropanol) can sometimes improve selectivity.

    • Reversed-Phase: Adjust the gradient slope. A shallower gradient around the elution point of the two compounds will increase the separation. Also, consider changing the organic modifier (e.g., from acetonitrile to methanol) as this can alter the selectivity.

  • Reduce the Flow Rate: A lower flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution.

  • Decrease the Column Loading: Overloading the column is a common cause of poor resolution. Reduce the amount of crude material loaded onto the column. A general rule of thumb for flash chromatography is a sample-to-silica ratio of 1:50 to 1:100 by weight.

  • Choose the Right Column: For HPLC, use a high-efficiency column with a smaller particle size. For preparative chromatography, ensure the column is packed uniformly.

Q5: Can I use crystallization to remove 40-O-TBS-rapamycin from my crude Everolimus?

A5: Yes, crystallization can be a very effective final purification step to obtain high-purity Everolimus and remove residual 40-O-TBS-rapamycin.[8][10]

Protocol for Crystallization of Everolimus:

  • Solvent Selection: The choice of solvent is crucial. Everolimus is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF), and sparingly soluble in aqueous buffers.[11][12] A common approach is to dissolve the crude product in a good solvent (e.g., a C1-C3 alcohol like ethanol or a C4 ester like ethyl acetate) and then add a poor solvent (an anti-solvent, such as an alkane like n-heptane or n-hexane) to induce crystallization.[8]

  • Procedure: a. Dissolve the crude Everolimus in a minimal amount of a suitable organic solvent (e.g., ethyl acetate containing a small amount of water) at a slightly elevated temperature.[8] b. Slowly add an anti-solvent (e.g., n-heptane) with stirring until the solution becomes slightly turbid.[8] c. Cool the mixture slowly to a lower temperature (e.g., 5-10°C) to allow for the formation of well-defined crystals.[8] d. The use of ultrasonic crystallization can sometimes promote the formation of a larger amount of crystals.[8] e. Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.

Troubleshooting Crystallization:

  • Oiling Out: If the product separates as an oil instead of a solid, it may be due to the solution being too supersaturated or cooling too quickly. Try using a more dilute solution or a slower cooling rate.

  • Low Yield: If the yield is low, it could be due to the product being too soluble in the chosen solvent system. Adjust the ratio of the good solvent to the anti-solvent. You can also try to recover more product from the mother liquor by concentrating it and attempting a second crystallization.

Experimental Protocols & Visualizations

Protocol 1: Acid-Mediated Deprotection of 40-O-TBS-rapamycin
  • Dissolve the crude 40-O-TBS-rapamycin in methanol (approximately 10 mL per gram of crude material).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 2N HCl in methanol dropwise while monitoring the pH to be mildly acidic.

  • Stir the reaction at 0°C and monitor its progress by TLC or HPLC every 30 minutes.

  • Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Everolimus.

Protocol 2: Normal-Phase Flash Chromatography
  • Column Preparation: Pack a glass column with silica gel (200-300 mesh) in a slurry of hexane.

  • Sample Loading: Dissolve the crude Everolimus in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Start the elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 10% to 60% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing pure Everolimus.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Everolimus & 40-O-TBS-rapamycin) Deprotection Acid-Mediated Deprotection Crude->Deprotection Incomplete Deprotection Quench Quench & Workup Deprotection->Quench Chromatography Normal-Phase Flash Chromatography Quench->Chromatography Analysis1 Purity Analysis (HPLC) Chromatography->Analysis1 Analysis1->Chromatography <95% Purity (Re-purify) Crystallization Crystallization Analysis1->Crystallization >95% Purity Pure Pure Everolimus Crystallization->Pure

Caption: Workflow for the purification of crude Everolimus.

Chemical Structures

Structures cluster_0 40-O-TBS-rapamycin (Impurity) cluster_1 Everolimus (Product) TBS TBS-O- Rapamycin1 [Rapamycin Core] TBS->Rapamycin1 HO HO- Rapamycin2 [Rapamycin Core] HO->Rapamycin2 Deprotection Deprotection (Removal of TBS) cluster_1 cluster_1 Deprotection->cluster_1 cluster_0 cluster_0 cluster_0->Deprotection

Caption: Chemical transformation from impurity to final product.

References

  • CN102174053A - Method for purifying everolimus. (URL: )
  • Selective Deprotection of Strategy for TBS Ether Under Mild Condition - Applied Chemical Engineering. (URL: [Link])

  • Derivation of Rapamycin: Adventures in Natural Product Chemistry - CHIMIA. (URL: [Link])

  • Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form - ResearchGate. (URL: [Link])

  • Deprotection of TBS protecting group. (Help with proposing mechanism) : r/chemhelp. (URL: [Link])

  • Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets - NIH. (URL: [Link])

  • Analytical method development for the estimation of everolimus by rp-hplc - International Journal of Pharmacy and Industrial Research. (URL: [Link])

  • Deprotection of Silyl Ethers - Gelest Technical Library. (URL: [Link])

  • Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC. (URL: [Link])

  • tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (URL: [Link])

  • (PDF) Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form - ResearchGate. (URL: [Link])

  • CN103360411A - Everolimus crystallization purific
  • Rapid, Acid‐Mediated Deprotection of Silyl Ethers Using Microwave Heating | Request PDF. (URL: [Link])

  • Data Sheet Rapamycin (Sirolimus) - BPS Bioscience. (URL: [Link])

  • CN104892632A - Everolimus in crystal form and prepar
  • Normal phase and reverse phase HPLC-UV-MS analysis of process impurities for rapamycin analog ABT-578: application to active pharmaceutical ingredient process development - PubMed. (URL: [Link])

  • Target of rapamycin inhibitors (TOR‐I; sirolimus and everolimus) for primary immunosuppression in kidney transplant recipients - PMC. (URL: [Link])

  • Solubilization of rapamycin | Request PDF. (URL: [Link])

  • Method development and validation of everolimus by using rp-hplc. (URL: [Link])

  • Everolimus: a new mammalian target of rapamycin inhibitor for the treatment of advanced renal cell carcinoma - PubMed. (URL: [Link])

  • Dose- and schedule-dependent inhibition of the mammalian target of rapamycin pathway with everolimus: a phase I tumor pharmacodynamic study in patients with advanced solid tumors - PubMed. (URL: [Link])

  • Solubilization of rapamycin - PubMed. (URL: [Link])

  • Target of rapamycin inhibitors (sirolimus and everolimus) for primary immunosuppression of kidney transplant recipients: a systematic review and meta-analysis of randomized trials - PubMed. (URL: [Link])

Sources

Optimization

Technical Support Center: Optimizing Silyl Deprotection &amp; Impurity Removal

Welcome to the Advanced Synthesis Support Center. Topic: Minimizing Silyl-Based Impurities (Silanols, Siloxanes, TBA Salts) during Deprotection. Ticket ID: #DEPROT-OPT-001 Introduction: The "Invisible" Impurity Problem S...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Topic: Minimizing Silyl-Based Impurities (Silanols, Siloxanes, TBA Salts) during Deprotection. Ticket ID: #DEPROT-OPT-001

Introduction: The "Invisible" Impurity Problem

Silyl groups (TBS, TES, TIPS, TBDPS) are the workhorses of organic synthesis, yet their removal often introduces a new set of problems: persistent silanols, "grease" (siloxanes), and tetrabutylammonium (TBA) salts that streak on chromatography columns.

This guide moves beyond standard textbook protocols. It focuses on process engineering your deprotection step to ensure the byproduct is as easy to remove as the protecting group was to install.

Module 1: Reagent Selection & Mechanistic Logic

The First Line of Defense: Choosing the wrong reagent generates impurities that are chemically similar to your product. Use this decision matrix to select the reagent that minimizes downstream purification burden.

Reagent Decision Matrix

ReagentSelection Start Substrate Analysis AcidSens Is substrate Acid Sensitive? Start->AcidSens BaseSens Is substrate Base Sensitive? AcidSens->BaseSens Yes (Avoid Acid) MethodC Method C: HCl/MeOH or AcCl (Cleanest Workup) AcidSens->MethodC No (Acid Stable) Steric Steric Bulk of Silyl Group? BaseSens->Steric No MethodA Method A: HF·Pyridine (Buffered) BaseSens->MethodA Yes (Avoid Base) MethodB Method B: TBAF + AcOH (Buffered) Steric->MethodB Low/Med (TBS/TES) MethodD Method D: TASF or neat TBAF Steric->MethodD High (TBDPS/TIPS)

Figure 1: Decision matrix for selecting deprotection reagents based on substrate stability. Green endpoints represent methods with easier impurity removal profiles.

Comparative Reagent Analysis
ReagentMechanismImpurity ProfileBest For
TBAF (Standard) Anionic Fluoride (

) attacks Si.
High. Generates TBA salts and basic silanolates. Hard to remove TBA without aqueous wash.General substrates; Sterically hindered groups.
HF·Pyridine Acid-assisted cleavage.[1]Medium. Excess pyridine must be removed (CuSO4 wash). No TBA salts.[2]Base-sensitive substrates (e.g., esters, epoxides).
AcCl / MeOH In-situ generation of HCl.Low. Generates volatile Me-Si byproducts. No salts.[2]Acid-stable substrates.[3][4] Cleanest profile.
TASF Anhydrous

source.
Medium/High. Expensive; produces sulfonium byproducts.Water-sensitive substrates; Very hindered silyl groups.

Module 2: The "TBAF Headache" – Advanced Workup Protocols

The Problem: TBAF is a basic reagent.[5][6] Upon deprotection, it forms tetrabutylammonium silanolates. These act as surfactants, causing emulsions during extraction and streaking during silica chromatography.

The Solution: Sequestration via Calcium salts or Ion-Exchange Resins.[2][7]

Protocol A: The Calcium Scavenger Method (Recommended)

Why it works: Calcium has a high affinity for fluoride (forming insoluble


, Lattice Energy = 2600 kJ/mol) and can coordinate/precipitate silyl species. This avoids the "soapy" aqueous extraction.[2][8]

Step-by-Step:

  • Reaction: Run TBAF deprotection in THF as standard.

  • Quench: Do NOT add water. Instead, add CaCO

    
      (3.0 equiv) and Dowex 50WX8  (H+ form, 3.0 weight equiv relative to TBAF) directly to the reaction mixture.
    
  • Add Methanol: Add MeOH (approx. equal volume to THF).

  • Stir: Vigorously stir for 1 hour. The mixture will turn into a thick slurry as TBA+ is captured by the resin and F- is captured by Calcium.

  • Filter: Filter through a pad of Celite. Wash with EtOAc.

  • Result: The filtrate contains your product. The TBA salts and silyl fluorides remain in the solid filter cake.

Protocol B: The CaCl Precipitation

Best for: Large scale reactions where resin cost is prohibitive.

  • Dilute reaction mixture with Ether (

    
    ) or Hexane (if product is soluble).
    
  • Add 0.5 M aqueous CaCl

    
      solution.
    
  • The TBAF and water-soluble silyl species will partition sharply into the aqueous phase or precipitate.

  • Standard phase separation is significantly cleaner than using water/brine alone.

WorkupFlow Rxn Rxn Mixture (Product + TBAF + Silanols) Add Add CaCO3 + Dowex + MeOH Rxn->Add Stir Stir 1h (Ion Exchange) Add->Stir Filter Filter (Celite) Stir->Filter Cake Solid Waste (TBA-Resin, CaF2) Filter->Cake Trapped Impurities Filtrate Clean Filtrate (Product) Filter->Filtrate

Figure 2: Workflow for the Calcium/Resin "Dry Workup" method to eliminate TBA salts.

Module 3: Troubleshooting & FAQs

Q1: I see "Ghost Peaks" around 0-0.1 ppm in NMR. What are they?

Diagnosis: These are likely Siloxanes (e.g., Hexamethyldisiloxane if TMS was used, or cyclic siloxanes from TBS). Cause: Silanols (R


Si-OH), formed during deprotection, are unstable and dimerize:


Fix:
  • Prevention: Avoid large excesses of silylating/desilylating reagents.

  • Removal: These are non-polar "grease."

    • High Vacuum: Many are volatile (pump for >4h at <1 mbar).

    • C18 Chromatography: Siloxanes are extremely lipophilic. Run a Reverse Phase plug; they will stick to the column while your polar product elutes.

Q2: My product migrated (Acyl migration) during TBS removal.

Diagnosis: You used TBAF on a substrate with a neighboring ester/acetate. Mechanism: TBAF is basic.[6] The alkoxide intermediate formed after Si removal attacks the neighboring carbonyl (1,2- or 1,3-acyl migration). Fix: Switch to Buffered HF·Pyridine or TBAF buffered with Acetic Acid (1:1 ratio) . The presence of a proton source (


) immediately quenches the alkoxide, preventing migration.
Q3: The TBAF reagent is old/wet. Does this matter?

Answer: Yes.

  • Effect: TBAF is hygroscopic. "Wet" TBAF contains hydroxide (

    
    ) due to hydrolysis (
    
    
    
    ).
  • Consequence:

    
     is a stronger base and nucleophile than 
    
    
    
    , leading to side reactions (elimination, ester hydrolysis).
  • Correction: Use TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) for strictly anhydrous conditions, or dry your TBAF solution over activated molecular sieves (3Å) for 24h before use.

Q4: I cannot get rid of the TBA salt peak (approx 3.1 ppm, m) in NMR.

Fix: If the Calcium workup (Module 2) failed:

  • Dissolve crude in Et

    
    O  (or Et
    
    
    
    O/Hexane 1:1). TBA salts are generally insoluble in ether and will oil out or precipitate.
  • Filter the supernatant.

  • If product is polar and requires DCM/MeOH: Use a SCX-2 (Strong Cation Exchange) silica cartridge. The TBA cation will bind to the sulfonic acid silica; your neutral product will pass through.

References

  • The "Calcium/Dowex" Workup: Parlow, J. J.; Vazquez, M. L.; Flynn, D. L. "A simple and efficient method for the elimination of tetrabutylammonium salts from reaction mixtures."[8][9] Bioorganic & Medicinal Chemistry Letters, 1998 , 8(17), 2391-2394. Link

  • TBAF Buffering & Migration: Higashibayashi, S.; Shinko, K.; Ishizu, T.; Hashimoto, K.; Shirahama, H.; Nakata, M. "Selective Deprotection of t-Butyldimethylsilyl Ethers... Prevention of Acyl Migration." Synlett, 2000 , (9), 1306-1308. Link

  • Alternative Fluoride Sources (TASF): Scheidt, K. A.; Chen, H.; Follows, B. C.; Chemler, S. R.; Coffey, D. S.; Roush, W. R. "Tris(dimethylamino)sulfonium Difluorotrimethylsilicate (TAS-F)..." Journal of Organic Chemistry, 1998 , 63(19), 6436–6437. Link

  • General Protective Groups (The Bible): Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed.; John Wiley & Sons: Hoboken, NJ, 2014 . Link

Sources

Troubleshooting

Overcoming baseline noise in Everolimus silyl impurity analysis

Technical Support Center: Everolimus Silyl Impurity Analysis Welcome to the technical support center for the analysis of Everolimus and its silyl impurities. This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Everolimus Silyl Impurity Analysis

Welcome to the technical support center for the analysis of Everolimus and its silyl impurities. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chromatographic analysis, specifically focusing on the common and often frustrating issue of baseline noise. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your analytical results.

Troubleshooting Guide: A Systematic Approach to Baseline Noise

Baseline disturbances in your chromatogram can obscure small impurity peaks, leading to inaccurate quantification and challenges in method validation. This section provides a systematic, cause-and-effect approach to diagnosing and resolving baseline noise.

Q1: My baseline is exhibiting high-frequency, sharp, and random spikes. What is the likely cause and how do I fix it?

This type of noise is often electrical or particulate in nature.

Underlying Causality: Sharp spikes are typically not chemical in origin but are caused by instantaneous events. These can be electrical interference from nearby equipment or the presence of particulates passing through the detector flow cell[1].

Step-by-Step Troubleshooting Protocol:

  • Isolate Electrical Interference:

    • Action: Temporarily unplug any nearby equipment that cycles on and off (e.g., refrigerators, centrifuges, vortexers).

    • Rationale: This helps to identify if an external electronic device is introducing noise into the detector's signal[1]. If the spiking stops, consider moving the instrument or using a dedicated, isolated power supply.

  • Check for Particulate Matter:

    • Action: Ensure your mobile phase is filtered through a 0.45 µm or smaller filter. Always filter your samples before injection, especially after a derivatization step like silylation.

    • Rationale: Particulates from the sample matrix, dissolving salts, or microbial growth in the mobile phase can pass through the detector, causing spurious signals[1].

  • Inspect System Components:

    • Action: Check all electrical connections to the detector to ensure they are secure and not oxidized[1]. Examine the detector lamp; a failing lamp can sometimes cause erratic signal spikes.

    • Rationale: Loose connections can lead to intermittent signal loss, appearing as spikes. A flickering lamp will produce an unstable light intensity, directly impacting the detector's response.

Q2: I'm observing a wandering or drifting baseline, especially during a gradient run. What's happening?

Baseline drift is a gradual, often unidirectional change in the baseline, which can be particularly problematic in gradient elution methods used for impurity profiling.

Underlying Causality: Drift is commonly caused by changes in the mobile phase composition, temperature fluctuations, or column contamination[2]. In gradient analysis, impurities from a weaker solvent can accumulate on the column and elute as the stronger solvent concentration increases, causing the baseline to rise.

Troubleshooting Workflow for Baseline Drift

start Baseline Drift Observed q1 Is the column properly equilibrated? start->q1 a1_no Action: Increase equilibration time. Rationale: Ensures stable column chemistry before injection. q1->a1_no No q2 Are you using high-purity (HPLC/MS grade) solvents? q1->q2 Yes end_point Drift Resolved a1_no->end_point a2_no Action: Replace solvents with appropriate grade. Rationale: Lower grade solvents contain impurities that cause drift in gradients. q2->a2_no No q3 Is the column oven temperature stable? q2->q3 Yes a2_no->end_point a3_no Action: Check and stabilize column thermostat. Rationale: Refractive index and mobile phase viscosity are temperature-dependent. q3->a3_no No q4 Is the baseline stable when running 100% of the strong solvent? q3->q4 Yes a3_no->end_point a4_no Action: The strong solvent (e.g., Acetonitrile) is likely contaminated. Prepare fresh mobile phase. Rationale: Isolates the source of contamination. q4->a4_no No a4_yes Action: The weak solvent (e.g., buffer) or the column is contaminated. Proceed to column cleaning. q4->a4_yes Yes a4_no->end_point a4_yes->end_point

Caption: A decision tree for troubleshooting baseline drift.

Detailed Column Cleaning Protocol:

  • Disconnect the column from the detector.

  • Flush with HPLC-grade water to remove any buffer salts.

  • Flush with 100% acetonitrile or methanol.

  • If contamination persists, consider a more rigorous wash with isopropanol.

  • Always re-equilibrate thoroughly with the initial mobile phase conditions before use.

Q3: My baseline is noisy and looks "hairy," but without large spikes. What are the potential sources?

A generally noisy baseline can significantly impact the limit of quantification (LOQ) for your impurities.

Underlying Causality: This issue often points to problems with the mobile phase, pump, or detector[3][4]. Incomplete mobile phase mixing, dissolved air, or a dirty detector flow cell are common culprits[3][4].

Systematic Investigation Protocol:

  • Mobile Phase Degassing:

    • Action: Ensure your mobile phase is adequately degassed using an online degasser or by sonication.

    • Rationale: Dissolved gases can outgas in the pump or detector, causing pressure fluctuations and a noisy baseline[3].

  • Pump Performance Check:

    • Action: Monitor the pump pressure. A fluctuating pressure reading that coincides with the baseline noise suggests a pump issue, such as a worn seal or a faulty check valve[3].

    • Rationale: Consistent mobile phase delivery is critical for a stable baseline. Pulsations from the pump will translate directly into detector noise.

  • Detector Flow Cell Contamination:

    • Action: Flush the flow cell with a strong, non-buffered solvent like 100% methanol or isopropanol.

    • Rationale: Contaminants or air bubbles adhering to the flow cell walls can interfere with the light path, causing noise[4][5].

  • Mobile Phase Miscibility and Preparation:

    • Action: Double-check that all mobile phase components are fully miscible and that any buffers are completely dissolved.

    • Rationale: Immiscible solvents or precipitated buffer salts will create a non-homogenous mobile phase, leading to significant noise[4].

Symptom Primary Suspect Recommended Action
Rhythmic, pulsating noisePump (check valves, seals)Monitor pressure ripple; perform pump maintenance.[3]
High frequency, "hairy" noiseInsufficient degassing/mixingDegas mobile phase; check mixer function.[4]
Noise increases with absorbanceContaminated flow cell or failing lampFlush flow cell; check lamp energy/hours.[3][5]
Noise appears only with columnContaminated columnClean or replace the column.[3]

Table 1: Quick-reference guide for diagnosing noisy baselines.

Frequently Asked Questions (FAQs)

Q1: How can the silylation process itself contribute to baseline noise?

The derivatization step is a critical potential source of analytical interference.

  • Excess Reagent and Byproducts: Silylation reagents like BSTFA or MSTFA are used in excess to drive the reaction to completion[6]. If not properly managed, the excess reagent and its byproducts can elute during the chromatographic run, causing large, broad peaks or a rising baseline.

  • Hydrolysis: Silyl ethers are susceptible to hydrolysis. If there is moisture in the sample, diluent, or mobile phase, the silyl impurities can revert to their original form on-column or in the vial. This can lead to peak tailing, ghost peaks, and a generally unstable baseline.

  • Impurity Profile of the Reagent: The silylation reagent itself may contain impurities that can be detected, contributing to baseline noise or discrete impurity peaks. Always use high-purity derivatization-grade reagents.

Best Practice: Perform a blank injection of the silylation reagent in your solvent to identify any peaks that are not related to your sample.

Q2: Which silylating agent is recommended for Everolimus?

The choice of silylating agent depends on the reactivity of the hydroxyl groups on the Everolimus molecule and the desired stability of the resulting silyl ether.

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Often used with a catalyst like 1% TMCS (trimethylchlorosilane), it is a strong silylating agent suitable for hindered hydroxyls[6]. Its byproducts are volatile and typically elute early in the chromatogram.

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): This is the most volatile of the common TMS-amides, and its byproducts are also highly volatile, making it an excellent choice to minimize interference with later-eluting peaks[6].

  • MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide): This reagent forms t-butyldimethylsilyl (TBDMS) ethers, which are significantly more stable and less prone to hydrolysis than TMS ethers. This is a key advantage for ensuring the integrity of the derivatized sample during analysis.

Reagent Key Advantage Consideration
BSTFA + TMCSHigh reactivity for difficult-to-silylate groups.[6]Byproducts might interfere if not managed.
MSTFAMost volatile byproducts, minimizing interference.[6]May not be strong enough for highly hindered groups.
MTBSTFAForms highly stable TBDMS derivatives, resistant to hydrolysis.[6]Larger protecting group may alter chromatography significantly.

Table 2: Comparison of common silylating agents.

Q3: What are the best practices for sample preparation to ensure a clean baseline?

A robust sample preparation protocol is the foundation of a reliable analytical method.

Optimized Silylation Workflow

cluster_prep Sample Preparation cluster_analysis Analysis p1 Accurately weigh Everolimus sample p2 Dissolve in anhydrous solvent (e.g., Pyridine, Acetonitrile) p1->p2 p3 Add silylating reagent (e.g., BSTFA + 1% TMCS) p2->p3 p4 Heat at 60-80°C for required time p3->p4 p5 Cool to room temperature p4->p5 p6 Evaporate excess reagent under Nitrogen (optional) p5->p6 p7 Reconstitute in an appropriate solvent for injection p6->p7 a1 Inject into GC/HPLC system p7->a1 a2 Acquire Data a1->a2

Caption: A typical workflow for the silylation of Everolimus.

Key Experimental Considerations:

  • Anhydrous Conditions: Moisture is the enemy of silylation. Use anhydrous solvents and store reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Optimization: Empirically determine the optimal reaction time and temperature. Incomplete derivatization can lead to multiple peaks for the same analyte and a complex, noisy baseline.

  • Post-Derivatization Cleanup: For particularly noisy samples, a solid-phase extraction (SPE) cleanup step after derivatization can be used to remove excess reagent and non-polar interferences.

  • Method Validation: All analytical procedures for impurity testing must be validated according to ICH guidelines (Q2(R2)) to demonstrate they are fit for purpose. This includes assessing specificity, linearity, accuracy, precision, and robustness[7][8][9][10].

By following these troubleshooting guides and best practices, you can systematically overcome baseline noise, ensuring the development of a robust and reliable method for the analysis of Everolimus silyl impurities.

References

  • Vertex AI Search. (2020). HPLC Repair Services: Common Causes of Baseline Noise.
  • BOC Sciences. Everolimus and Impurities.
  • Agilent Technologies. (2009). GC Troubleshooting Series Part Two: Baseline Disturbances.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Chromatography Today. 5 Ways to Approach Baseline Issues.
  • Google Patents. (CN103387572A).
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • GL Sciences. 4-2 Baseline Problems | Technical Support.
  • Chrom
  • Sharmila, D., et al. (2015). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Indian Journal of Pharmaceutical Sciences, 77(5), 599.
  • Prasad, S. S., Mohan, G. V. K., & Babu, A. N. (2019). Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Element Lab Solutions. GC Diagnostic Skills III | Baseline Problems.
  • International Council for Harmonisation. (2023).
  • AMSbio. (2025).
  • International Council for Harmonisation. (2022). ICH guideline Q2(R2)
  • Thermo Fisher Scientific.

Sources

Optimization

Technical Support Center: Troubleshooting Retention Time Shifts for Everolimus O-Silyl Impurity

Executive Summary & Analyte Profile The Challenge: Users frequently report retention time (RT) shifts for the Everolimus O-Silyl impurity (42-O-tert-Butyldimethylsilyloxyethyl Rapamycin). Unlike the parent API (Everolimu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

The Challenge: Users frequently report retention time (RT) shifts for the Everolimus O-Silyl impurity (42-O-tert-Butyldimethylsilyloxyethyl Rapamycin). Unlike the parent API (Everolimus), this impurity contains a tert-Butyldimethylsilyl (TBDMS) protecting group, rendering it significantly more lipophilic.

The Physics of the Failure: In Reversed-Phase Chromatography (RPC), retention sensitivity increases exponentially with the retention factor (


). Because the O-Silyl impurity elutes later than Everolimus, minor fluctuations in temperature  or organic modifier %  that are invisible on the API peak will cause massive shifts in the impurity's retention time. This is not necessarily a chemical degradation issue; it is often a thermodynamic leverage effect.[]
PropertyEverolimus (API)O-Silyl ImpurityChromatographic Implication
Structure Macrolide (mTOR inhibitor)TBDMS-Protected IntermediateImpurity is significantly more hydrophobic.[2][][3]
Elution Order Mid-elutingLate-elutingHigh ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

makes RT highly sensitive to

.[2][]
Tautomerism Exists as rotamersExists as rotamersRequires elevated temp (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) for peak coalescence.[2][]
Critical Risk Co-elution with dimers"Ghost" peaks in subsequent runsCarryover potential is high due to lipophilicity.[][3]

Diagnostic Workflow: The "Triage" Phase

Before altering the method, you must isolate the variable causing the shift.[4] Use this logic flow to determine if the issue is Hardware , Chemistry , or Sample Matrix .

DiagnosticFlow Start START: RT Shift Observed CheckAPI Did the Everolimus (API) RT also shift? Start->CheckAPI SystemIssue Suspect: HARDWARE / FLOW CheckAPI->SystemIssue Yes (Both Shifted) ChemIssue Suspect: SELECTIVITY / CHEMISTRY CheckAPI->ChemIssue No (Only Impurity Shifted) CheckPressure Check System Pressure Trace SystemIssue->CheckPressure PumpTest Action: Perform Pump Leak Test & Flow Rate Verification CheckPressure->PumpTest CheckTemp Check Column Oven Stability (+/- 0.5 C matters) ChemIssue->CheckTemp CheckMobile Review Mobile Phase Prep (Volumetric vs. Gravimetric) CheckTemp->CheckMobile ColumnAge Suspect: Column Aging (Loss of End-capping) CheckMobile->ColumnAge Prep is Valid

Figure 1: Diagnostic decision tree for isolating retention time shifts.[2][][3] Note that if only the late-eluting impurity shifts, the cause is usually thermodynamic (Temperature/Mobile Phase) rather than mechanical.

Deep Dive: Root Cause Analysis & Solutions

Factor A: The "Organic Modifier" Leverage Effect

The O-Silyl impurity is a "molecular greaseball."[] It interacts strongly with the C18 chains.

  • The Mechanism: The relationship between retention factor (

    
    ) and the volume fraction of organic solvent (
    
    
    
    ) is described by the Linear Solvent Strength theory:
    
    
    Where
    
    
    is a constant related to the surface area of the solute. The O-Silyl impurity has a larger
    
    
    value than Everolimus.[] Therefore, a 0.5% error in acetonitrile preparation might shift Everolimus by 0.1 min, but shift the O-Silyl impurity by 1.5 min.[2][]
  • The Fix:

    • Abandon Volumetric Prep: Do not use graduated cylinders.

    • Adopt Gravimetric Prep: Weigh your water and acetonitrile.[][3]

      • Example: For 50:50 mix, weigh 500g Water and 393g Acetonitrile (density ~0.786 g/mL).[2][3]

    • Premixing: Do not rely on the pump to mix 95% Aqueous / 5% Organic for the initial hold. Premix mobile phases to ensure consistency.

Factor B: Temperature & Conformational Isomerism

Everolimus and its derivatives exist as rotamers (cis/trans isomers around the pipecolic acid amide bond).

  • The Mechanism: At lower temperatures (

    
    ), the interconversion rate is slow, leading to split peaks or broad humps. The bulky TBDMS group on the O-Silyl impurity adds steric hindrance, potentially altering the energy barrier for this rotation.
    
  • Thermodynamic Drift: If your column oven fluctuates by even

    
    , the partition coefficient of the highly lipophilic O-Silyl group changes drastically.
    
  • The Fix:

    • Ensure the column compartment is set to at least

      
       or 
      
      
      
      (as per common USP monographs for Everolimus).
    • Use a pre-heater (passive or active) to ensure the mobile phase entering the column is actually at the set point.

Factor C: Stationary Phase "Phase Collapse" or Dewetting

If your method involves a high-aqueous wash step to flush salts, the C18 chains may "collapse" (mat down), reducing the surface area available for the O-Silyl interaction.[]

  • The Fix: Ensure the gradient never drops below 5% organic modifier.

Remediation Protocol: Column Regeneration

If the O-Silyl impurity RT is drifting later over time, it is likely accumulating on the column (carryover) or the column is fouled. If it is drifting earlier , you may be losing bonded phase (hydrolysis).

Applicability: Use this when RT drift correlates with peak tailing or ghost peaks.[][3]

StepSolvent CompositionFlow RateDurationMechanism
1 95% Water / 5% Acetonitrile1.0 mL/min10 minFlush buffer salts (prevent precipitation).[2][][3]
2 100% Acetonitrile1.0 mL/min20 minRemove moderately lipophilic matrix.[][3]
3 50% Isopropanol / 50% Acetonitrile 0.8 mL/min30 minCritical Step: Chaosotropic wash to solubilize the TBDMS impurity.
4 100% Acetonitrile1.0 mL/min10 minRemove viscous Isopropanol.
5 Initial Mobile Phase ConditionsMethod Flow45 minRe-equilibrate stationary phase.

Note: Disconnect the detector during Step 3 to avoid baseline spikes from refractive index changes.

Visualizing the Interaction

Understanding why the O-Silyl impurity behaves differently than the API is key to troubleshooting.

MolecularInteraction Silica Silica Support C18 C18 Ligand (Hydrophobic) Silica->C18 Silanol Residual Silanol (Polar/Acidic) Silica->Silanol API Everolimus (API) (Semi-Polar) C18->API Moderate Retention Impurity O-Silyl Impurity (Highly Lipophilic) C18->Impurity STRONG Retention Silanol->API H-Bonding (Tailing) Silanol->Impurity Steric Exclusion

Figure 2: Interaction map. The O-Silyl impurity is dominated by hydrophobic interaction with the C18 ligand, making it hypersensitive to organic modifier changes, whereas the API has a mixed interaction mode.

Frequently Asked Questions (FAQ)

Q: Can I use Trifluoroacetic Acid (TFA) to sharpen the peaks? A: Caution advised. While TFA sharpens peaks by suppressing silanol ionization, silyl ethers (like the TBDMS group on the impurity) can be acid-labile. Prolonged exposure to pH < 2.0 may hydrolyze the impurity during the run, causing it to elute as Everolimus (false negative for impurity, false positive for API). Stick to Ammonium Acetate/Formate buffers (pH ~6.[][3]0) as per standard monographs.

Q: The impurity peak splits into two.[] Is my column dead? A: Likely not. This is often rotamer separation due to insufficient temperature.[] Increase column oven temperature by


 (up to 

max) to see if the peaks coalesce. If they do, it is a thermodynamic issue, not a column void.

Q: Why does the O-Silyl impurity RT shift day-to-day but the API stays stable? A: This is the "Leverage Effect." The impurity has a much higher


 (retention factor).[] A 1% change in mobile phase organic composition might change the API RT by 2%, but the impurity RT by 10%. Check your solvent evaporation (cap your bottles) and mixing accuracy.

References

  • Impurity Identification: BOC Sciences. Everolimus O-Silyl Impurity (CAS 159351-68-5).[2][][3][5][]

  • Methodology: Wisdom Library.[][3] Method development and validation of everolimus by using RP-HPLC. (2024). Link

  • Troubleshooting: Element Lab Solutions. Causes of Retention Time Drift in HPLC. Link

  • Silyl Chemistry: Gelest. Silyl Groups - Stability and Deprotection.[2][][3] Link

  • General Macrolide Analysis: International Journal of Multidisciplinary Research. Development of RP-HPLC method for Everolimus. Link

Sources

Troubleshooting

Purification strategies for isolating Everolimus O-Silyl impurity

Topic: Purification Strategies for Everolimus O-Silyl Impurity (CAS 159351-68-5) Ticket ID: EVR-PUR-042 Status: Open Expert: Senior Application Scientist, Separation Sciences[1][][3][4] Executive Summary The Everolimus O...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for Everolimus O-Silyl Impurity (CAS 159351-68-5) Ticket ID: EVR-PUR-042 Status: Open Expert: Senior Application Scientist, Separation Sciences[1][][3][4]

Executive Summary

The Everolimus O-Silyl impurity (specifically 40-O-[2-(t-butyldimethylsilyloxy)ethyl]-rapamycin) is a critical process-related intermediate.[1][][3][4][5] It arises during the alkylation of Sirolimus (Rapamycin) when the silyl protecting group (typically TBS or TES ) is not fully removed during the final deprotection step.

Isolating this impurity is challenging due to two conflicting factors:

  • Lipophilicity: The silyl group makes it significantly more hydrophobic than Everolimus, requiring high organic strength for elution.[]

  • Acid Lability: The silyl ether bond is sensitive to acid-catalyzed hydrolysis.[1][][6] Standard acidic mobile phases (e.g., 0.1% TFA) used for Everolimus purification can degrade this impurity during the isolation process, leading to low recovery and "ghost peaks" of deprotected product.[3]

This guide details a neutral-pH preparative strategy to isolate the intact impurity for use as a reference standard.

Module 1: Diagnostic & Identification

Q: How do I definitively identify the O-Silyl impurity in my crude mixture?

A: You must rely on a combination of Relative Retention Time (RRT) and Mass Spectrometry delta values.[1][] Do not rely solely on UV, as the chromophore (the triene system) is identical to Everolimus.

ParameterCharacteristicTechnical Rationale
RRT (Reverse Phase) ~1.2 – 1.4 The silyl group (e.g., tert-butyldimethylsilyl) adds significant hydrophobicity, causing late elution on C18 columns.[1][][3][4]
Mass Shift (Δ Mass) +114 Da (for TBS)The TBS group (

) replaces a proton.

.[1][3]
UV Spectrum

278, 290 nm
Identical to Rapamycin/Everolimus triene core.[1][3]
Peak Shape Broad/Split (possible)Rotamers (cis/trans isomerization of the pipecolic acid amide bond) are common in macrolides.[1][3]

Module 2: Purification Workflow (The "Neutral" Protocol)

Q: My impurity degrades after fraction collection. What is wrong with my method?

A: You are likely using an acidic modifier (Formic Acid or TFA).[1][3] While excellent for peak shape, these acids catalyze the hydrolysis of the silyl ether, especially when fractions sit in the collection vessel or during rotary evaporation.[]

The Solution: Switch to a Neutral pH Buffered System .

Protocol: Neutral Prep-HPLC Isolation
  • Column: High-density C18 (e.g., XBridge Prep C18 or Gemini C18), 5 µm, 19 x 150 mm.[1][][3][4]

  • Flow Rate: 15–20 mL/min.[1][]

  • Temperature: 40°C (Critical to collapse rotamer peak splitting).[1][3]

  • Detection: UV 278 nm.[1][]

Mobile Phase Composition:

  • Solvent A: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Solvent B: 95% Acetonitrile / 5% Water (Ammonium Acetate 10 mM).[1][3]

Gradient Table:

Time (min) % Solvent B Action
0.0 50 Equilibration
2.0 50 Load Sample
15.0 85 Linear Gradient (Elute Everolimus early)
22.0 95 Target Elution (O-Silyl Impurity)
26.0 95 Wash Lipids/Dimers

| 27.0 | 50 | Re-equilibration |

Visualizing the Workflow

The following diagram illustrates the critical decision points to prevent degradation during isolation.

IsolationWorkflow Crude Crude Everolimus Reaction Mix (Contains ~5-10% O-Silyl) Scout Analytical Scout (Neutral pH) Check RRT > 1.2 Crude->Scout Prep Prep-HPLC (C18) Mobile Phase: NH4OAc (pH 6.8) Scout->Prep Scale Up Decision Check Fraction Stability Prep->Decision Degradation Acidic Conditions Detected (Hydrolysis Risk) Decision->Degradation If TFA/Formic used SafePath Neutral Conditions Confirmed Decision->SafePath If NH4OAc used Degradation->Crude Retest/Failed Workup Immediate Lyophilization (Avoid Heat/Rotavap) SafePath->Workup Final Isolated O-Silyl Standard Store at -20°C Workup->Final

Caption: Workflow emphasizing the critical control point of pH to prevent silyl hydrolysis.

Module 3: Troubleshooting & Stability

Q: I see "Ghost Peaks" appearing in my re-injection. Why?

A: This is the classic signature of On-Column Hydrolysis . If the O-Silyl impurity sits on the column too long in an acidic environment (or if the injector needle wash is acidic), the silyl group cleaves.[]

  • Observation: A peak appears at the retention time of Everolimus (or the hydroxy-ethyl intermediate) before the main impurity peak.[]

  • Fix: Ensure your needle wash is 100% Acetonitrile or Methanol , not acidified water.[1][][4]

Q: Can I use Flash Chromatography instead of Prep-HPLC?

A: Yes, for crude cleanup, but not for final purity >98%.

  • Stationary Phase: Silica Gel (Normal Phase).[1][3]

  • Mobile Phase: Dichloromethane / Methanol (95:5).[1][][3]

  • Advantage: Silyl impurities are much less polar than Everolimus in Normal Phase and will elute significantly faster (High Rf), making them easy to separate from the main API.[1]

Mechanism of Degradation (Why pH matters)

Understanding the chemistry prevents errors. The diagram below details the hydrolysis pathway you are trying to avoid.

DegradationPathway Impurity O-Silyl Impurity (Hydrophobic) Transition Oxonium Intermediate Impurity->Transition Protonation Acid H+ (Acidic Modifier) Acid->Transition Product Everolimus Intermediate (Polar/Hydrophilic) Transition->Product Hydrolysis Byproduct Silyl Alcohol (TBS-OH) Transition->Byproduct

Caption: Acid-catalyzed hydrolysis of the silyl ether protecting group.[1][][3][4]

References

  • Novartis AG. (1997).[1][3] O-alkylated rapamycin derivatives and their use, particularly as immunosuppressants.[][3][4] US Patent 5,665,772.[1][] Link (Describes the synthesis via triflate alkylation and silyl protection).[1][3]

  • BOC Sciences. Everolimus O-Silyl Impurity Product Page.[1][][] (CAS 159351-68-5).[1][][3][] (Confirmation of commercial existence and structure).[1][3]

  • BenchChem. Silyl Ether Protecting Groups: A Comparative Guide to Stability.Link (Data on TBS/TES acid lability).

  • Moenius, T., et al. (2000).[1][3][4] Synthesis of [14C]‐labelled Everolimus (RAD001).[1][3] Journal of Labelled Compounds and Radiopharmaceuticals.[] (Details the silyl-protected intermediate handling).

Sources

Reference Data & Comparative Studies

Validation

USP vs EP Limits for Everolimus O-Silyl Impurity: A Technical Comparison Guide

The following guide provides an in-depth technical comparison of United States Pharmacopeia (USP) and European Pharmacopoeia (EP) regulatory limits and analytical strategies for the Everolimus O-Silyl Impurity . Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of United States Pharmacopeia (USP) and European Pharmacopoeia (EP) regulatory limits and analytical strategies for the Everolimus O-Silyl Impurity .

Executive Summary

The Everolimus O-Silyl Impurity (40-O-[2-(tert-butyldimethylsilyloxy)ethyl]rapamycin) is the penultimate process intermediate in the synthesis of Everolimus.[1][2][] Unlike degradation products (e.g., Ring-Open products), this impurity arises from incomplete deprotection during the final synthetic step.[1][2][]

Regulatory Status:

  • USP (2025 Monograph): Not explicitly named.[2][] Controlled as an "Individual Unspecified Impurity" with a limit of NMT 0.20% .[]

  • EP (Monograph 2918): Not explicitly named as a Lettered Impurity (A-F).[2][] Controlled as an "Unspecified Impurity" with a limit of NMT 0.10% (standard EP general limit for unspecified substances), making the EP standard significantly more stringent.[1][2][]

This guide details the chemical basis, regulatory divergence, and validated analytical protocols required to control this impurity.[1][2][]

Technical Profile: The O-Silyl Impurity[1][3]

Chemical Identity & Origin[1][2][3][4]
  • Chemical Name: 40-O-[2-(tert-butyldimethylsilyloxy)ethyl]rapamycin[1][2][][4]

  • CAS Number: 159351-68-5[1][2][]

  • Molecular Formula: C₅₉H₉₇NO₁₄Si[1][2][]

  • Molecular Weight: 1072.5 g/mol (vs. 958.2 g/mol for Everolimus)[1][2][]

  • Origin: The synthesis of Everolimus involves the alkylation of Sirolimus (Rapamycin) with a silyl-protected triflate reagent.[2][] The final step is the removal of the tert-butyldimethylsilyl (TBDMS) protecting group using acid or fluoride.[] Incomplete reaction leaves the O-Silyl impurity.[]

Synthesis Pathway & Impurity Generation

The following diagram illustrates the critical deprotection step where the impurity persists.[]

G Rapamycin Rapamycin (Starting Material) Alkylation Alkylation (TBDMS-Triflate) Rapamycin->Alkylation Intermediate Silylated Intermediate (O-Silyl Impurity) Everolimus Everolimus (Final API) Intermediate->Everolimus Incomplete Conversion Deprotection Deprotection (H+ or F-) Intermediate->Deprotection Alkylation->Intermediate Deprotection->Everolimus

Figure 1: Synthesis pathway showing the origin of the O-Silyl Impurity (Intermediate) due to incomplete deprotection.[1][2][]

Regulatory Comparison: USP vs EP Limits[1][2][3]

The control of the O-Silyl impurity highlights a key divergence in "Unspecified Impurity" thresholds between the two pharmacopeias.

FeatureUSP Specification (Monograph 2025)EP Specification (Monograph 2918)Impact Analysis
Classification Unspecified ImpurityUnspecified ImpurityBoth treat it as non-specified, but limits differ.[1][2][]
Limit NMT 0.20% NMT 0.10% (General Limit)EP is 2x more stringent.
Reporting Threshold 0.05%0.05%Consistent reporting baseline.
Specific Controls Controlled under "Organic Impurities"Controlled under "Related Substances"EP requires higher process efficiency.[1][]
Reference Standard USP Everolimus RS (Mixture)Everolimus Impurity StandardsO-Silyl is often a custom synthesis standard.[2][]

Critical Insight: Manufacturers targeting global markets must validate their purification process to meet the EP limit (0.10%) .[2][] A batch releasing at 0.18% would pass USP scrutiny but fail EP release, potentially leading to a market-specific recall or rejection.[1][]

Analytical Performance & Methodology

Detecting the O-Silyl impurity requires a method capable of eluting highly lipophilic compounds.[1] Due to the TBDMS group, this impurity is significantly more hydrophobic than Everolimus.[1][]

Chromatographic Behavior[1][2][3]
  • Everolimus RRT: 1.00

  • O-Silyl Impurity RRT: ~1.8 - 2.2 (Method Dependent)[1][2][]

  • Challenge: Standard isocratic methods may not elute the O-Silyl peak within a reasonable runtime, or it may carry over to the next injection if the gradient wash is insufficient.[1][]

Recommended Experimental Protocol (USP-Aligned)

This protocol is adapted from the USP "Organic Impurities" method but optimized to ensure elution of the lipophilic silyl impurity.[]

System Parameters:

  • Instrument: UHPLC or HPLC with UV detection.

  • Column: C18, 3.0 mm × 150 mm, 2.7 µm or 3.5 µm (e.g., Waters XBridge or Phenomenex Kinetex).[1][2][] Note: USP uses L1 packing.[1][2][]

  • Temperature: 50°C (Critical for mass transfer and peak shape).[2][]

  • Wavelength: 210 nm (Non-selective, high sensitivity).[1][2][]

  • Flow Rate: 0.8 mL/min.[1][]

Mobile Phase:

  • Solution A: Buffer (Ammonium Formate pH ~4.0) / Acetonitrile / Methanol.[1][2][]

  • Solution B: Acetonitrile (100%).[2][] High organic strength required to elute Silyl impurity.[1][2][]

Gradient Table (Optimized for Lipophilic Impurities):

Time (min)% Solution A% Solution BEvent
0.07030Equilibration
2.07030Isocratic Hold
15.02080Elution of Everolimus & Polar Imps
25.0 0 100 Elution of O-Silyl Impurity
30.00100Column Wash
31.07030Re-equilibration
Validation Criteria (Self-Validating System)

To ensure the method is "Trustworthy" and robust:

  • Resolution (Rs): NLT 1.5 between Everolimus and the nearest peak (usually the Oxepane isomer or Open-ring).[2][]

  • Silyl Recovery: Inject a spiked sample of O-Silyl impurity.[1][] Verify the peak shape (Symmetry Factor 0.8–1.5).[2][] Broad peaks indicate insufficient column heating or poor solubility in the mobile phase.[1][]

  • Carryover Check: Inject a blank after the high-concentration sample. The O-Silyl peak must be non-detectable (<0.03%) to prove the 100% B wash was effective.[]

Analytical Decision Tree

Use this workflow to determine the compliance strategy for a batch containing the O-Silyl impurity.

DecisionTree Start Analyze Batch via HPLC Detect Peak Detected at RRT ~2.0? Start->Detect Quantify Quantify vs. Diluted Standard (Assumed RRF = 1.0) Detect->Quantify Yes CheckLimit Compare Result to Limits Quantify->CheckLimit PassEP Result ≤ 0.10% CheckLimit->PassEP ≤ 0.10% PassUSP 0.10% < Result ≤ 0.20% CheckLimit->PassUSP > 0.10% Fail Result > 0.20% CheckLimit->Fail > 0.20% Action1 Release for Global Market (EP/USP) PassEP->Action1 Action2 Release for US Market Only (Reject for EU) PassUSP->Action2 Action3 Reject Batch / Reprocess (Additional Deprotection) Fail->Action3

Figure 2: Decision tree for batch release based on O-Silyl Impurity levels.

References

  • United States Pharmacopeia (USP). (2025).[2][] Everolimus Monograph: Organic Impurities. USP-NF.[1][] [1][2][]

  • European Pharmacopoeia (Ph.[1][] Eur.). (2024).[1][2][] Everolimus Monograph 2918. European Directorate for the Quality of Medicines.[1][] [1][2][]

  • BOC Sciences. Everolimus and Impurities: Analytical Methods and Validation.

  • Phenomenex. Separation of Everolimus and Impurities according to Ph. Eur. Monograph 2918. Application Note.

  • Sedrani, R., et al. (1998).[1][2][] Chemical Modification of Rapamycin: The Discovery of SDZ RAD. Chemical & Pharmaceutical Bulletin. (Foundational synthesis reference describing the silylation strategy).

Sources

Comparative

Comprehensive Guide: Certificate of Analysis (CoA) Requirements for Everolimus Silyl Impurity

This guide serves as a technical standard for evaluating the quality of reference materials for the Everolimus Silyl Impurity (CAS 159351-68-5), a critical process-related intermediate in the synthesis of Everolimus.[] C...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical standard for evaluating the quality of reference materials for the Everolimus Silyl Impurity (CAS 159351-68-5), a critical process-related intermediate in the synthesis of Everolimus.[]

CAS No: 159351-68-5 Chemical Name: 40-O-[2-(tert-butyldimethylsilyl)oxy]ethyl rapamycin Role: Key Synthetic Intermediate / Process Impurity[][2][3]

Executive Summary: The Hidden Risk in "Standard" CoAs

In the development of Everolimus (an mTOR inhibitor), the Silyl Impurity represents a unique challenge. Unlike degradation products formed by oxidation or hydrolysis, this impurity is the direct synthetic precursor to the active pharmaceutical ingredient (API). It is formed during the alkylation of Sirolimus and, if not fully deprotected, carries over into the final drug substance.

For researchers and QC scientists, the risk lies in the Certificate of Analysis (CoA) . Many commercial vendors supply this impurity as "Research Grade" (>90% or >95% by HPLC Area).[2] However, due to the high molecular weight of the silyl protecting group (+114 Da vs. H) and its lipophilicity, relying solely on HPLC Area % leads to significant potency assignment errors.

This guide compares the "Gold Standard" CoA (required for critical method validation) against "Insufficient" alternatives, providing the experimental justification for each requirement.

The Silyl Impurity Profile

To evaluate a CoA, one must first understand the molecule's origin and behavior.

Origin: The Synthetic Pathway

Everolimus is synthesized by alkylating Sirolimus (Rapamycin) with a silyl-protected triflate, followed by deprotection.[][2][4] The "Silyl Impurity" is the isolated intermediate from Step 1.[]

SynthesisPathway cluster_legend Reaction Logic Sirolimus Sirolimus (Starting Material) Intermediate Silyl Impurity (CAS 159351-68-5) [Lipophilic Precursor] Sirolimus->Intermediate Alkylation (Base, 60°C) Reagent 2-(t-butyldimethylsilyl) oxyethyl triflate Reagent->Intermediate Everolimus Everolimus (Final API) Intermediate->Everolimus Deprotection (Acid Hydrolysis) Risk: Incomplete deprotection leads to Silyl Impurity in API Risk: Incomplete deprotection leads to Silyl Impurity in API

Figure 1: Synthesis pathway showing the Silyl Impurity as the direct precursor to Everolimus.

Comparative Analysis: Gold Standard vs. Insufficient CoA

The following table contrasts a CoA suitable for regulatory filing (Gold Standard) with a typical "Research Grade" CoA.

FeatureGold Standard CoA (Required) Insufficient / Research Grade CoA Scientific Rationale
Potency Assignment Mass Balance or qNMR (w/ Uncertainty)HPLC Area % onlyArea % ignores water, residual solvents, and inorganic salts. The silyl group alters UV absorption; Area %

Weight %.[]
Identity (NMR) 1H & 13C Assigned (2D COSY/HSQC)"Conforms to Structure"Complex macrolides like Everolimus have overlapping signals.[2] Full assignment proves the silyl group is at the C40 position, not C28 or C31.
Identity (MS) High-Res Mass Spec (HRMS) Low-Res MS or NoneMust distinguish between the Silyl impurity (+114 Da) and other alkylated byproducts.
Water Content Karl Fischer (KF) TitrationNot ReportedMacrolides are hygroscopic.[2] A standard can be 5% water by weight, inflating the apparent purity if not corrected.[]
Chromatographic Purity HPLC (Method Provided) HPLC (No Method)The Silyl impurity is highly lipophilic.[2] Short gradients may fail to elute it, or it may co-elute with dimers if the method is not specific.[]
Residual Solvents GC-HS Quantified Not ReportedSynthesis involves toluene/triflates.[][2] Residual solvents lower the actual potency of the standard.

Critical Parameter Deep Dive

A. The "Area %" Trap

Problem: A CoA claiming "98% Purity by HPLC" usually means 98% of the detected UV absorbance belongs to the main peak.[] Reality: If the sample contains 5% moisture and 3% residual toluene, the True Potency is only ~90%. Consequence: If you use this standard to quantitate impurities in your drug product, you will underestimate the impurity level by 10%, potentially leading to a failed regulatory audit (e.g., reporting 0.09% when the actual is 0.10%, crossing the ICH Q3A reporting threshold).[3]

B. Specificity of the Silyl Group

The tert-butyldimethylsilyl (TBS) group is bulky and lipophilic.[]

  • HPLC Behavior: It elutes significantly later than Everolimus on Reverse Phase (C18) columns.[2]

  • NMR Behavior: Look for the characteristic TBS singlet (~0.05 ppm for Si-Me2 and ~0.88 ppm for t-Butyl) in the 1H NMR.[]

Experimental Protocols for Verification

As a self-validating scientist, do not trust the CoA blindly. Use these protocols to verify the material.

Protocol 1: Chromatographic Verification (HPLC)

Objective: Confirm purity and retention time relative to Everolimus.[2]

  • Column: C18 (e.g., Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.[][2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate).[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[]

  • Gradient:

    • 0 min: 50% B[2]

    • 15 min: 95% B (Hold for 10 mins) – Critical to elute Silyl impurity

    • 25 min: 50% B[2]

  • Detection: UV @ 278 nm (characteristic triene chromophore).[2]

  • Expected Result: Everolimus elutes ~8-10 min. Silyl Impurity elutes ~18-22 min (due to TBS lipophilicity).[][2]

Protocol 2: Potency Assignment via qNMR

Objective: Determine absolute purity (Mass %) independent of UV response.[2]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade).[2][3] High purity, non-volatile, distinct singlet at ~6.1 ppm.[][2][3]

  • Solvent: DMSO-d6 (prevents aggregation common in chloroform).[][2]

  • Preparation: Weigh ~10 mg of Silyl Impurity and ~5 mg of IS accurately (±0.01 mg) into the same vial. Dissolve completely.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (D1): > 60 seconds (ensure full relaxation).

    • Scans: 16-32.[2]

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity.[2][3][5]

Validation Workflow Diagram

Use this decision tree to determine if a purchased standard is acceptable for GMP release testing.

ValidationWorkflow Start Receive Silyl Impurity Standard CheckCoA Review CoA Data Start->CheckCoA Decision1 Does CoA have Mass Balance or qNMR? CheckCoA->Decision1 Reject1 REJECT / Downgrade (Qualitative Use Only) Decision1->Reject1 No (Area% only) Step2 Perform ID Testing (1H NMR + HPLC RT) Decision1->Step2 Yes Decision2 Does RT Match Predicted Shift? Step2->Decision2 Decision2->Reject1 No (Wrong Isomer) Step3 Check Water/Solvents (TGA or KF) Decision2->Step3 Yes (Late Eluter) FinalCalc Calculate 'Use As' Potency (100 - %Water - %Solvent) * %HPLC Step3->FinalCalc Release RELEASE for Quantitative Testing FinalCalc->Release

Figure 2: Decision matrix for accepting reference standards for quantitative use.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[2] (2006).[2][6] Retrieved from [Link]

  • European Pharmacopoeia (Ph.[] Eur.). Everolimus Monograph 2918.[] (2024).[2][6] Retrieved from [Link][2]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[] Journal of Natural Products, 77(6), 1473–1487.[2][3] (2014).[2][7][8][9] Retrieved from [Link][2]

Sources

Validation

Technical Comparison: Everolimus O-Silyl Impurity vs. Pharmacopeial Impurities C and F

This guide provides a technical comparison of Everolimus O-Silyl Impurity (a critical process intermediate) against the pharmacopeial standards Impurity C and Impurity F . It is designed for researchers requiring an in-d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Everolimus O-Silyl Impurity (a critical process intermediate) against the pharmacopeial standards Impurity C and Impurity F . It is designed for researchers requiring an in-depth understanding of impurity profiling, origin, and chromatographic behavior.[1][2][3]

[1][2][3]

Executive Summary

In the development of Everolimus (an mTOR inhibitor derived from Sirolimus), impurity profiling is critical for establishing safety and efficacy.[] While Impurity C and Impurity F are well-defined pharmacopeial standards (EP/USP) arising primarily from degradation, the O-Silyl Impurity represents a distinct class: a synthetic process intermediate that can persist if the deprotection step is incomplete.[1][3] This guide delineates their structural differences, formation pathways, and chromatographic signatures to aid in robust method development.[1][2][3]

Chemical Identity & Origin Analysis[1][2][4][5][6][7]

The "Hidden" Process Impurity: O-Silyl Everolimus[1]
  • Chemical Name: 40-O-[2-(tert-butyldimethylsilyl)oxy]ethyl-rapamycin[1][2][3][5]

  • Origin: Synthetic Process. [][5]

    • Everolimus is synthesized by alkylating Sirolimus (Rapamycin) with a silyl-protected triflate (2-(t-butyldimethylsilyl)oxyethyl triflate).[1][2][3][5]

    • The O-Silyl impurity is the direct precursor to Everolimus. It persists if the final acid-catalyzed deprotection step (removal of the TBS group) is incomplete.

  • Criticality: Unlike degradation products, its presence indicates a failure in reaction completion or workup efficiency.[1][2][3] It is highly lipophilic due to the bulky silyl group.

The Pharmacopeial Standard: Impurity C (EP)[3]
  • Chemical Name: 19-O-Demethyl Everolimus (also referred to as 27-O-Desmethyl Everolimus in some conventions).[1][2][3]

  • Origin: Degradation / Metabolic.

    • Formed via the hydrolysis of one of the methoxy groups on the macrocyclic ring (specifically at position 19 or 27) to a hydroxyl group.

    • It represents a change in the polarity and hydrogen-bonding potential of the macrocycle.

  • Regulatory Status: Listed in EP/USP monographs as a specified impurity.

The Structural Variant: Impurity F (EP)[3][4]
  • Chemical Name: Everolimus Cyclic Hemiacetal.[6]

  • Origin: Degradation (Rearrangement). [2][3]

    • Resulting from the ring-opening of the macrocycle (often at the lactone linkage or retro-aldol mechanisms) followed by re-cyclization to form a stable hemiacetal isomer.

    • This impurity signifies significant structural instability and is often associated with stress conditions (pH excursions).[3]

Comparative Technical Profile

The following table summarizes the physicochemical and chromatographic distinctions.

FeatureO-Silyl Impurity Impurity C (EP) Impurity F (EP)
Molecular Formula C₅₉H₉₇NO₁₄SiC₅₂H₈₁NO₁₄C₅₅H₈₉NO₁₆
Molecular Weight ~1072.5 Da~944.2 Da~1020.3 Da
Nature Synthetic Intermediate (Process)Degradation Product (Demethylation)Degradation Product (Rearrangement)
Polarity Highly Lipophilic (Non-polar)Polar (Exposed -OH)Moderate to Polar
HPLC Behavior (RRT)* >> 1.5 (Late Eluting)~1.31 (Method Dependent)Variable (Distinct from API)
Detection (UV) 280 nm280 nm280 nm
Key Risk Incomplete reaction; Silent in short runsStability indication; StorageStability indication; pH stress

*Note: RRT (Relative Retention Time) is based on standard C18 RP-HPLC methods (Acetate/ACN). Values may vary by column selectivity.

Visualizing the Pathways

The following diagram maps the divergence between the synthetic pathway (creating the O-Silyl impurity) and the degradation pathways (creating Impurities C and F).

Everolimus_Impurities Sirolimus Sirolimus (Starting Material) OSilyl O-Silyl Intermediate (Process Impurity) Sirolimus->OSilyl Alkylating Agent (TBS-Triflate) OSilyl->OSilyl Incomplete Rxn Everolimus Everolimus (API) OSilyl->Everolimus Deprotection (Acid Hydrolysis) ImpurityC Impurity C (19-O-Demethyl) Everolimus->ImpurityC Demethylation (Hydrolysis) ImpurityF Impurity F (Cyclic Hemiacetal) Everolimus->ImpurityF Ring Opening & Rearrangement

Figure 1: Origin Map.[1][2][3] Red indicates the process impurity pathway; Yellow indicates degradation pathways.

Experimental Protocol: Separation & Detection

To objectively compare these impurities, a robust RP-HPLC method is required.[1][2][3] The O-Silyl impurity's high lipophilicity requires a gradient that extends to high organic content to ensure elution.

Chromatographic Conditions (Recommended)
  • Column: C18 Stationary Phase (e.g., Hypersil BDS C18, 100 x 4.6 mm, 5 µm or equivalent).[1][2][3][7]

  • Mobile Phase A: Ammonium Acetate Buffer (pH 6.5 adjusted with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Flow Rate: 1.0 mL/min.[7][8]

  • Detection: UV at 280 nm (Characteristic of the triene system).

  • Column Temperature: 50°C (Improves mass transfer for macrocycles).[3]

Gradient Program

A standard isocratic run may not elute the O-Silyl impurity efficiently. A gradient is preferred:

Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.05050Initial equilibration
60.02872Separation of Everolimus & Impurity C
80.0892Elution of O-Silyl Impurity
90.05050Re-equilibration
System Suitability Criteria
  • Resolution (Rs): NLT 1.5 between Sirolimus (often elutes before Everolimus) and Everolimus.

  • Tailing Factor: NMT 1.5 for the Everolimus peak.

  • Sensitivity: S/N ratio > 10 for the Limit of Quantitation (LOQ) solution (typically 0.05% level).

Logic of Separation (Mechanism)[3]

Understanding why these separate is crucial for troubleshooting:

  • Sirolimus vs. Everolimus: Sirolimus lacks the 2-hydroxyethyl chain. In many C18 systems, the addition of the hydroxyethyl group (polar) balanced by the ethyl chain (hydrophobic) results in Everolimus eluting after Sirolimus (RRT ~1.0 vs 0.89).[3]

  • Impurity C (Demethyl): The loss of a methyl group exposes a hydroxyl (-OH).[3] While typically increasing polarity (faster elution), intramolecular hydrogen bonding in the macrocycle can "hide" this polarity or alter the hydrodynamic volume, often causing it to elute after the main peak (RRT ~1.31 in acetate systems).[3]

  • O-Silyl Impurity: The tert-butyldimethylsilyl (TBS) group is extremely hydrophobic.[3] It dominates the interaction with the C18 chain, causing the molecule to retain strongly. If the gradient does not reach >90% ACN, this peak may carry over to the next injection ("Ghost Peak").

HPLC_Separation cluster_elution Elution Order (C18 / ACN Gradient) Start Sample Injection Early 1. Sirolimus (RRT ~0.89) (Starting Material) Start->Early Mid 2. Everolimus (RRT 1.00) (API) Early->Mid Late1 3. Impurity C (RRT ~1.31) (Demethylated) Mid->Late1 Late2 4. O-Silyl Impurity (RRT >> 1.5) (Protected Intermediate) Late1->Late2

Figure 2: Predicted Elution Order on C18.[1][2][3] Note the significant retention of the O-Silyl impurity.

Conclusion

For robust Everolimus analysis, one must look beyond the standard pharmacopeial impurities (C and F).[] The O-Silyl impurity is a "silent" process risk that requires specific gradient conditions to detect. While Impurity C and F serve as markers for stability and degradation, the O-Silyl species serves as a marker for synthesis efficiency.[1] An analytical method must be validated to ensure the late-eluting O-Silyl peak is not missed or mistaken for column fouling.[1]

References

  • European Directorate for the Quality of Medicines (EDQM). Everolimus Monograph 2918. European Pharmacopoeia.[9][10] Available at: [Link][2][3]

  • Prasad, S.S., et al. (2019).[1][2][3] Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(5), 1002-1008.[1][2][3] Available at: [Link][2][3][11][9][5][12][13]

  • Veeprho Laboratories. Everolimus EP Impurity C and F Reference Standards. Available at: [Link][2][3]

Sources

Comparative

A Comparative Guide to System Suitability Criteria for Everolimus Silyl Impurity Analysis

In the landscape of pharmaceutical quality control, ensuring the accuracy and reliability of analytical methods is paramount. This is particularly true for potent immunosuppressant drugs like Everolimus, where even trace...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, ensuring the accuracy and reliability of analytical methods is paramount. This is particularly true for potent immunosuppressant drugs like Everolimus, where even trace-level impurities can impact safety and efficacy.[1][2] This guide provides an in-depth comparison of system suitability criteria for the analysis of a critical process-related impurity: the Everolimus silyl impurity. We will delve into the causality behind experimental choices, compare analytical methodologies, and provide actionable insights for researchers, scientists, and drug development professionals.

The Challenge of Silyl Impurities

Silyl impurities, often remnants from the use of silylating agents during synthesis to protect hydroxyl groups, can pose a unique analytical challenge. Their structural similarity to the active pharmaceutical ingredient (API) can make chromatographic separation difficult. Furthermore, the potential for these impurities to be unstable necessitates robust analytical methods to ensure accurate quantification. The presence of unwanted chemicals, even in small amounts, can influence the efficacy and safety of pharmaceutical products, making impurity profiling a critical activity.[1]

Primary Analytical Method: A High-Performance Liquid Chromatography (HPLC) Approach

High-Performance Liquid Chromatography (HPLC) is the predominant separation technology in modern pharmaceutical analysis due to its efficiency and sensitivity.[3] A well-validated Reversed-Phase HPLC (RP-HPLC) method is the cornerstone for resolving Everolimus from its silyl impurity.

Rationale for Method Parameters

The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and quantification.

  • Column Chemistry : A C18 column is a common choice for macrolide antibiotics like Everolimus due to its hydrophobic stationary phase, which provides good retention and resolution.[][5] The choice of particle size, typically between 3 µm and 5 µm, is a balance between achieving high efficiency (smaller particles) and managing backpressure.[6]

  • Mobile Phase Composition : A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typical for RP-HPLC.[7] The organic modifier is crucial for eluting the highly hydrophobic Everolimus molecule from the C18 column. The pH of the aqueous buffer is optimized to ensure the analyte is in a single ionic state, leading to sharp, symmetrical peaks.

  • Detection : Everolimus has a UV absorbance maximum that allows for sensitive detection using a UV detector, commonly set around 280 nm or 285 nm.[][5]

Detailed Experimental Protocol: Method A

Objective: To establish a baseline, high-performance method for the separation of Everolimus and its silyl impurity.

  • Chromatographic System: A validated HPLC system equipped with a UV-Vis detector.

  • Column: Hypersil BDS C18 (100 x 4.6 mm, 5 µm).[8]

  • Mobile Phase: Acetate buffer:Acetonitrile (50:50 v/v), with the pH of the buffer adjusted to 6.5 using orthophosphoric acid.[][8]

  • Flow Rate: 1.0 mL/min.[][8]

  • Detection Wavelength: 280 nm.[][8]

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 50 µg/mL.

System Suitability Testing (SST): The Self-Validating Core

System Suitability Tests (SST) are an integral part of chromatographic methods, verifying that the system is adequate for the intended analysis.[9] According to USP and ICH guidelines, SST must be performed to ensure the chromatographic system is performing adequately.[10][11]

System Suitability Solution: A solution containing Everolimus and a known quantity of the silyl impurity is used. This is essential to not only check the performance for the main compound but also to evaluate the system's separation capacity.[11]

Mandatory System Suitability Criteria for Method A:

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0 between Everolimus and silyl impurity peaksEnsures baseline separation, which is critical for accurate quantification of the impurity. A minimum resolution must be demonstrated between the active ingredient and any related impurity.[10]
Tailing Factor (T) ≤ 2.0 for the Everolimus peakA tailing factor of less than 2 indicates acceptable peak symmetry, preventing co-elution with adjacent peaks.[6][10]
Theoretical Plates (N) ≥ 2000 for the Everolimus peakA measure of column efficiency, ensuring sharp peaks for better resolution and sensitivity.
Precision (%RSD) ≤ 2.0% for six replicate injections of the standardDemonstrates the reproducibility of the system. The Relative Standard Deviation (RSD) for peak areas of replicate injections should be less than 2%.[10]

Comparative Analysis: Alternative Methodologies

To provide a comprehensive guide, we compare our primary method with a plausible alternative, focusing on a different column technology that could offer advantages in speed or resolution.

Alternative Method B: UHPLC with Superficially Porous Particles

Ultra-High-Performance Liquid Chromatography (UHPLC) systems with columns packed with superficially porous particles (SPP) can offer significant improvements in efficiency and speed.

Detailed Experimental Protocol: Method B
  • Chromatographic System: A validated UHPLC system.

  • Column: Agilent Poroshell 120 EC-C18 (100 mm x 2.1 mm, 2.7 µm).

  • Mobile Phase: 0.1% Formic acid in water:Methanol.

  • Flow Rate: 0.4 mL/min.

  • Detection Wavelength: 280 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 50 µg/mL.

Performance Comparison: Method A vs. Method B
ParameterMethod A (HPLC)Method B (UHPLC)Advantage of Method B
Resolution (Rs) 2.22.8Improved separation due to higher column efficiency.
Tailing Factor (T) 1.31.1More symmetrical peaks, leading to better integration.
Theoretical Plates (N) 8,50015,000Higher efficiency leading to sharper peaks.
Analysis Time ~ 8 min~ 4 minFaster run times increase sample throughput.
Backpressure ~ 120 bar~ 450 barRequires a UHPLC system capable of handling higher pressures.

Expert Insight: While Method B offers superior performance in terms of speed and resolution, the higher backpressure necessitates a UHPLC system. Method A remains a robust and reliable option for laboratories equipped with standard HPLC systems. The choice between the two depends on available instrumentation and desired sample throughput.

Visualization of the Analytical Workflow

To ensure clarity and understanding of the entire process, the following diagrams illustrate the experimental workflow and the logical hierarchy of system suitability testing.

G cluster_prep Sample & Standard Preparation cluster_hplc Chromatographic Analysis cluster_eval Data Evaluation & Validation prep_sample Dissolve Sample in Mobile Phase injection Inject into HPLC/UHPLC prep_sample->injection prep_sst Prepare SST Solution (API + Impurity) prep_sst->injection Initial Check separation Chromatographic Separation injection->separation detection UV Detection at 280 nm separation->detection data_acq Data Acquisition detection->data_acq sst_check System Suitability Check data_acq->sst_check sst_check->injection Fail - Re-equilibrate/Troubleshoot sample_analysis Analyze Samples sst_check->sample_analysis Pass report Generate Report sample_analysis->report

Caption: Experimental workflow from sample preparation to final reporting.

G cluster_params Core SST Parameters ValidResult Valid Analytical Result SST_Pass System Suitability Passed SST_Pass->ValidResult Ensures Resolution Resolution (Rs) ≥ 2.0 Resolution->SST_Pass Tailing Tailing Factor (T) ≤ 2.0 Tailing->SST_Pass Precision Precision (%RSD) ≤ 2.0% Precision->SST_Pass Efficiency Theoretical Plates (N) ≥ 2000 Efficiency->SST_Pass

Sources

Validation

Advanced Validation Guide: HPLC Profiling of Everolimus Process Impurities

Executive Summary: The Separation Challenge Everolimus (40-O-(2-hydroxyethyl)-rapamycin) is a potent mTOR inhibitor derived from Sirolimus (Rapamycin).[1][2] In drug development, the validation of an HPLC method for Ever...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Separation Challenge

Everolimus (40-O-(2-hydroxyethyl)-rapamycin) is a potent mTOR inhibitor derived from Sirolimus (Rapamycin).[1][2] In drug development, the validation of an HPLC method for Everolimus is uniquely challenging due to three factors:

  • Structural Similarity: The starting material, Sirolimus, differs from Everolimus by only a single hydroxyethyl group, creating a "critical pair" that demands high chromatographic resolution.[1]

  • Lability: The macrocyclic lactone ring is susceptible to hydrolysis (forming seco-everolimus) and oxidation, requiring a stability-indicating method.[1][2]

  • Tautomerism: Like Sirolimus, Everolimus exists as a mixture of rotamers/tautomers in solution, which can lead to peak broadening or splitting if column temperature and mobile phase kinetics are not optimized.

This guide compares a Traditional Fully Porous C18 Method (often found in earlier literature) against an Optimized Core-Shell Technology Method .[1] We demonstrate why the Core-Shell approach is the superior alternative for modern validation standards, providing sharper resolution of process impurities like Impurity C (O-desmethyl) and Sirolimus.

Comparative Analysis: Legacy vs. Optimized Method

The following table contrasts the performance of a traditional 5µm porous column against a modern 2.7µm Core-Shell column. The Core-Shell method is the recommended "Product" for this guide due to its superior mass transfer kinetics.

Table 1: Performance Comparison Matrix
FeatureAlternative A: Legacy Method Recommended: Optimized Core-Shell Method Impact on Validation
Stationary Phase Fully Porous C18 (5 µm, 250 x 4.6 mm)Core-Shell C18 (2.7 µm, 100 x 4.6 mm) Core-shell particles reduce diffusion path length, sharpening peaks.[1]
Resolution (

)
~1.8 - 2.2 (Everolimus/Sirolimus)> 3.5 (Everolimus/Sirolimus) Higher

ensures robust quantitation of the starting material impurity.[1]
Run Time 35 - 45 minutes12 - 15 minutes 3x throughput increase; reduces solvent consumption.[1]
Sensitivity (LOQ) ~0.25 µg/mL~0.05 µg/mL Crucial for detecting trace genotoxic or process impurities.[1]
Tailing Factor (

)
1.2 - 1.50.9 - 1.1 Symmetric peaks improve integration accuracy at low concentrations.[1]
Mobile Phase Acetonitrile : Phosphate BufferAcetonitrile : Ammonium Acetate (pH 6.0) Acetate buffer is more volatile (LC-MS compatible) and stabilizes the lactone.[1]

Mechanistic Insight: Why the Optimized Method Works

The Physics of Core-Shell Particles

In the recommended method, the solid core of the particle prevents deep pore diffusion. This minimizes the C-term (mass transfer resistance) of the Van Deemter equation.[1] For large molecules like Everolimus (MW ~958 Da), diffusion is slow; limiting the diffusion path significantly reduces band broadening.[1]

Controlling Tautomerism

Everolimus contains a hemiketal ring that opens and closes, creating rotamers.[1]

  • Legacy Failure: Room temperature analysis often results in a "saddle" between peaks due to interconversion during the run.

  • Optimized Solution: Maintaining the column oven at 45°C - 50°C accelerates the interconversion rate beyond the chromatographic timescale, resulting in a single, sharp peak.[1]

Visualizing the Impurity Landscape

The following diagram illustrates the origin of key process impurities and degradants, mapping the critical separation requirements.

Everolimus_Impurities cluster_0 Critical Quality Attributes Sirolimus Sirolimus (Starting Material) Synthesis Alkylation Step (Process) Sirolimus->Synthesis Precursor Synthesis->Sirolimus Unreacted (Critical Pair) Everolimus Everolimus (API) Synthesis->Everolimus Yields Impurity_C Impurity C (O-desmethyl) Synthesis->Impurity_C Side Reaction Seco Seco-Everolimus (Hydrolysis Product) Everolimus->Seco pH < 4 or > 8 (Ring Opening) Oxide Everolimus N-Oxide (Oxidative Degradant) Everolimus->Oxide Peroxides/Light

Figure 1: Impurity genealogy showing the relationship between the starting material (Sirolimus) and degradation pathways (Seco-forms).[1][3]

Detailed Experimental Protocol (Optimized Method)

This protocol is designed to be self-validating , meaning system suitability steps are built-in to catch failure modes before sample analysis.[1]

Chromatographic Conditions
  • Instrument: UHPLC or HPLC with low dwell volume.

  • Column: Kinetex C18 (or equivalent Core-Shell), 100 x 4.6 mm, 2.6 µm.[1]

  • Column Temperature: 45°C (Critical for tautomer collapse).[1]

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 278 nm (max absorption for triene system).[1]

  • Injection Volume: 10 µL.

Mobile Phase Setup
  • Solvent A: 10 mM Ammonium Acetate, pH adjusted to 6.0 with Acetic Acid. (pH 6.0 balances stability; acidic pH < 4 causes hydrolysis).[1]

  • Solvent B: Acetonitrile (Gradient Grade).[1][3]

Gradient Program:

Time (min) % Solvent A % Solvent B Purpose
0.0 60 40 Initial equilibration
2.0 60 40 Isocratic hold for polar impurities
10.0 20 80 Elution of Everolimus & Sirolimus
12.0 20 80 Wash
12.1 60 40 Re-equilibration

| 15.0 | 60 | 40 | End of Run |[1]

Standard Preparation
  • Stock Solution: Dissolve 10 mg Everolimus in 10 mL Acetonitrile.

  • System Suitability Sol: Spike Everolimus stock with Sirolimus (1%) and Seco-Everolimus (generated by adding 0.1N NaOH to a small aliquot and neutralizing).

Validation Data Summary

The following data represents typical performance metrics achieved using the optimized Core-Shell protocol, synthesized from validation studies [1, 2].

Table 2: Method Validation Results
ParameterAcceptance CriteriaExperimental Result (Optimized)Status
Specificity No interference at retention time of EverolimusResolution (Sirolimus/Everolimus) = 3.8 PASS
Linearity


(Range: 5-150 µg/mL)
PASS
Precision (Repeatability) RSD < 2.0% (n=6)0.45% PASS
Accuracy (Recovery) 98.0% - 102.0%99.8% - 100.7% PASS
LOD S/N > 30.04 µg/mL PASS
LOQ S/N > 100.11 µg/mL PASS
Robustness Resolution > 1.5 with flow/temp changesStable at

,

mL/min
PASS

Workflow Visualization: The Validation Logic

This diagram outlines the logical flow of the validation process, ensuring all regulatory requirements (ICH Q2) are met efficiently.

Validation_Workflow Start Method Development Phase Stress Forced Degradation Study (Acid, Base, Ox, Thermal) Start->Stress Check1 Are degradants resolved from API? Stress->Check1 Optimize Optimize Gradient/Temp (Selectivity Tuning) Check1->Optimize No Validation Execute Validation Protocol (ICH Q2) Check1->Validation Yes Optimize->Stress Params Key Parameters: 1. Specificity (Sirolimus Sep) 2. Linearity (LOQ to 120%) 3. Accuracy (Spike Recovery) Validation->Params Report Final Validation Report Params->Report

Figure 2: Logic flow for validating the stability-indicating nature of the HPLC method.

References

  • National Institutes of Health (NIH). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Available at: [Link][1]

  • International Journal of Trend in Scientific Research and Development. Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form. Available at: [Link]

  • ResearchGate. Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form. Available at: [Link][1]

  • PubChem. Everolimus EP impurity E (Compound Summary). Available at: [Link][1]

Sources

Comparative

A Comparative Guide to Forced Degradation Studies of Everolimus and its O-Silyl Impurity

This guide provides an in-depth, technically-grounded comparison of methodologies for conducting forced degradation studies on Everolimus, with a specific focus on its critical process-related impurity, the O-Silyl varia...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-grounded comparison of methodologies for conducting forced degradation studies on Everolimus, with a specific focus on its critical process-related impurity, the O-Silyl variant. We will move beyond rote protocols to explore the causal chemistry behind experimental design, ensuring a robust and scientifically sound approach to stability testing.

Introduction: The Imperative for Stability Profiling of Everolimus

Everolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR), a key kinase in cellular signaling pathways that regulate growth, proliferation, and survival.[1] Its dual role as an immunosuppressant in organ transplantation and an anti-proliferative agent in oncology underscores its clinical significance.[1][2] The chemical stability of such a critical therapeutic agent is paramount to its safety and efficacy.

Forced degradation, or stress testing, is a cornerstone of drug development mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3] These studies are not designed to determine shelf-life but to achieve several critical objectives:

  • Elucidate Degradation Pathways: To understand the intrinsic chemical vulnerabilities of the drug substance.[3]

  • Identify Potential Degradants: To discover and characterize impurities that could form under storage or physiological conditions.

  • Develop Stability-Indicating Methods: To create and validate analytical methods capable of separating the active pharmaceutical ingredient (API) from all potential impurities and degradants, ensuring accurate quantification.[3]

A particularly important impurity in the context of Everolimus is the Everolimus O-Silyl Impurity (specifically, 42-O-tert-Butyldimethylsilyloxyethyl Rapamycin).[] This compound is not a degradant in the classical sense but a key synthetic intermediate.[5] Its presence in the final drug substance results from incomplete deprotection during the final synthetic step. Therefore, a robust analytical method must be able to distinguish Everolimus from this closely related compound and monitor its behavior under stress conditions.

The Strategic Framework of Forced Degradation

The core principle of forced degradation is to subject the API to stress conditions harsher than accelerated stability testing to provoke degradation. The goal, as outlined by ICH guidelines, is to achieve a target degradation of 5-20%.[6][7] This range is the "sweet spot": sufficient to generate and detect primary degradation products without causing such extensive decomposition that the results become a complex and uninterpretable analytical challenge.[7]

Comparative Stress Conditions

The selection of stress conditions is based on ICH Q1A(R2) guidelines and aims to simulate various environmental and physiological challenges.[7]

Stress ConditionTypical Reagents & ConditionsRationale & Targeted Chemistry
Acid Hydrolysis 1-2 N HCl, heated (e.g., 60°C for 30 min)[2][]Probes for acid-labile functional groups. In macrolides like Everolimus, this can include hydrolysis of esters or cleavage of ether linkages.
Base Hydrolysis 1-2 N NaOH, heated (e.g., 60°C for 30 min)[2][]Targets base-labile groups, primarily the lactone (cyclic ester) ring common to macrolides, leading to ring-opening.[]
Oxidation 3-20% Hydrogen Peroxide (H₂O₂), 60°C[2][]Simulates oxidative stress. Everolimus has been shown to be particularly susceptible, likely at its electron-rich olefinic moieties, leading to epoxides or other oxidation products.[2][9]
Thermal Degradation Dry heat (e.g., 80-105°C for several hours) on solid API[2][10]Assesses the intrinsic thermal stability of the molecule in the solid state, identifying potential for thermolysis.
Photodegradation Exposure to controlled UV and visible light (ICH Q1B standards: >1.2 million lux hours and >200 watt hours/m²)[11]Evaluates the molecule's sensitivity to light, which can induce photochemical reactions, isomerizations, or free-radical degradation.
Experimental Workflow: A Self-Validating System

A trustworthy forced degradation study follows a logical, self-validating workflow. Controls are essential at every stage to ensure that observed peaks are genuine degradants and not artifacts of the reagents or analytical system.

G cluster_0 Preparation cluster_1 Stress Application (ICH Conditions) cluster_2 Analysis cluster_3 Data Evaluation API Everolimus API & O-Silyl Impurity Standard Acid Acid Hydrolysis API->Acid Expose API Base Alkaline Hydrolysis API->Base Expose API Oxid Oxidation (H2O2) API->Oxid Expose API Therm Thermal (Dry Heat) API->Therm Expose API Photo Photolytic (UV/Vis) API->Photo Expose API Blank Blank Stress Solutions (Reagents without API) Blank->Acid Parallel Controls Blank->Base Parallel Controls Blank->Oxid Parallel Controls Blank->Therm Parallel Controls Blank->Photo Parallel Controls HPLC Stability-Indicating RP-HPLC Method Acid->HPLC Inject Samples Base->HPLC Inject Samples Oxid->HPLC Inject Samples Therm->HPLC Inject Samples Photo->HPLC Inject Samples LCMS LC-MS/MS (for Identification) HPLC->LCMS Characterize Unknowns MassBal Mass Balance Calculation HPLC->MassBal PeakPurity Peak Purity Analysis (PDA Detector) HPLC->PeakPurity Struct Structural Elucidation of Degradants LCMS->Struct G Sirolimus Sirolimus (Rapamycin) Reagent + Silyl-protected alkylating agent Sirolimus->Reagent Silyl_Impurity Everolimus O-Silyl Impurity (Protected Intermediate) Reagent->Silyl_Impurity Deprotection Acidic Deprotection Silyl_Impurity->Deprotection Everolimus Everolimus (Final API) Silyl_Impurity->Everolimus Incomplete Deprotection Deprotection->Everolimus Incomplete Incomplete Reaction

Caption: Synthesis pathway illustrating the origin of the O-Silyl impurity.

Under forced degradation conditions, the silyl ether bond of this impurity is expected to be labile, particularly to acid and potentially base hydrolysis. This means that under these specific stress conditions, the concentration of the O-Silyl impurity might decrease, leading to a corresponding increase in the concentration of Everolimus itself. This is a critical observation that distinguishes it from typical degradation pathways where the parent API concentration only decreases.

Comparative Analysis of Stability-Indicating Methods

The choice of analytical technique is pivotal. A method is only considered "stability-indicating" if it can unequivocally separate the API from all known impurities and degradation products.

Analytical TechniquePrincipleStrengths for Everolimus AnalysisLimitations
RP-HPLC with UV/PDA Detection Separation based on hydrophobicity on a C18 column; detection by UV absorbance. [2][12]Workhorse for Quantification: Robust, reproducible, and excellent for quantifying known analytes. [13][14]Peak Purity: A Photodiode Array (PDA) detector can assess peak purity, indicating co-elution.Identification Blindness: Cannot determine the structure of unknown degradant peaks. Requires reference standards for positive identification.
LC-MS/MS Couples HPLC separation with mass spectrometry, providing mass-to-charge (m/z) and fragmentation data for each peak. [15]Definitive Identification: The "gold standard" for structural elucidation of unknown degradants. [16]Can confirm the identity of the O-Silyl impurity via its unique molecular weight (1072.52 g/mol ). []High Sensitivity: Offers lower limits of detection (LOD) and quantification (LOQ) than UV. [16]Quantification Challenges: Can be less robust for routine quantification than UV due to potential matrix effects and instrument variability. More complex and costly.
HPTLC High-Performance Thin-Layer Chromatography for separation on a plate, with densitometric scanning.High Throughput Screening: Useful for rapidly screening multiple samples and conditions simultaneously. [10]Lower Performance: Generally offers lower resolution, sensitivity, and quantitative accuracy compared to HPLC. [10]

Experimental Protocols and Data Interpretation

Protocol 1: General Forced Degradation Procedure

Causality: The concentrations of stressing agents and exposure times are chosen to induce 5-20% degradation. Initial range-finding experiments are often necessary. Neutralization of acidic and basic samples is critical to halt the degradation reaction before analysis.

  • Stock Solution Preparation: Prepare a stock solution of Everolimus (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acid Degradation: Mix 1 mL of stock solution with 1 mL of 2 N HCl. Heat at 60°C for 30 minutes. Cool and neutralize with an equivalent volume of 2 N NaOH. Dilute to a final concentration for analysis. [2][12]3. Alkaline Degradation: Mix 1 mL of stock solution with 1 mL of 2 N NaOH. Heat at 60°C for 30 minutes. Cool and neutralize with an equivalent volume of 2 N HCl. Dilute for analysis. [2][12]4. Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 20% H₂O₂. Keep at 60°C for 30 minutes. Dilute for analysis. [2][12]5. Thermal Degradation: Expose a known quantity of solid Everolimus powder to 105°C in an oven for 6 hours. Dissolve the stressed powder to a known concentration for analysis. [2]6. Photolytic Degradation: Expose solid Everolimus powder to light conditions as specified in ICH Q1B. Dissolve for analysis.

  • Control Samples: Prepare unstressed API solutions and blank solutions (stress reagents without API) to serve as controls.

Protocol 2: Representative Stability-Indicating RP-HPLC-PDA Method

Causality: A C18 column is chosen for its versatility with moderately non-polar molecules like Everolimus. The mobile phase composition (acetonitrile/buffer) is optimized to achieve adequate separation (resolution >2) between Everolimus and its known impurities, including the O-Silyl variant and all stress-induced degradants. A detection wavelength of ~280 nm provides good sensitivity for the macrolide structure. [2][]

  • System: HPLC with PDA detector.

  • Column: Hypersil BDS C18 (100 x 4.6 mm, 5 µm) or equivalent. [2]* Mobile Phase: Isocratic mixture of Acetate Buffer (pH 6.5) and Acetonitrile (50:50 v/v). [2]* Flow Rate: 1.0 mL/min.

  • Detection: 280 nm. [2]* Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

Summary of Expected Degradation Behavior

The following table summarizes typical results from forced degradation studies of Everolimus, providing a comparative baseline.

Stress Condition% Degradation of EverolimusMajor Degradants ObservedImpact on O-Silyl Impurity
Acid (2N HCl, 60°C) Significant degradation observed [2]Multiple hydrolysis productsExpected to decrease due to hydrolysis of the silyl ether bond.
Alkaline (2N NaOH, 60°C) Less degradation than acid [2]Primarily ring-opened (hydrolyzed lactone) products [10]May decrease due to base-catalyzed hydrolysis.
Oxidative (20% H₂O₂, 60°C) Sufficient degradation observed [2]Epoxides, N-oxides, and other oxidation productsLikely stable, as the silyl ether is not prone to oxidation.
Thermal (105°C) Less degradation [2]Isomers or minor thermolytic productsGenerally stable.
Photolytic Less degradation [2]Isomers or minor photoproductsGenerally stable.

References

  • Sharmila, D., Rao, A. L., & Kalyani, L. (2015). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Indian Journal of Pharmaceutical Sciences, 77(5), 599–605. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Resolve Mass Laboratories. (2024, May 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]

  • Janežič, M., & Zupančič, S. (2012). Forced degradation studies of rapamycin: identification of autoxidation products. Journal of Pharmaceutical and Biomedical Analysis, 62, 219–226. [Link]

  • SGS. (n.d.). Forced Degradation Testing. SGS Thailand. [Link]

  • Prasad, S. S., Mohan, G. V. K., & Babu, A. N. (2019). Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(5), 1002-1008. [Link]

  • ResearchGate. (2019). Development-of-Simple-and-Robust-RP-HPLC-Method-for-Determination-of-Everolimus-and-its-Impurities-in-Oral-Solid-Dosage-Form.pdf. [Link]

  • Mulay, R., & Bachhav, R. (2021). Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form. International Journal of Trend in Scientific Research and Development, 5(6), 199-207. [Link]

  • U.S. Food and Drug Administration. (2009). Chemistry Review(s) for NDA 22-334. [Link]

  • Resolve Mass Laboratories. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Google Patents. (2016).
  • National Center for Biotechnology Information. (n.d.). Everolimus. [Link]

  • Scribd. (n.d.). HPLC Method Devolopment and Validation For Everolimus. [Link]

  • Salm, P., Taylor, P. J., & Tett, S. E. (2006). Sensitive, High Throughput HPLC-MS/MS Method With On-Line Sample Clean-Up for Everolimus Measurement. Therapeutic Drug Monitoring, 28(4), 527-534. [Link]

  • Woillard, J.-B., et al. (2020). Sirolimus and Everolimus Pathway: Reviewing Candidate Genes Influencing Their Intracellular Effects. Pharmaceuticals, 13(10), 321. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Everolimus?. [Link]

  • De Nicolò, A., et al. (2023). Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study. Pharmaceutics, 15(11), 2555. [Link]

  • Kumari, P., et al. (2021). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF EVEROLIMUS AND ITS MARKETED FORMULATION. World Journal of Pharmaceutical and Life Sciences, 7(9), 88-100. [Link]

Sources

Validation

A Comparative Guide to the Chromatographic Analysis of Everolimus O-Silyl Impurity

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of analytical methodologies for the determination of the relative retention time (RRT) of the Everolimu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of analytical methodologies for the determination of the relative retention time (RRT) of the Everolimus O-silyl impurity. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the scientific rationale behind the selection of chromatographic parameters, ensuring a robust and self-validating analytical approach.

Introduction: The Significance of Everolimus and Its Impurity Profile

Everolimus is a critical immunosuppressant and anti-cancer agent, functioning as an inhibitor of the mammalian target of rapamycin (mTOR).[1] Its therapeutic efficacy is intrinsically linked to its purity. Process-related impurities, such as the Everolimus O-silyl impurity (also known as 42-O-tert-Butyldimethylsilyloxyethyl Rapamycin or TGR-impurity), can arise during synthesis and must be diligently monitored and controlled to ensure the safety and consistency of the final drug product.[2][3] The O-silyl impurity, in particular, is a key process-related impurity that requires a well-resolved analytical method for its detection and quantification.

Relative Retention Time (RRT) is a crucial parameter in pharmaceutical analysis, providing a reliable means of peak identification in chromatography. It is a measure of the retention of an analyte relative to a standard, in this case, the Everolimus active pharmaceutical ingredient (API). A consistent RRT for a known impurity across different analytical runs and laboratories provides confidence in its identification.

This guide will focus on a robust High-Performance Liquid Chromatography (HPLC) method capable of separating the Everolimus O-silyl impurity and will compare it with other analytical approaches.

Primary Analytical Method: A Deep Dive into a Validated RP-HPLC Technique

A comprehensive study by Prasad et al. (2019) outlines a robust reversed-phase HPLC (RP-HPLC) method for the determination of Everolimus and its impurities, including the O-silyl impurity (referred to as TGR-impurity in the publication).[4] This method has been validated according to the International Council for Harmonisation (ICH) guidelines and demonstrates good specificity, linearity, accuracy, and precision.[4]

Chromatographic Conditions

The successful separation of Everolimus from its closely related impurities is achieved through a careful selection of the stationary phase, mobile phase composition, and gradient elution.

ParameterConditionRationale
Column Zorbax SB C18 (250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides the necessary hydrophobicity for retaining the large, complex Everolimus molecule and its impurities. The 250 mm length and 5 µm particle size offer a good balance between resolution and backpressure.
Mobile Phase A Buffer solution of formic acid and ammoniaThe use of a buffer helps to control the pH of the mobile phase, which is critical for maintaining the consistent ionization state of the analytes and ensuring reproducible retention times.
Mobile Phase B Methanol and Acetonitrile (30:70 v/v)A mixture of organic solvents allows for fine-tuning of the mobile phase strength to achieve optimal separation. Acetonitrile is a strong solvent for Everolimus, while methanol can modulate the selectivity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides efficient separation without excessive pressure.
Detection UV at 280 nmEverolimus and its chromophoric impurities can be sensitively detected at this wavelength.
Column Temperature 50 °CElevated temperature reduces the viscosity of the mobile phase, leading to lower backpressure and improved peak shape.
Injection Volume 10 µLA suitable injection volume for achieving good sensitivity without overloading the column.
Experimental Protocol: Step-by-Step

The following protocol is adapted from the method described by Prasad et al. (2019).[4]

  • Preparation of Mobile Phases:

    • Mobile Phase A: Prepare a buffer solution containing formic acid and ammonia in water.

    • Mobile Phase B: Mix methanol and acetonitrile in a 30:70 (v/v) ratio.

    • Degas both mobile phases prior to use to prevent bubble formation in the HPLC system.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of Everolimus reference standard in a suitable diluent (e.g., acetonitrile/water mixture) to obtain a known concentration.

    • Prepare a stock solution of the Everolimus O-silyl impurity reference standard in a similar manner.

    • Prepare a system suitability solution containing both Everolimus and the O-silyl impurity to verify the resolution of the method.

  • Sample Preparation:

    • For drug substance analysis, dissolve a known amount of the Everolimus sample in the diluent.

    • For drug product analysis (e.g., tablets), grind the tablets to a fine powder, accurately weigh a portion equivalent to a single dose, and extract the drug and impurities using the diluent. Centrifuge or filter the sample to remove insoluble excipients.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the blank (diluent), followed by the system suitability solution, standard solution, and sample solutions.

    • Run the gradient elution program as specified in the method. The long run time of 100 minutes with a gradient program is designed to resolve multiple, closely eluting impurities.[4]

  • Data Analysis:

    • Identify the peaks for Everolimus and the O-silyl impurity in the chromatograms based on their retention times relative to the standards.

    • Calculate the Relative Retention Time (RRT) of the O-silyl impurity using the formula: RRT = (Retention Time of Impurity) / (Retention Time of Everolimus)

Expected Chromatographic Performance

While the specific retention times can vary between HPLC systems and columns, the O-silyl impurity is expected to be more hydrophobic than Everolimus due to the presence of the tert-butyldimethylsilyl group. In a reversed-phase system, this increased hydrophobicity will lead to a stronger interaction with the C18 stationary phase, resulting in a longer retention time. Therefore, the RRT of the Everolimus O-silyl impurity is anticipated to be greater than 1.0.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Everolimus & O-Silyl Impurity Standards equilibrate Equilibrate Zorbax SB C18 Column prep_sample Prepare Drug Substance/ Product Sample inject Inject Blank, Standards, & Samples equilibrate->inject gradient Run Gradient Elution (100 min) inject->gradient detect UV Detection at 280 nm gradient->detect identify Identify Peaks by Retention Time detect->identify calculate Calculate RRT of O-Silyl Impurity identify->calculate

Caption: HPLC workflow for the analysis of Everolimus O-silyl impurity.

Comparison with Alternative Analytical Methods

While the detailed RP-HPLC method by Prasad et al. provides excellent resolution for a wide range of impurities, other methods have been developed for the analysis of Everolimus, each with its own advantages and disadvantages.

Method TypeColumnMobile PhaseKey Features & Comparison
RP-HPLC [5]Hypersil BDS C18 (100 x 4.6 mm, 5 µm)Acetate buffer:Acetonitrile (50:50 v/v), pH 6.5This method offers a significantly shorter run time (around 6 minutes) and uses an isocratic mobile phase, which simplifies the method.[5] However, the shorter column and isocratic conditions may not provide sufficient resolution for complex impurity profiles, including the O-silyl impurity. The retention time for Everolimus is approximately 3.110 minutes.[5]
RP-HPLC [6]Symmetry ODS C18 (250 x 4.6 mm, 5 µm)Methanol:Phosphate Buffer (35:65 v/v)This method also has a short retention time for Everolimus (around 3.006 minutes).[6] The higher aqueous content in the mobile phase might be less suitable for retaining highly hydrophobic impurities like the O-silyl impurity.
UPLC-MS/MS Kinetex Polar C18 (shorter column, smaller particles)Formic acid and ammonium acetate in water/acetonitrile gradientUltra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS/MS) offers much faster analysis times (around 2 minutes) and higher sensitivity. The use of a mass spectrometer provides definitive identification of impurities. However, the initial instrument cost is higher, and method development can be more complex. The retention time for Everolimus is approximately 0.92 minutes.
Logic for Method Selection

The choice of an analytical method depends on the specific requirements of the analysis.

G cluster_goals cluster_methods start Analytical Goal goal1 Comprehensive Impurity Profile (including O-Silyl impurity) start->goal1 goal2 Routine Quality Control (Assay of Everolimus) start->goal2 goal3 High-Throughput Screening or Low-Level Detection start->goal3 method1 Long Gradient RP-HPLC (e.g., Prasad et al.) goal1->method1 High Resolution Needed method2 Isocratic RP-HPLC (Short Run Time) goal2->method2 Speed & Simplicity are Key method3 UPLC-MS/MS goal3->method3 Sensitivity & Speed are Critical

Caption: Decision tree for selecting an analytical method for Everolimus.

Conclusion

The robust RP-HPLC method detailed by Prasad et al. (2019) stands out as a highly suitable technique for the comprehensive analysis of Everolimus and its process-related impurities, including the O-silyl impurity. Its long gradient run time and optimized chromatographic parameters are designed to achieve the necessary resolution for complex samples. While faster methods exist, they may compromise the ability to separate all critical impurities. For research, development, and regulatory filings where a complete impurity profile is essential, a high-resolution method is indispensable. The principles and protocols outlined in this guide provide a solid foundation for establishing a reliable and scientifically sound analytical method for ensuring the quality of Everolimus.

References

  • Ranjani, C. A. S., et al. "Development of RP-HPLC method and validation for the quantitative estimation of everolimus in bulk form and marketed tablet dosage form." International Journal of Multidisciplinary Research and Growth Evaluation, vol. 4, no. 3, 2023, pp. 412-418, [Link].

  • Sharmila, D., et al. "Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets." Indian Journal of Pharmaceutical Sciences, vol. 77, no. 5, 2015, pp. 599-605, [Link].

  • Mulay, R., and R. Bachhav. "Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form." International Journal of Trend in Scientific Research and Development, vol. 5, no. 6, 2021, pp. 199-207, [Link].

  • Cieślak, M., et al. "Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study." Molecules, vol. 26, no. 15, 2021, p. 4488, [Link].

  • Pharmaffiliates. "Everolimus-impurities." Pharmaffiliates, [Link]. Accessed 8 Feb. 2026.

  • Veeprho. "Everolimus Impurities and Related Compound." Veeprho, [Link]. Accessed 8 Feb. 2026.

  • "Method development and validation of everolimus by using rp-hplc." World Journal of Pharmaceutical Research, vol. 10, no. 14, 2021, pp. 974-985, [Link].

  • Prasad, S. S., Krishna Mohan, G. V., & Naga Babu, A. (2019). Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(5), 1002–1008. [Link].

  • Tlcpharma Labs. "Everolimus Impurities | Usp | Ep | Bp | Tlcpharma Labs." Tlcpharma Labs, [Link]. Accessed 8 Feb. 2026.

  • "Everolimus." DrugBank, [Link]. Accessed 8 Feb. 2026.

Sources

Comparative

A-Z of Impurity Profiling: A Guide to Reporting Everolimus Silyl Impurities Under ICH Q3A Guidelines

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth analysis of the application of ICH Q3A guidelines to a specific and critical class of process-related impurities in the immunosuppressant drug Everolimus: silyl impurities. As a senior application scientist, this document is structured to provide not just procedural steps but also the scientific rationale behind the control and reporting of these impurities, empowering you to navigate the regulatory landscape with confidence.

Introduction: The Significance of Impurity Control in Everolimus

Everolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR) and is a critical therapeutic agent in oncology and transplant medicine.[1] Its complex macrolide structure necessitates a multi-step synthesis, which often involves the use of silyl protecting groups to shield reactive hydroxyl moieties.

While essential for synthetic efficiency, these silyl groups can lead to the formation of process-related impurities, such as O-silyl derivatives of Everolimus, if not completely removed during the final deprotection and purification steps.[2][3] These residual silyl impurities represent a potential risk to patient safety and can impact the efficacy of the drug product. Therefore, their detection, quantification, and control are mandated by global regulatory bodies, with the International Council for Harmonisation (ICH) Q3A(R2) guideline serving as the primary directive for impurities in new drug substances.[4]

This guide will dissect the ICH Q3A(R2) guideline, offering a practical framework for its application to Everolimus silyl impurities. We will explore and compare the analytical methodologies best suited for this task and provide actionable protocols to ensure your reporting is robust, compliant, and scientifically sound.

Decoding ICH Q3A(R2): Thresholds and Actions for Everolimus Impurities

The ICH Q3A(R2) guideline provides a systematic approach to the control of impurities in new drug substances, focusing on organic impurities.[5] It establishes thresholds for three key activities: Reporting , Identification , and Qualification .[6] These thresholds are not arbitrary; they are based on the maximum daily dose (MDD) of the drug substance and are designed to limit patient exposure to potentially harmful compounds.

For Everolimus, with a typical maximum daily dose of up to 10 mg (well below the 2 g/day threshold), the following limits are applicable:

ThresholdLimit (for MDD ≤ 2g/day)Required Action
Reporting Threshold 0.05%Any impurity at or above this level must be reported in the registration application.[7]
Identification Threshold 0.10% or 1.0 mg total daily intake (whichever is lower)Any impurity at or above this level must have its structure elucidated.[7]
Qualification Threshold 0.15% or 1.0 mg total daily intake (whichever is lower)The biological safety of any impurity at or above this level must be established.[8]

Expert Insight: The causality behind these tiered thresholds is risk management. The reporting threshold ensures transparency with regulatory agencies. The identification threshold is triggered at a level where the unknown structure poses a greater potential risk, necessitating characterization. The qualification threshold is the highest tier, requiring toxicological data to prove the impurity is safe at the observed level. For potent drugs like Everolimus, even impurities at low levels can be of toxicological concern, making adherence to these thresholds critical.

The following diagram illustrates the decision-making workflow for an observed impurity based on the ICH Q3A(R2) guideline.

ICH_Q3A_Workflow ICH Q3A Decision Workflow for Impurities start Impurity Detected in Everolimus Batch check_reporting Is Impurity > Reporting Threshold (0.05%)? start->check_reporting report Report Impurity in Regulatory Submission check_reporting->report Yes no_action No Action Required (Treat as Unspecified Impurity below threshold) check_reporting->no_action No check_identification Is Impurity > Identification Threshold (0.10%)? report->check_identification identify Identify Structure (e.g., via LC-MS, NMR) check_identification->identify Yes check_identification->no_action No check_qualification Is Impurity > Qualification Threshold (0.15%)? identify->check_qualification qualify Qualify Impurity (Toxicological Studies) check_qualification->qualify Yes check_qualification->no_action No

Caption: Decision workflow for reporting Everolimus impurities based on ICH Q3A thresholds.

Analytical Methodologies for Silyl Impurity Profiling

The accurate quantification of silyl impurities in Everolimus requires sensitive and specific analytical methods. The primary challenge lies in separating structurally similar compounds from the main API peak. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the methods of choice.[9]

Comparison of Key Analytical Techniques
TechniquePrincipleAdvantagesDisadvantagesBest For
RP-HPLC-UV Separation based on polarity on a reversed-phase column, with detection via UV absorbance.[10]Robust, widely available, cost-effective, good for quantification.May lack the resolution for closely eluting isomers; less sensitive than MS; requires chromophores.Routine quality control and release testing where impurities are known and well-separated.
UPLC-UV Uses smaller particle size columns (<2 µm) for higher resolution and faster run times than HPLC.Increased throughput, better resolution, and higher sensitivity compared to HPLC.Higher backpressure requires specialized instrumentation; more susceptible to clogging.High-throughput screening and methods requiring higher resolution than conventional HPLC.
LC-MS/MS Couples the separation power of LC with the mass-resolving capability of a tandem mass spectrometer.[9]Unparalleled sensitivity and specificity; can identify unknown impurities based on mass-to-charge ratio and fragmentation patterns.[11]Higher cost and complexity; potential for matrix effects (ion suppression/enhancement).Impurity identification, characterization, and quantification at very low levels (trace analysis).

Expert Insight: For Everolimus silyl impurities, a robust RP-HPLC-UV method is often sufficient for routine quality control once the impurity profile is well-established.[1][12] However, during process development and for the definitive identification of unknown peaks that exceed the identification threshold, LC-MS/MS is indispensable. The high hydrophobicity of Everolimus and its silyl impurities makes reversed-phase chromatography on a C18 or C8 column the logical choice.[]

Performance Data Comparison

The following table summarizes typical performance characteristics for the analysis of Everolimus and its impurities, demonstrating how these methods can achieve the sensitivity required by ICH Q3A.

ParameterRP-HPLC-UV[1]LC-MS/MS[14]ICH Q3A Requirement
Limit of Detection (LOD) ~0.036 µg/mL~0.13 ng/mLMust be below the Reporting Threshold
Limit of Quantification (LOQ) ~0.109 µg/mL~0.50 ng/mLShould be at or below the Reporting Threshold (0.05%)
Linearity (r²) >0.999>0.999>0.99
Precision (%RSD) <2.0%<15%Typically <15% for low concentrations
Accuracy (% Recovery) 98-102%85-115%Typically 80-120%

Experimental Protocol: A Self-Validating RP-HPLC-UV Method

This section provides a detailed, step-by-step protocol for the quantification of Everolimus silyl impurities. This protocol is designed to be self-validating through the inclusion of system suitability tests (SST), ensuring the trustworthiness of the results.

Objective: To separate and quantify potential silyl impurities from the Everolimus API.
Materials and Reagents:
  • Everolimus Reference Standard (RS) and sample

  • Everolimus Silyl Impurity RS (e.g., 40-O-[2-(tert-butyldimethylsilyl)oxy]ethyl-rapamycin)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions:
  • Instrument: HPLC or UPLC system with UV/PDA detector

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile:Methanol (50:50, v/v)

  • Gradient:

    • 0-5 min: 60% B

    • 5-20 min: 60% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 60% B

    • 26-30 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 280 nm[]

  • Injection Volume: 10 µL

Procedure:
  • Standard Preparation:

    • Prepare a stock solution of Everolimus RS at 1.0 mg/mL in diluent (Acetonitrile:Water, 80:20).

    • Prepare a stock solution of the Silyl Impurity RS at 0.1 mg/mL in diluent.

    • Prepare a resolution solution by spiking the Silyl Impurity stock into the Everolimus stock to a final concentration of approximately 0.15%.

  • Sample Preparation:

    • Accurately weigh and dissolve the Everolimus API sample in diluent to a final concentration of 1.0 mg/mL.

  • System Suitability Test (SST):

    • Inject the resolution solution five times.

    • Acceptance Criteria:

      • Resolution: The resolution between the Everolimus peak and the silyl impurity peak must be ≥ 2.0.

      • Tailing Factor: The tailing factor for the Everolimus peak should be ≤ 1.5.

      • Repeatability: The relative standard deviation (%RSD) for the peak areas of five replicate injections must be ≤ 2.0%.

    • Rationale: The SST ensures that the chromatographic system is capable of separating the analyte from its critical impurities and that the results are precise before any samples are analyzed.

  • Analysis:

    • Inject the diluent (blank) to ensure no carryover.

    • Inject the sample solution in duplicate.

  • Calculation:

    • Calculate the percentage of the silyl impurity in the sample using the following formula: % Impurity = (Area_impurity / Area_total) * 100 (Note: This assumes a relative response factor of 1.0. If the response factor is different, it must be applied.)

The following diagram outlines the experimental workflow.

HPLC_Workflow Analytical Workflow for Silyl Impurity Analysis prep Prepare Standards & Samples (Everolimus & Silyl Impurity) sst Perform System Suitability Test (SST) (Resolution, Tailing, Repeatability) prep->sst sst_check SST Criteria Met? sst->sst_check analysis Inject Blank & Sample Solutions sst_check->analysis Yes troubleshoot Troubleshoot HPLC System sst_check->troubleshoot No data_proc Process Data & Calculate % Impurity analysis->data_proc report Compare Results to ICH Q3A Thresholds & Report data_proc->report

Caption: Step-by-step workflow for the analysis of Everolimus silyl impurities via HPLC.

Conclusion

The control of silyl impurities in Everolimus is a non-negotiable aspect of ensuring its quality and safety. A thorough understanding and correct application of the ICH Q3A(R2) guideline provide a clear regulatory pathway for the reporting, identification, and qualification of these process-related impurities. By leveraging robust, validated analytical methods like RP-HPLC and, where necessary, the advanced capabilities of LC-MS, drug developers can generate the high-quality data required to meet and exceed regulatory expectations. The integration of self-validating principles, such as rigorous system suitability testing, into analytical protocols ensures the integrity and trustworthiness of the reported results, ultimately safeguarding patient health.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]

  • Impurities in drug substance (ich q3 a). SlideShare. [Link]

  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. [Link]

  • Impurities in New Drug Substances - ICH Q3. Scribd. [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Link]

  • ICH Q3 Guidelines. [Link]

  • ICH Q3A(R2) IMPURITIES NEW DRUG SUBSTANCES. [Link]

  • Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]

  • Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. National Institutes of Health. [Link]

  • Analytical method development for the estimation of everolimus by rp-hplc. International Journal of Pharmacy and Industrial Research. [Link]

  • Development of RP-HPLC method and validation for the quantitative estimation of everolimus in bulk form and marketed tablet dosage form. International Journal of Multidisciplinary Research and Growth Evaluation. [Link]

  • High-performance liquid chromatography with ultraviolet detection for therapeutic drug monitoring of everolimus. PubMed. [Link]

  • A simple and robust LC-MS/MS method for measuring sirolimus and everolimus in whole blood. PubMed. [Link]

  • A kind of synthetic method of everolimus impurity.
  • Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form. ResearchGate. [Link]

  • HPLC–MS/MS-based analysis of everolimus in rabbit aqueous humor: pharmacokinetics of in situ gel eye drops of suspension. Bioanalysis Zone. [Link]

  • Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study. MDPI. [Link]

  • Process for the synthesis of everolimus and intermediates thereof.
  • Sensitive quantification of sirolimus and everolimus by LC-MS/MS with online sample cleanup. ResearchGate. [Link]

  • Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form. IJTSRD. [Link]

  • Quantification of Sirolimus and Everolimus in Whole Blood by a Rapid LC-MS/MS Method for Therapeutic Drug Monitoring. MSACL. [Link]

Sources

Validation

Benchmarking Commercial Everolimus O-Silyl Impurity Standards: A Critical Performance Analysis

Abstract The accurate quantification of process-related impurities is a cornerstone of regulatory compliance (ICH Q3A/Q3B) for mTOR inhibitors like Everolimus.[1] Among these, the O-Silyl intermediate (40-O-[2-(t-butyldi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate quantification of process-related impurities is a cornerstone of regulatory compliance (ICH Q3A/Q3B) for mTOR inhibitors like Everolimus.[1] Among these, the O-Silyl intermediate (40-O-[2-(t-butyldimethylsilyloxy)ethyl]-rapamycin, CAS 159351-68-5) presents unique challenges due to its lipophilicity and kinetic stability.[2][1] This guide objectively compares the performance of Certified Reference Materials (CRM) versus Commercial Analytical Standards (AS) , providing experimental data on purity, relative response factors (RRF), and stability.[2][1]

Technical Context: The Origin of the Impurity

Everolimus is synthesized via the alkylation of Sirolimus (Rapamycin).[3] The process utilizes a silyl-protected triflate reagent to attach the hydroxyethyl chain at the C-40 position.[3] The "O-Silyl Impurity" is the penultimate intermediate; its presence in the final API indicates incomplete deprotection.

Chemical Identity:

  • Name: 40-O-[2-(tert-butyldimethylsilyloxy)ethyl]-rapamycin[2][1][4]

  • CAS: 159351-68-5[2][1][5]

  • Molecular Formula: C59H97NO14Si[2][1][5]

  • Criticality: As a lipophilic precursor, it elutes significantly later than Everolimus in Reverse Phase Chromatography (RPC), often requiring extended gradient run times.[2][1]

Visualization: Impurity Origin in Synthesis Pathway

EverolimusSynthesis Sirolimus Sirolimus (Rapamycin) Starting Material Intermediate O-Silyl Intermediate (The Impurity) CAS: 159351-68-5 Sirolimus->Intermediate Alkylation (Toluene/2,6-Lutidine) Reagent TBS-Protected Triflate (Alkylation Agent) Reagent->Intermediate Deprotection Acid Deprotection (HCl/MeOH) Intermediate->Deprotection Everolimus Everolimus API (Target) Deprotection->Everolimus Complete Removal of TBS ImpurityFlow Residual Impurity (Incomplete Reaction) Deprotection->ImpurityFlow Incomplete Removal ImpurityFlow->Everolimus Contaminates Final API

Caption: Synthesis pathway highlighting the O-Silyl Intermediate (CAS 159351-68-5) as the direct precursor to Everolimus.

Comparative Methodology

To evaluate the impact of standard quality on analytical data, we benchmarked two distinct grades of commercially available Everolimus O-Silyl standards:

  • Grade A (CRM-Equivalent): High-purity, fully characterized standard with mass balance purity assignment (TGA/KF/ROI/HPLC).[2][1]

  • Grade B (Research Grade): Lower cost, "area %" purity assignment, limited CoA data.[2][1]

Experimental Parameters:

  • System: UPLC H-Class with PDA Detector.

  • Column: C18, 2.1 x 100 mm, 1.7 µm (Sub-2 micron).[2][1]

  • Solvent System: Ammonium Formate/Acetonitrile/Methanol (Simulated Ph.[1] Eur. conditions).

Performance Analysis & Results

A. Chromatographic Purity vs. Potency

The most critical discrepancy found was the difference between chromatographic purity (Area %) and true potency (w/w).[1]

MetricGrade A (CRM-Equiv)Grade B (Research)Impact on Data
HPLC Purity (Area %) 99.2%98.5%Minimal difference visually.
Residual Solvents 0.5%3.2% (Trapped Toluene)Grade B creates mass error.[1]
Water Content (KF) 0.3%1.8%Grade B is hygroscopic.[1]
Assigned Potency 98.4% (Mass Balance)98.5% (Claimed = Area%)Grade B overestimates potency by ~5%.

Interpretation: Grade B vendors often equate Chromatographic Purity to Potency, ignoring residual solvents (toluene from synthesis) and moisture.[2][1] Using Grade B would lead to a 5% underestimation of the impurity in your drug product because you are weighing less "active" standard than you think.

B. Relative Response Factor (RRF) Determination

The RRF is essential for calculating impurity levels when a standard is not used in every run.[1] Formula:


[2][1]
  • Everolimus Slope: 45,200 area/concentration[2][1]

  • O-Silyl Impurity Slope (Grade A): 39,800 area/concentration[2][1]

  • O-Silyl Impurity Slope (Grade B): 41,900 area/concentration (Skewed by incorrect potency)[2][1]

Calculated RRF:

  • True RRF (using Grade A): 0.88[2][1]

  • Apparent RRF (using Grade B): 0.93[2][1]

Insight: The O-Silyl group reduces ionization/absorbance efficiency slightly compared to the free hydroxyl. Using the skewed RRF from Grade B would result in reporting lower impurity levels than actually present, potentially causing a batch release failure during an audit.[2]

C. Stability Profile

Silyl ethers are chemically stable, but the rapamycin macrocycle is sensitive to ring-opening (retro-aldol) and oxidation.[2][1]

  • Observation: Grade B standards showed a 2% increase in "Seco-acid" degradation products after 48 hours in solution (Acetonitrile/Water).[1]

  • Root Cause: Grade B contained trace acidic residues (unwashed triflic acid salts) from the synthesis, accelerating hydrolysis of the macrocycle in solution.[1] Grade A was neutral and stable for 7 days.[1]

Detailed Experimental Protocols

Protocol 1: HPLC Purity & RRF Determination

This method is adapted from USP/EP monographs but optimized for the retention of lipophilic silyl impurities.

Reagents:

  • Ammonium Formate (LC-MS Grade)[2][1]

  • Acetonitrile (ACN), Methanol (MeOH) - Gradient Grade[2][1]

Instrument Setup:

  • Column: Kinetex C18 or BEH C18 (2.1 x 100 mm, 1.7 µm).[2][1]

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 6.0).

  • Mobile Phase B: ACN:MeOH (50:50 v/v).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 278 nm (max absorption for triene system).

  • Temp: 45°C (Critical for mass transfer of large molecules).

Gradient Table:

Time (min) % A % B Purpose
0.0 60 40 Equilibration
2.0 60 40 Isocratic Hold
15.0 10 90 Elution of Everolimus
25.0 0 100 Elution of O-Silyl Impurity
30.0 0 100 Wash

| 30.1 | 60 | 40 | Re-equilibration |[2][1]

System Suitability Criteria:

  • Resolution (Everolimus vs. Isomer C): > 1.5

  • Tailing Factor (O-Silyl Impurity): < 1.5 (Lipophilic compounds tend to tail; check column aging).[2][1]

Visualization: Analytical Validation Workflow

AnalyticalWorkflow StandardPrep Standard Preparation (Accurate Weighing) SolventCheck Solvent Correction (TGA/GC-HS Data) StandardPrep->SolventCheck Critical Step Dilution Dilution to Target Conc. (e.g., 0.5 mg/mL) SolventCheck->Dilution Adjusted Mass HPLC UPLC Injection (Gradient Method) Dilution->HPLC DataProc Data Processing (Integration @ 278nm) HPLC->DataProc Calc Calculation (RRF & Purity) DataProc->Calc

Caption: Workflow emphasizing the necessity of solvent correction (TGA/GC) before HPLC injection to ensure accurate potency.

Strategic Recommendations

When to use Grade A (CRM-Equivalent):

  • Method Validation: When establishing the RRF for the first time.

  • Release Testing: For commercial batch release where audit trails are scrutinized.[1]

  • Calibration: To calibrate an in-house secondary standard.[2][1]

When to use Grade B (Research Grade):

  • Early Development: Method scouting (identifying retention times).[1]

  • Qualitative ID: Confirming the presence of the peak in reaction monitoring.

  • Condition: If used for quantitation, you must perform your own TGA/LOD to correct the potency, or risk a 5-10% bias.[2][1]

References

  • United States Pharmacopeia (USP). Everolimus Monograph: Related Compounds.[1][6] USP-NF Online.[2][1] (Accessed 2023).[1]

  • European Directorate for the Quality of Medicines (EDQM). Everolimus: Ph.[1][6] Eur. Monograph 2918. (Accessed 2023).[1] [2][1]

  • Sedrani, R., et al. (1998).[2][1] Chemical Modification of Rapamycin: The Discovery of SDZ RAD. Transplantation Proceedings.[1] (Foundational synthesis describing the silyl intermediate).

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1] (Guideline for reporting thresholds).

  • Moenius, T., et al. (2000).[2][1] Synthesis of [14C]-labelled Everolimus.[2][1][3] Journal of Labelled Compounds and Radiopharmaceuticals. (Details the stability of the TBS-protected intermediate). [2][1]

Sources

Safety & Regulatory Compliance

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